Porphobilinogen
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHWIQZFGQKFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060070 | |
| Record name | Porphobilinogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Porphobilinogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-90-1 | |
| Record name | Porphobilinogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Porphobilinogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Porphobilinogen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Porphobilinogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PORPHOBILINOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KHC72QXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Porphobilinogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Porphobilinogen Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen synthase (PBGS), also known as δ-aminolevulinate dehydratase (ALAD), is a crucial enzyme in the biosynthesis of tetrapyrroles, which are essential molecules for most life forms, participating in processes like respiration and photosynthesis. This enzyme catalyzes the second step in the heme biosynthetic pathway: the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form the monopyrrole, this compound (PBG). Due to its vital role, PBGS is a target for understanding various diseases, including lead poisoning and certain porphyrias, and for the development of novel therapeutic agents and herbicides. This guide provides a comprehensive overview of the PBGS mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Catalytic Mechanism of this compound Synthase
The catalytic mechanism of PBGS is a complex process involving the binding of two substrate molecules, the formation of a Schiff base intermediate, and a series of condensation and cyclization steps. The two ALA molecules bind to distinct sites in the enzyme's active center, designated as the P-site (for the propionic acid side) and the A-site (for the acetic acid side).
The generally accepted mechanism proceeds as follows:
-
P-site ALA Binding and Schiff Base Formation: The first molecule of ALA binds to the P-site. The keto group of this ALA molecule forms a Schiff base with the ε-amino group of a conserved lysine residue in the active site. This initial step is metal-ion independent.[1]
-
A-site ALA Binding: The second ALA molecule then binds to the A-site. In many species, including humans, this binding is dependent on a zinc ion (Zn²⁺), which acts as a Lewis acid to coordinate the A-site ALA.[2][3]
-
Condensation and Ring Formation: Following the binding of both substrate molecules, a series of debated steps involving either a C-C or C-N bond formation first mechanism occurs, ultimately leading to the formation of the this compound ring.
-
Product Release: The final product, this compound, is released from the active site.
The active site of PBGS is located within an αβ-barrel domain and is covered by a flexible lid. The closure of this lid over the active site is crucial for catalysis, as it isolates the reactive intermediates from the solvent.[2]
Visualizing the Catalytic Pathway
Caption: A simplified diagram of the this compound synthase catalytic pathway.
Allosteric Regulation and Quaternary Structure
PBGS exhibits a fascinating mode of allosteric regulation involving a dynamic equilibrium between different oligomeric states. The enzyme typically exists as a high-activity octamer and a low-activity hexamer.[2] The transition between these forms involves the dissociation of the octamer into dimers, which can then reassemble into the hexameric form.[4] This equilibrium is influenced by several factors, including pH, substrate concentration, and the presence of allosteric effectors like magnesium ions (in some species).[1][2]
The octameric form is stabilized by specific inter-subunit interactions that maintain the active site lid in a closed conformation, which is optimal for catalysis.[2] In contrast, the hexamer has a more open and disordered active site lid, leading to reduced enzymatic activity.[4]
Visualizing the Oligomeric Equilibrium
Caption: The dynamic equilibrium between the octameric and hexameric forms of PBGS.
Quantitative Data
The kinetic parameters of PBGS can vary significantly between species and are influenced by the oligomeric state of the enzyme. The high-activity octamer generally exhibits a lower Michaelis constant (Km) for ALA compared to the low-activity hexamer.
| Parameter | Human PBGS (Octamer, pH 7) | Human PBGS (Hexamer, pH 9) | E. coli PBGS (+Mg²⁺) |
| Km for ALA | ≤150 µM[4] | ~1 mM to >10 mM[4] | Low Km |
Inhibition by Lead:
Lead (Pb²⁺) is a potent non-competitive inhibitor of PBGS.[5] It displaces the essential zinc ion from the active site, leading to a loss of enzyme activity.[5]
| Inhibitor | Target | Inhibition Type | Ki |
| Lead (Pb²⁺) | Human PBGS | Non-competitive | Data not readily available |
Experimental Protocols
This compound Synthase Activity Assay (Colorimetric)
This assay measures the amount of this compound (PBG) produced by the enzymatic reaction of PBGS with 5-aminolevulinic acid (ALA). The PBG is then quantified by its reaction with Ehrlich's reagent to form a colored product.[4][6]
Materials:
-
50 mM Tris-HCl buffer, pH 8.2
-
50 mM 5-aminolevulinic acid (ALA) solution
-
Purified PBGS enzyme or cell lysate
-
Modified Ehrlich's Reagent (1.0 g p-dimethylaminobenzaldehyde in 30 mL glacial acetic acid and 8.0 mL 70% perchloric acid, brought to 50 mL with glacial acetic acid)[7]
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by combining the Tris-HCl buffer, ALA solution, and the enzyme sample in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA solution to precipitate the protein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant containing the PBG product to a new tube.
-
Add an equal volume of modified Ehrlich's reagent to the supernatant.[7]
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance of the solution at 555 nm using a spectrophotometer.[7]
-
Calculate the concentration of PBG produced using a standard curve prepared with known concentrations of PBG.
Trapping of the Schiff Base Intermediate
The Schiff base intermediate formed between ALA and the active site lysine can be trapped by reduction with sodium borohydride (NaBH₄), forming a stable secondary amine linkage.[1]
Materials:
-
Purified PBGS enzyme
-
5-aminolevulinic acid (ALA)
-
Sodium borohydride (NaBH₄) solution (freshly prepared)
-
Appropriate buffer (e.g., Tris-HCl, pH 7.0-8.0)
-
SDS-PAGE reagents and equipment
-
Method for detecting the labeled protein (e.g., autoradiography if using radiolabeled ALA, or Western blotting with an anti-PBGS antibody)
Procedure:
-
Incubate the purified PBGS enzyme with ALA in the reaction buffer to allow for the formation of the Schiff base intermediate.
-
Add a freshly prepared solution of NaBH₄ to the reaction mixture to reduce the Schiff base. The reaction is typically performed on ice to control the reaction rate.
-
Allow the reduction reaction to proceed for a specific time.
-
Quench the reaction, for example, by adding acetone.
-
Analyze the protein sample by SDS-PAGE to separate the proteins by size.
-
Detect the modified PBGS. If radiolabeled ALA was used, the gel can be exposed to X-ray film for autoradiography. Alternatively, the protein can be transferred to a membrane and probed with an antibody against PBGS to confirm the modification.
Native PAGE for Analysis of Oligomeric State
Native polyacrylamide gel electrophoresis (PAGE) can be used to separate the different oligomeric forms of PBGS (octamer and hexamer) based on their size and shape, as the native protein structure is maintained during electrophoresis.[5]
Materials:
-
Acrylamide/bis-acrylamide solution
-
Tris-HCl buffer, pH 8.8 (for separating gel)
-
Tris-HCl buffer, pH 6.8 (for stacking gel)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Native running buffer (e.g., Tris-Glycine)
-
Native sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents)
-
Purified PBGS sample
-
Electrophoresis apparatus and power supply
-
Staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Cast a native polyacrylamide gel with a separating gel (e.g., 7.5-10% acrylamide) and a stacking gel (e.g., 4% acrylamide).
-
Prepare the PBGS sample in the native sample buffer. Do not heat the sample.
-
Load the samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
After the electrophoresis is complete, stain the gel with Coomassie Brilliant Blue to visualize the protein bands corresponding to the octameric and hexameric forms.
Visualizing the Native PAGE Workflow
Caption: A workflow diagram for analyzing PBGS oligomeric states using Native PAGE.
Conclusion
The mechanism of this compound synthase is a finely tuned enzymatic process involving a complex catalytic cycle and a unique allosteric regulatory mechanism based on a dynamic oligomeric equilibrium. Understanding these intricate details is paramount for researchers in the fields of enzymology, drug discovery, and toxicology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this essential enzyme, with the ultimate goal of developing novel strategies to modulate its activity for therapeutic and agricultural applications.
References
- 1. This compound Synthase: An equilibrium of different assemblies in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.unc.edu [med.unc.edu]
- 3. Blue native electrophoresis protocol | Abcam [abcam.com]
- 4. The Remarkable Character of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native-PAGE [assay-protocol.com]
- 6. Principle and Protocol of Native-PAGE - Creative BioMart [creativebiomart.net]
- 7. Allosteric Inhibition of Human this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Reaction Kinetics of Porphobilinogen Deaminase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic reaction kinetics of Porphobilinogen Deaminase (PBGD), also known as Hydroxymethylbilane Synthase. PBGD is a key enzyme in the heme biosynthesis pathway, and its dysfunction is associated with the genetic disorder Acute Intermittent Porphyria (AIP). This document details the kinetic parameters of PBGD, experimental protocols for its study, and its role in biochemical pathways.
Core Concepts in this compound Deaminase Kinetics
This compound deaminase catalyzes the third step in the heme biosynthesis pathway: the head-to-tail condensation of four molecules of this compound (PBG) to form the linear tetrapyrrole, hydroxymethylbilane.[1] The enzyme utilizes a unique dipyrromethane cofactor covalently bound to a cysteine residue, which acts as a primer for the sequential addition of the four substrate molecules.[1]
The kinetic behavior of PBGD is crucial for understanding its catalytic mechanism and the pathophysiology of AIP. While some studies suggest PBGD follows Michaelis-Menten kinetics, others have reported more complex behavior, including potential substrate inhibition and allosteric regulation.
Data Presentation: Quantitative Kinetic Parameters of this compound Deaminase
The following table summarizes the kinetic parameters for this compound Deaminase from various sources, including different species and mutant forms of the enzyme. This data is essential for comparative analysis and for understanding the functional consequences of mutations.
| Enzyme Source | Mutant | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Notes | Reference(s) |
| Human (Hepatic) | Wild-type | 3.6 | - | - | Exhibits hyperbolic kinetics. | [2] |
| Human (Erythrocyte) | Wild-type | 125 | - | 120 | No substrate inhibition observed. | [3] |
| Arabidopsis thaliana | Wild-type | 17 ± 4 | 4.5 µmol/h/mg | - | ||
| Rat (Kidney) | Wild-type | K₁ = 2.08 ± 0.01, K₂ = 0.102 ± 0.003 | - | - | Exhibits non-Michaelis-Menten kinetics, suggesting enzyme-substrate intermediates. | |
| Human | K98A | - | Negligible activity | - | Loss of DPM cofactor binding. | [3] |
| Human | K98R | - | Negligible activity | - | Loss of DPM cofactor binding. | [3] |
| Human | K98E | - | Low activity | - | Known disease-causing mutation. | [3] |
Note: V_max_ values are presented in their originally reported units. Direct comparison may require unit conversion. The catalytic constant (k_cat_) is calculated from V_max_ and the total enzyme concentration ([E]t).
Experimental Protocols
Accurate determination of PBGD kinetic parameters relies on robust experimental protocols. Below are detailed methodologies for commonly used spectrophotometric and High-Performance Liquid Chromatography (HPLC) based assays.
Protocol 1: Spectrophotometric Assay for PBGD Activity
This method is based on the measurement of uroporphyrin I formed from the non-enzymatic cyclization and oxidation of hydroxymethylbilane, the product of the PBGD reaction.
Materials:
-
This compound (PBG) substrate solution (1 mM in 100 mM Tris-HCl, pH 8.2)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Erythrocyte lysate or purified PBGD enzyme
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Water bath at 37°C
Procedure:
-
Enzyme Preparation:
-
For erythrocyte lysate, wash packed red blood cells with 0.9% saline. Lyse the cells by adding 10 volumes of 0.1 M Tris-HCl buffer (pH 8.0) containing 0.2% Triton X-100.[4]
-
For purified enzyme, dilute to the desired concentration in Tris-HCl buffer.
-
-
Protein Quantification: Determine the total protein concentration of the enzyme preparation using a standard method such as the Bradford assay.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 25 µL of the enzyme preparation with 200 µL of Tris-HCl buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of 1 mM PBG substrate solution to initiate the reaction.
-
Incubate the reaction mixture in the dark at 37°C for 60 minutes.[4]
-
-
Termination of Reaction:
-
Stop the reaction by adding 1 mL of 10% TCA.[4]
-
Centrifuge the tube to pellet the precipitated protein.
-
-
Measurement:
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance of the uroporphyrin I formed at 405 nm.
-
-
Data Analysis:
-
Calculate the concentration of uroporphyrin I using its molar extinction coefficient.
-
Determine the initial reaction velocity (v₀) at different substrate concentrations.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Protocol 2: HPLC-Based Assay for PBGD Activity
This method offers high specificity and sensitivity for the quantification of uroporphyrin I.
Materials:
-
PBG substrate solution (as in Protocol 1)
-
Tris-HCl buffer (as in Protocol 1)
-
TCA (as in Protocol 1)
-
HPLC system with a fluorescence detector
-
C18 reversed-phase HPLC column
-
Mobile phase: Acetonitrile and ammonium acetate buffer gradient
-
Uroporphyrin I standard
Procedure:
-
Enzyme Reaction: Follow steps 1-5 of the Spectrophotometric Assay protocol.
-
Sample Preparation for HPLC:
-
After centrifugation, filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered supernatant onto the C18 column.
-
Elute the porphyrins using a gradient of acetonitrile in ammonium acetate buffer.
-
Detect uroporphyrin I using a fluorescence detector (excitation ~405 nm, emission ~620 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of uroporphyrin I.
-
Quantify the amount of uroporphyrin I in the reaction samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocities and determine the kinetic parameters (K_m_ and V_max_) as described in the spectrophotometric protocol.
-
Mandatory Visualizations
Heme Biosynthesis Pathway
The following diagram illustrates the heme biosynthesis pathway, highlighting the central role of this compound Deaminase.
Caption: The Heme Biosynthesis Pathway.
Experimental Workflow for PBGD Kinetic Analysis
This diagram outlines the logical flow of a typical experiment to determine the kinetic parameters of this compound Deaminase.
Caption: Workflow for PBGD Kinetic Analysis.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. A modified spectrophotometric assay for this compound deaminase: its application in the detection of both carriers and patients with acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Kinetic Characteristics of wild type and mutant this compound deaminase [open.uct.ac.za]
- 4. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Functional Groups of Porphobilinogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen (PBG) is a critical biosynthetic intermediate in the production of all tetrapyrroles, a class of compounds essential for life that includes heme, chlorophyll, and vitamin B12.[1] As a substituted pyrrole, its unique chemical structure and array of functional groups dictate its reactivity and role in the complex enzymatic machinery of the porphyrin biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and relevant physicochemical properties of this compound. It also includes detailed experimental protocols for its analysis and a visualization of its position in the heme biosynthesis pathway, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Functional Groups
This compound is an organic compound with the systematic IUPAC name 3-[5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid.[1] Its core structure consists of a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. This pyrrole core is asymmetrically substituted with three distinct side chains at positions 2, 3, and 4 (with the nitrogen atom at position 1).[1]
The key functional groups attached to the pyrrole ring are:
-
Aminomethyl group (-CH₂NH₂): Located at position 2 of the pyrrole ring, this primary amine group is crucial for the enzymatic polymerization of four PBG molecules.
-
Carboxymethyl group (-CH₂COOH): Also known as an acetic acid side chain, this group is situated at position 3.
-
Propionic acid group (-CH₂CH₂COOH): This carboxyethyl side chain is found at position 4 of the pyrrole ring.
The presence of both acidic carboxyl groups and a basic amino group makes this compound an amphoteric molecule.
Diagram of this compound's Chemical Structure
Caption: Chemical structure and key functional groups of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its detection, characterization, and handling in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol [2] |
| CAS Number | 487-90-1 |
| Appearance | Solid |
| pKa | pK' = 3.70, 4.95, 10.1 |
| Solubility | Slightly soluble in water; soluble in 1 M NH₄OH (10 mg/mL). |
| Stability | Susceptible to degradation at high temperatures, pH < 5.0, and on prolonged exposure to light. Can be stored at -20°C for up to 1 month at pH 6-7. |
| Mass Spectrometry (m/z) | Protonated molecule [M+H]⁺: 227. The fragment ion at m/z 210 (loss of ammonia) is often monitored.[3] |
| ¹³C NMR (ppm) | Resonances for the pyrrole ring carbons C3 and C5 are observed at approximately 123.0 ppm and 121.0 ppm, respectively. |
Role in Heme Biosynthesis
This compound is a pivotal intermediate in the heme biosynthesis pathway. This metabolic process occurs in both the mitochondria and the cytosol of cells.
-
Formation of this compound: The synthesis of this compound begins in the cytosol with the condensation of two molecules of δ-aminolevulinic acid (ALA). This reaction is catalyzed by the zinc-dependent enzyme ALA dehydratase (also known as this compound synthase).[4]
-
Consumption of this compound: Four molecules of this compound are then sequentially condensed in a head-to-tail fashion by the enzyme this compound deaminase (also known as hydroxymethylbilane synthase) to form a linear tetrapyrrole called hydroxymethylbilane.[5] This intermediate is subsequently cyclized and further modified by a series of enzymes to ultimately produce heme.
Heme Biosynthesis Pathway: Formation and Consumption of this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C10H14N2O4 | CID 1021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Simple Method for Quantification of Five Urinary Porphyrins, this compound and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM this compound - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
The Pivotal Role of Porphobilinogen in the Heme Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of porphobilinogen (PBG), a critical intermediate in the heme biosynthesis pathway. Heme is an essential molecule, primarily recognized for its role in hemoglobin and oxygen transport, but it is also a vital component of various hemoproteins involved in crucial biological processes such as drug metabolism and cellular respiration. A thorough understanding of the synthesis and metabolism of this compound is paramount for research into a group of genetic disorders known as porphyrias and for the development of novel therapeutic interventions. This document details the enzymatic reactions involving PBG, its regulatory mechanisms, associated pathologies, and comprehensive experimental protocols for its quantification and the assessment of related enzyme activities.
This compound in the Heme Synthesis Pathway
The synthesis of heme is a highly conserved eight-step enzymatic cascade that begins in the mitochondria, moves to the cytosol, and concludes back in the mitochondria. This compound is a pyrrole molecule that serves as the monomeric building block for the tetrapyrrole structure of heme.
Formation of this compound by δ-Aminolevulinate Dehydratase (ALAD)
The second step in heme synthesis involves the cytosolic enzyme δ-aminolevulinate dehydratase (ALAD), also known as this compound synthase (PBGS). ALAD catalyzes the asymmetric condensation of two molecules of δ-aminolevulinic acid (ALA) to form one molecule of this compound.[1] This reaction is crucial as it is the first committed step towards the formation of the pyrrole ring structure.[2] The enzyme is a metalloenzyme that requires zinc for its catalytic activity and is notably sensitive to inhibition by heavy metals, particularly lead.[3][4]
Polymerization of this compound by this compound Deaminase (PBGD)
The third step of the pathway is catalyzed by the cytosolic enzyme this compound deaminase (PBGD), also referred to as hydroxymethylbilane synthase (HMBS).[5] PBGD sequentially polymerizes four molecules of this compound in a head-to-tail fashion to form a linear tetrapyrrole called hydroxymethylbilane.[5][6] This process involves the release of an ammonia molecule for each PBG molecule incorporated. The enzyme utilizes a unique dipyrromethane cofactor to which the growing polypyrrole chain is attached.[6]
Quantitative Data
A precise understanding of the kinetics of the enzymes involved in this compound metabolism and the physiological and pathological concentrations of PBG is essential for research and clinical diagnostics.
Table 1: Kinetic Properties of Human δ-Aminolevulinate Dehydratase (ALAD)
| Parameter | Value | Tissue/Cell Type | pH | Notes |
| Km for ALA | 0.09 mM | Not specified | 7.0 | |
| Vmax | 43 µmol/h/mg | Not specified | 7.0 | |
| pH Optimum | 6.8 - 7.3 | Not specified | ||
| Inhibitor | Lead (Pb2+) | Human Erythrocytes | Non-competitive inhibition. KiS = 9.0 ± 2.0 µM, KiI = 25.3 ± 3.0 µM.[4] |
Table 2: Kinetic Properties of Human this compound Deaminase (PBGD)
| Parameter | Value | Tissue/Cell Type | pH | Notes |
| Km for PBG | 3.6 µM | Liver | 7.6 | Exhibits hyperbolic kinetics.[7] |
| Km for PBG | 8.9 ± 1.5 µM | Erythrocytes | Obeys Michaelis-Menten kinetics.[8] | |
| Vmax | 249 ± 36 nmol/mg/h | Erythrocytes | ||
| Vmax | 28.7 ± 1.8 pmol/mg/h | Lymphoblasts | ||
| pH Optimum | 7.6 | Liver | Two ionizable groups with pK values of 7.35 and 8.90 are prominent for catalysis.[7] | |
| Inhibitors | Protoporphyrinogen IX, Coproporphyrinogen III | Lymphoblasts | Allosteric inhibition.[8] |
Table 3: Clinical Reference Ranges for Urinary this compound (PBG) and δ-Aminolevulinic Acid (ALA)
| Analyte | Method | Reference Range | Population |
| This compound (PBG) | LC-MS/MS | 0.02–0.42 mg/24 h | Healthy Volunteers |
| This compound (PBG) | LC-MS/MS | < 0.19 mmol/mol Creatinine | Healthy Adult Females |
| This compound (PBG) | LC-MS/MS | < 0.17 mmol/mol Creatinine | Healthy Adult Males |
| δ-Aminolevulinic Acid (ALA) | LC-MS/MS | 0.539 ± 0.300 mmol/mol Creatinine | Healthy Subjects |
| This compound (PBG) | LC-MS/MS | 0.0281 ± 0.0238 mmol/mol Creatinine | Healthy Subjects |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Heme Synthesis Pathway: Formation and Consumption of this compound
References
- 1. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 2. Mechanism of action of 5-aminolaevulinate dehydratase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta-aminolevulinic acid dehydratase - Wikipedia [en.wikipedia.org]
- 4. Purification and properties of 5-aminolaevulinate dehydratase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Deaminase - Proteopedia, life in 3D [proteopedia.org]
- 6. This compound deaminase - Wikipedia [en.wikipedia.org]
- 7. Kinetic and molecular parameters of human hepatic this compound deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of human lymphoblast and purified this compound deaminase by protoporphyrinogen and coproporphyrinogen. A possible mechanism for the acute attack of variegate porphyria - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis and Regulation of Porphobilinogen in Hepatocytes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Porphobilinogen (PBG) is a critical pyrrole intermediate in the biosynthetic pathway of heme, a vital prosthetic group for numerous hemoproteins such as hemoglobin, myoglobin, and cytochromes P450. The liver is a primary site of heme synthesis, where the production of PBG is meticulously controlled to meet the metabolic demands of the hepatocyte. The rate-limiting step in this pathway is the synthesis of 5-aminolevulinate (ALA), catalyzed by 5-aminolevulinate synthase 1 (ALAS1). The subsequent condensation of two ALA molecules to form PBG is catalyzed by ALA dehydratase (ALAD). The regulation of this pathway is centered on the multi-level control of ALAS1 activity and expression, primarily through a potent negative feedback mechanism mediated by the final product, heme. Dysregulation of this pathway can lead to a group of metabolic disorders known as the acute hepatic porphyrias, characterized by the accumulation of neurotoxic intermediates ALA and PBG. This guide provides an in-depth overview of the biosynthesis of PBG in hepatocytes, the intricate signaling pathways governing its regulation, and detailed experimental protocols for its study.
Biosynthesis of this compound
The formation of this compound in hepatocytes is a two-step enzymatic process that bridges mitochondrial and cytosolic compartments.
Step 1: Synthesis of 5-Aminolevulinate (ALA) The initial and rate-limiting step of heme synthesis occurs in the mitochondrial matrix.[1] It involves the condensation of glycine and succinyl-CoA, a reaction catalyzed by the enzyme 5-aminolevulinate synthase 1 (ALAS1) , the housekeeping isozyme expressed in all cell types.[2][3] This reaction requires pyridoxal 5'-phosphate as a cofactor.[4]
Step 2: Synthesis of this compound (PBG) Following its synthesis, ALA is transported out of the mitochondrion into the cytosol.[4] In the cytosol, the enzyme ALA dehydratase (ALAD) , also known as this compound synthase, catalyzes the asymmetric condensation of two molecules of ALA to form one molecule of this compound (PBG).[5][6] ALAD is a zinc-dependent enzyme.[7]
Regulation of this compound Synthesis
The synthesis of PBG is tightly regulated by controlling the activity and expression of ALAS1, the rate-limiting enzyme. The primary regulatory molecule is heme, which exerts negative feedback control at multiple levels.
Heme-Mediated Feedback Regulation of ALAS1
Heme, the end-product of the pathway, acts as a potent repressor of ALAS1, ensuring that its production is matched to the cellular demand for hemoproteins.
-
Transcriptional Control: Heme represses the transcription of the ALAS1 gene. This prevents the accumulation of ALAS1 mRNA when heme levels are sufficient.[8]
-
mRNA Stability: Heme decreases the stability of the ALAS1 mRNA transcript, accelerating its degradation. Studies in chick embryo hepatocytes have shown that heme can reduce the half-life of ALAS1 mRNA from approximately 3.5 hours to 1.2 hours.[9] This effect appears to be mediated by a labile protein, as it can be prevented by treatment with cycloheximide.[9]
-
Post-Translational Control (Mitochondrial Import): Heme inhibits the translocation of the newly synthesized ALAS1 precursor protein from the cytosol into the mitochondrial matrix. This is a rapid control mechanism that prevents the enzyme from reaching its substrate, succinyl-CoA.[2] This inhibition is mediated by conserved heme regulatory motifs (HRMs) within the ALAS1 precursor protein.[2]
-
Protein Degradation: Heme promotes the proteolytic degradation of the mature ALAS1 protein within the mitochondria. This process involves ATP-dependent proteases such as ClpXP and LONP1, which form a complex with ALAS1 in a heme-dependent manner.[2]
Hormonal and Metabolic Regulation
The expression of ALAS1 is also influenced by the metabolic state of the hepatocyte.
-
Glucose: High concentrations of glucose repress the expression of hepatic ALAS1.[10] This "glucose effect" is a cornerstone of therapy for acute porphyria attacks. The mechanism involves the modulation of insulin levels, which disrupts the interaction between the transcription factors FOXO1 (forkhead box O1) and PGC-1α (peroxisome-proliferator-activated receptor γ co-activator 1α), leading to blunted ALAS1 induction.[11]
-
Bile Acids: Bile acids can increase ALAS1 mRNA and activity. This regulation is mediated by the bile acid-activated nuclear receptor, farnesoid X receptor (FXR), which binds to an FXR response element in the 5' flanking region of the human ALAS1 gene.[12]
-
Drugs and Foreign Compounds: Many lipophilic drugs (e.g., phenobarbital) and steroids induce ALAS1 expression.[13][14] This occurs because these compounds are metabolized by cytochrome P450 enzymes, which are hemoproteins. The increased synthesis of these enzymes depletes the intracellular "free" heme pool, which in turn relieves the negative feedback on ALAS1, leading to its up-regulation to meet the increased demand for heme.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the enzymes and regulatory processes in this compound synthesis.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/System | Km | Vmax | Citation(s) |
|---|---|---|---|---|---|
| ALA Dehydratase (ALAD) | 5-Aminolevulinate | Human Erythrocytes | 333 - 340 µM | 19.3 µM/hr | [5][15] |
| ALA Dehydratase (ALAD) | 5-Aminolevulinate | Rat Liver | Not specified | Decreased by 50% with 5 µM AlCl3 |[7] |
Table 2: Regulation of ALAS1
| Regulator | Effect | System | Concentration/Value | Citation(s) |
|---|---|---|---|---|
| Heme | Decreases ALAS1 mRNA half-life | Chick Embryo Hepatocytes | From ~3.5 h to 1.2 h | [9] |
| Heme | Represses basal promoter activity | LMH Hepatoma Cells | ~4-fold repression at 20 µM | [10] |
| Glucose | Decreases induced promoter activity | LMH Hepatoma Cells | Dose-dependent decrease (11-33 mM) | [10] |
| Cobalt Protoporphyrin | Down-regulates ALAS1 mRNA levels | Human Hepatocytes | ~50% or more | [16] |
| Estrogen (E2) | Increases promoter activity | HepG2 Cells (co-transfected with ERα) | 35% - 66% increase |[17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis and regulation of this compound.
ALAS1 Activity Assay (Colorimetric Method)
This protocol measures the amount of ALA produced by ALAS1 in a cell or tissue homogenate. The ALA is chemically converted to a pyrrole, which then reacts with Ehrlich's reagent to produce a colored product that can be quantified spectrophotometrically.[19][20]
Materials:
-
Tissue/cells
-
50 mM Potassium Phosphate Buffer (pH 7.4), ice-cold
-
ALAS Assay Buffer: 50 mM potassium phosphate (pH 7.4), 50 mM glycine, 100 µM succinyl-CoA, 40 µM pyridoxal 5'-phosphate, 50 µM succinylacetone (to inhibit ALAD).[4]
-
10% Trichloroacetic Acid (TCA)
-
Acetylacetone
-
Modified Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic and perchloric acid).[20]
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize liver tissue (~100mg) or washed cell pellets in 4 volumes of ice-cold 50 mM potassium phosphate buffer.[21] Keep the homogenate on ice.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microfuge tube, mix 25 µL of homogenate with 25 µL of ALAS Assay Buffer.[4] Prepare a blank for each sample using a buffer without succinyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[4]
-
Reaction Termination: Stop the reaction by adding 150 µL of 10% TCA.[20] Centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
Derivatization: Transfer the supernatant to a new tube. Add acetylacetone, mix, and heat at 100°C for 10-15 minutes to convert ALA to a pyrrole derivative.[19]
-
Color Development: Cool the samples to room temperature. Add an equal volume of modified Ehrlich's reagent, mix, and let stand for 15 minutes for color development.[20]
-
Quantification: Measure the absorbance at ~555 nm.[22] Calculate the concentration of ALA produced against a standard curve prepared with known concentrations of ALA. Express activity as nmol ALA/hr/mg protein.
This compound (PBG) Quantification in Urine (Watson-Schwartz Test)
This is a classic qualitative or semi-quantitative method to detect elevated PBG levels, which is a hallmark of acute porphyria attacks. It is based on the reaction of PBG with Ehrlich's reagent.[23][24]
Materials:
-
Urine sample (fresh, protected from light)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acid solution)[23]
-
Saturated Sodium Acetate solution
-
Chloroform or n-Butanol
Procedure:
-
Reaction: Mix equal volumes of urine and Ehrlich's reagent (e.g., 1 mL each) in a test tube.[24]
-
Observation: Observe for the development of a pink or reddish color, which indicates the presence of PBG or urobilinogen.
-
Extraction: Add 2 volumes of chloroform, shake vigorously, and allow the phases to separate.
-
Interpretation:
-
Positive for PBG: The reddish color remains in the upper aqueous phase. The Ehrlich-PBG complex is insoluble in chloroform.[23]
-
Positive for Urobilinogen: The color moves to the lower chloroform phase.
-
A variation uses n-butanol, which will extract the urobilinogen-aldehyde complex but not the PBG-aldehyde complex.
-
ALAS1 Gene Expression Analysis by qRT-PCR
This protocol quantifies the relative abundance of ALAS1 mRNA in hepatocytes.
Materials:
-
Hepatocytes or liver tissue
-
TRIzol Reagent or similar RNA isolation kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green-based qPCR Master Mix
-
qPCR instrument
-
Primers for ALAS1 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation: Isolate total RNA from liver tissue or cultured hepatocytes using TRIzol reagent according to the manufacturer's protocol.[13]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.[13][25]
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for ALAS1 or a reference gene, and SYBR Green Master Mix.[26]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile (e.g., 95°C for 2-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[26]
-
Data Analysis: Determine the threshold cycle (Ct) for each reaction. Calculate the relative expression of ALAS1 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[25]
ALAS1 Protein Quantification by Western Blot
This protocol detects and quantifies ALAS1 protein, typically from isolated mitochondrial fractions.
Materials:
-
Hepatocytes or liver tissue
-
Mitochondrial Isolation Kit or buffers
-
RIPA or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-ALAS1)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from hepatocytes using differential centrifugation. Briefly, homogenize cells in an appropriate buffer, perform a low-speed spin (e.g., 1,200 x g) to pellet nuclei and debris, then a high-speed spin (e.g., 15,000 x g) of the supernatant to pellet mitochondria.[27]
-
Lysis and Protein Quantification: Lyse the mitochondrial pellet in RIPA buffer. Determine the total protein concentration using the BCA assay.[28]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[28]
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris).[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.[28]
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.[30]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ALAS1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[30]
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[28]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[29] Quantify band intensity using densitometry software and normalize to a loading control (e.g., VDAC for mitochondria).[13]
References
- 1. pnas.org [pnas.org]
- 2. Novel Mechanisms for Heme-dependent Degradation of ALAS1 Protein as a Component of Negative Feedback Regulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALAS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALA Dehydratase Deficiency Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kinetics of aluminum-induced inhibition of delta-aminolevulinic acid dehydratase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation and tissue-specific expression of δ-aminolevulinic acid synthases in non-syndromic sideroblastic anemias and porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heme regulates hepatic 5-aminolevulinate synthase mRNA expression by decreasing mRNA half-life and not by altering its rate of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REGULATION OF 5-AMINOLEVULINATE SYNTHASE-1 BY GLUCOSE AND HEME | International Porphyria Network [new.porphyrianet.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of human liver delta-aminolevulinic acid synthase by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct assay of delta-aminolevulinic acid dehydratase in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential regulation of human ALAS1 mRNA and protein levels by heme and cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional analysis of the 5' regulatory region of the 5-aminolevulinate synthase (ALAS1) gene in response to estrogen [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. karger.com [karger.com]
- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 21. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 22. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gpnotebook.com [gpnotebook.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Western Blot Protocol – Mitophenome [mitophenome.org]
- 29. pubcompare.ai [pubcompare.ai]
- 30. bosterbio.com [bosterbio.com]
Porphobilinogen: The Pyrrolic Keystone of Tetrapyrrole Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Porphobilinogen (PBG), a fundamental pyrrole derivative, serves as the committed precursor for the biosynthesis of all tetrapyrroles, a class of compounds indispensable for numerous vital biological functions, including oxygen transport (heme), photosynthesis (chlorophylls), and electron transport (cytochromes). The intricate and highly regulated enzymatic pathway that channels PBG into these diverse end-products is a critical area of study, with implications for understanding a range of metabolic disorders and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the core aspects of this compound's role in tetrapyrrole synthesis, detailing the enzymatic mechanisms, regulatory networks, and associated pathologies. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key enzymatic assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes.
Introduction to this compound and Tetrapyrrole Synthesis
Tetrapyrroles are macrocyclic compounds built from four pyrrole rings. The biosynthesis of these vital molecules begins with the formation of δ-aminolevulinic acid (ALA). Two molecules of ALA are then asymmetrically condensed to form the monopyrrole, this compound.[1] This reaction is catalyzed by the enzyme aminolevulinate dehydratase (ALAD), also known as this compound synthase (PBGS).[2]
Four molecules of this compound are subsequently polymerized in a head-to-tail fashion by the enzyme this compound deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS), to form a linear tetrapyrrole called hydroxymethylbilane.[3][4] This intermediate is then cyclized by uroporphyrinogen III synthase (UROS) to yield uroporphyrinogen III, the first macrocyclic precursor in the pathway.[5][6] Uroporphyrinogen III stands at a critical branch point, from which distinct enzymatic pathways lead to the synthesis of heme, chlorophyll, vitamin B12, and other essential tetrapyrroles.[7][8]
The regulation of this pathway is tightly controlled to meet the cell's metabolic demands and to prevent the accumulation of photoreactive and potentially toxic intermediates.[7][9] Deficiencies in the enzymes of this pathway can lead to a group of genetic disorders known as porphyrias. A prominent example is Acute Intermittent Porphyria (AIP), which results from a deficiency in this compound deaminase.[10][11]
The Central Role of this compound
This compound is a pyrrole molecule substituted with an aminomethyl group, an acetic acid group, and a propionic acid group.[12][13] Its chemical structure is C10H14N2O4.[14]
Synthesis of this compound
The synthesis of PBG is a critical step in the tetrapyrrole pathway and is catalyzed by aminolevulinate dehydratase (ALAD). This enzyme assembles two molecules of ALA to form one molecule of PBG and two molecules of water.[1]
Polymerization to Hydroxymethylbilane
Four molecules of PBG are sequentially added to a dipyrromethane cofactor on the enzyme this compound deaminase (PBGD) to form the linear tetrapyrrole, hydroxymethylbilane.[3][4][15] This polymerization process is highly specific and ensures the correct arrangement of the pyrrole units.
Quantitative Data
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Optimal pH | Optimal Temperature (°C) |
| Aminolevulinate Dehydratase (ALAD) | δ-Aminolevulinic Acid | Human Erythrocytes | 333 µM[14][16] | 19.3 µM/hr[14][16] | 6.6 - 7.3[7][17] | 60[7] |
| Aminolevulinate Dehydratase (ALAD) | δ-Aminolevulinic Acid | Rat Liver | 4.0 x 10⁻⁴ M[17][18] | - | 6.2 - 6.4[17][18] | - |
| This compound Deaminase (PBGD) | This compound | - | - | - | 8.2[5] | - |
Note: Vmax values can vary significantly based on enzyme concentration and purity. The provided value for human erythrocyte ALAD is from a specific experimental setup.
Table 2: this compound and δ-Aminolevulinic Acid Concentrations in Acute Intermittent Porphyria (AIP)
| Analyte | Fluid | Condition | Concentration Range |
| This compound (PBG) | Urine | Normal | 0 - 4 mg/L[19] |
| This compound (PBG) | Urine | AIP (Acute Attack) | 50 - 200 mg/L[19] |
| δ-Aminolevulinic Acid (ALA) | Urine | Normal | - |
| δ-Aminolevulinic Acid (ALA) | Urine | AIP (Acute Attack) | 25 - 100 mg/L[19] |
| This compound (PBG) | Plasma | Asymptomatic AIP Carriers | 1.7 - 5.1 µmol/L[20] |
| δ-Aminolevulinic Acid (ALA) | Plasma | Asymptomatic AIP Carriers | 0.9 - 3.6 µmol/L[20] |
| This compound (PBG) | 8-hr Urine Excretion | Healthy Individuals | 2.3 - 4.1 µmol/8 h[20] |
| δ-Aminolevulinic Acid (ALA) | 8-hr Urine Excretion | Healthy Individuals | 7.8 - 10.5 µmol/8 h[20] |
| This compound (PBG) | 8-hr Urine Excretion | Asymptomatic AIP Carriers | 68 - 146 µmol/8 h[20] |
| δ-Aminolevulinic Acid (ALA) | 8-hr Urine Excretion | Asymptomatic AIP Carriers | 32 - 91 µmol/8 h[20] |
Signaling Pathways and Logical Relationships
The synthesis of tetrapyrroles is a highly regulated process. The initial enzyme in the pathway, ALA synthase, is a key regulatory point and is subject to feedback inhibition by the final product, heme.
A deficiency in the enzyme this compound deaminase (PBGD) leads to the accumulation of its substrate, this compound (PBG), and the preceding precursor, δ-aminolevulinic acid (ALA). This accumulation is the hallmark of Acute Intermittent Porphyria (AIP).
Experimental Protocols
Assay for δ-Aminolevulinic Acid Dehydratase (ALAD) Activity
This protocol is adapted from a tandem mass spectrometry-based method for the direct assay of human δ-aminolevulinic acid dehydratase.[16]
Materials:
-
0.25 M Sodium phosphate buffer (pH 6.80)
-
20 mM Dithiothreitol (DTT) in buffer
-
Red blood cell lysate (10-fold dilution)
-
5 mM δ-Aminolevulinic acid (ALA) in buffer
-
n-Butyric anhydride
-
275 µM solution of d7-But-PBG (internal standard) in buffer
-
1 M HCl
-
Water-saturated n-butanol
-
Ammonium sulfate
-
Methanol with 2% (v/v) formic acid
-
2.0 mL polypropylene microfuge tubes
-
Incubator at 37°C
-
Vortex mixer
-
Centrifuge
-
Tandem mass spectrometer
Procedure:
-
In a 2.0 mL microfuge tube, combine 300 µL of 0.25 M sodium phosphate buffer (pH 6.80), 50 µL of 20 mM DTT, and 50 µL of 10-fold diluted red blood cell lysate.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of 5 mM ALA.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction and derivatize the product by adding 5 µL of n-butyric anhydride and allowing it to react for 30 minutes.
-
Add 5 µL of the 275 µM d7-But-PBG internal standard solution.
-
Acidify the mixture by adding 100 µL of 1 M HCl to reduce the pH to approximately 2.
-
Add approximately 300 mg of ammonium sulfate and 450 µL of water-saturated n-butanol.
-
Vortex for 30 seconds until the ammonium sulfate is dissolved.
-
Centrifuge for 3 minutes at 13,200 x g to separate the layers.
-
Transfer 200 µL of the n-butanol supernatant to a new tube.
-
Immediately before analysis, mix the supernatant with 200 µL of methanol containing 2% (v/v) formic acid.
-
Analyze the sample by tandem mass spectrometry to quantify the butyrylated this compound.
Assay for this compound Deaminase (PBGD) Activity
This protocol is based on the measurement of uroporphyrin formed from the conversion of this compound.[5]
Materials:
-
50 mmol/L Tris-HCl buffer (pH 8.2)
-
Tissue homogenate or red blood cell lysate
-
This compound (PBG) substrate solution
-
Protein concentration assay kit (e.g., Bio-Rad DC Protein Assay)
-
Potter-Elvehjem glass homogenizer with a Teflon pestle
-
Centrifuge
-
Fluorometer or spectrophotometer
Procedure:
-
Sample Preparation:
-
For tissues, immerse a frozen sample (0.1 to 0.4 g) in 2 mL of 50 mmol/L Tris-HCl buffer (pH 8.2).
-
Homogenize on ice for approximately 3 minutes at 120 rpm using a Potter-Elvehjem homogenizer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the supernatant using a suitable protein assay kit.
-
Dilute the sample to a concentration of 0.5 g protein/L with 50 mmol/L Tris-HCl buffer (pH 8.2).
-
-
Enzyme Assay:
-
Use 1.45 mL of the diluted sample for the assay.
-
The assay measures the conversion of PBG to uroporphyrin. The specific conditions for incubation time and temperature should be optimized based on the method of Magnussen et al. (1974) as cited in the reference.[5]
-
Following incubation, the uroporphyrin product is quantified, typically by fluorometry after oxidation of the uroporphyrinogen.
-
-
Calculation of Activity:
-
Express PBGD activity in terms of picokatal per gram of protein (pkat/g protein), where one katal is the conversion of one mole of substrate per second.
-
Assay for Uroporphyrinogen III Synthase (UROS) Activity
This protocol describes a coupled-enzyme assay for UROS activity.
Materials:
-
Erythrocyte lysate or cultured lymphoid cell lysate
-
This compound (PBG)
-
Hydroxymethylbilane synthase (can be obtained from heat-treated erythrocyte lysates)
-
Tris-HCl buffer
-
Reversed-phase high-pressure liquid chromatography (HPLC) system
Procedure:
-
Generation of Hydroxymethylbilane:
-
In the coupled-enzyme assay, this compound is first converted to hydroxymethylbilane, the natural substrate for UROS, by hydroxymethylbilane synthase.
-
-
UROS Reaction:
-
The generated hydroxymethylbilane is then acted upon by the UROS present in the sample lysate.
-
-
Oxidation and Quantification:
-
The uroporphyrinogen reaction products (uroporphyrinogen I and III) are oxidized to their respective uroporphyrin isomers.
-
The uroporphyrin isomers are then separated and quantified using reversed-phase HPLC.
-
-
Optimization:
-
The assay should be optimized for pH, substrate concentration, and linearity with respect to time and protein concentration.
-
Conclusion
This compound stands as a pivotal molecule in the intricate web of tetrapyrrole biosynthesis. Its formation and subsequent polymerization are tightly regulated enzymatic processes that are fundamental to life. Understanding the nuances of these reactions, from the kinetic properties of the involved enzymes to the pathological consequences of their deficiencies, is paramount for both basic research and the development of therapeutic strategies for diseases like Acute Intermittent Porphyria. The data, protocols, and pathway visualizations presented in this guide offer a comprehensive resource for professionals engaged in this critical field of study, providing a foundation for further investigation and innovation. The continued exploration of the tetrapyrrole synthesis pathway promises to unveil new insights into cellular metabolism and to pave the way for novel treatments for a range of human diseases.
References
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. Variations in this compound and 5-aminolevulinic acid concentrations in plasma and urine from asymptomatic carriers of the acute intermittent porphyria gene with increased porphyrin precursor excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound deaminase and uroporphyrinogen III synthase: structure, molecular biology, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of this compound Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 6. Temperature dependence of activity and inhibition by lead with 5-aminolevulinic acid dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhc.testcatalog.org [mhc.testcatalog.org]
- 8. Metals control activity and expression of the heme biosynthesis enzyme delta-aminolevulinic acid dehydratase in Bradyrhizobium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. scite.ai [scite.ai]
- 12. Crossed and Linked Histories of Tetrapyrrolic Macrocycles and Their Use for Engineering Pores within Sol-Gel Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct assay of delta-aminolevulinic acid dehydratase in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of aluminum-induced inhibition of delta-aminolevulinic acid dehydratase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delta-aminolevulinic acid dehydratase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of Porphobilinogen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphobilinogen (PBG) is a critical precursor in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12. The synthesis of PBG from two molecules of δ-aminolevulinic acid (ALA) is catalyzed by the enzyme δ-aminolevulinate dehydratase (ALAD), also known as this compound synthase (PBGS). Understanding the precise cellular localization of this pivotal enzymatic step is fundamental for elucidating the regulation of the heme biosynthetic pathway and for developing therapeutic strategies for disorders related to its dysfunction, such as acute intermittent porphyria. This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, details the experimental protocols used to determine this localization, and presents relevant quantitative data and signaling pathway diagrams.
Core Concepts: The Heme Biosynthesis Pathway and this compound Synthase
The synthesis of heme is a conserved eight-step enzymatic pathway that is spatially distributed between the mitochondria and the cytoplasm[1]. The process begins in the mitochondrial matrix with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), catalyzed by ALA synthase (ALAS). ALA is then transported to the cytoplasm, where the second step of the pathway, the synthesis of this compound, occurs[1][2].
This crucial step is catalyzed by δ-aminolevulinate dehydratase (ALAD). ALAD is a homooctameric enzyme that catalyzes the asymmetric condensation of two molecules of ALA to form the monopyrrole, this compound[3][4]. Subsequent enzymatic reactions leading to the formation of coproporphyrinogen III also take place in the cytoplasm, after which the pathway intermediates are transported back into the mitochondria for the final three enzymatic steps of heme synthesis[1].
Cellular Localization of this compound Synthesis
This compound synthesis is predominantly a cytosolic process. The enzyme responsible, ALAD, is well-established as a cytosolic protein[4][5]. This localization is consistent with the spatial organization of the heme biosynthesis pathway, where the substrate for ALAD, ALA, is exported from the mitochondria into the cytoplasm[1].
While the vast majority of ALAD is found in the cytosol, some proteomic and bioinformatics studies have suggested its potential presence in other subcellular compartments, although these are not considered its primary sites of function for heme synthesis.
Data Presentation: Subcellular Localization of δ-Aminolevulinate Dehydratase (ALAD)
| Subcellular Compartment | Presence | Method of Identification | Confidence/Note |
| Cytosol | Primary | Biochemical assays, Immunofluorescence, Mass Spectrometry | High confidence, well-established primary location for heme synthesis. |
| Nucleus | Reported | Mass Spectrometry-based proteomics | Lower confidence; functional relevance in this compartment is not well-defined. |
| Extracellular Exosomes | Reported | Proteomic analysis of exosomes | May be involved in intercellular communication or protein turnover. |
| Mitochondria | Reported | Proteomic analysis | Low abundance; likely represents contamination during fractionation or a minor, functionally distinct pool. |
Note: Quantitative data on the precise percentage distribution of ALAD across different subcellular compartments is not extensively available in the literature. The cytosolic fraction contains the vast majority of the functional enzyme involved in this compound synthesis.
Experimental Protocols for Determining Subcellular Localization
The determination of a protein's subcellular localization is crucial for understanding its function. Several well-established experimental techniques are employed for this purpose.
Subcellular Fractionation followed by Western Blotting
This biochemical approach physically separates cellular organelles and compartments, allowing for the detection of the protein of interest in each fraction.
Protocol: Subcellular Fractionation
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).
-
Incubate on ice for 15-30 minutes to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a loose pestle (B-type) to disrupt the plasma membrane while keeping nuclei intact.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C.
-
The pellet contains the nuclei. The supernatant is the cytoplasmic fraction.
-
-
Isolation of Mitochondria:
-
Transfer the cytoplasmic supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C.
-
The resulting pellet contains the mitochondria. The supernatant is the cytosolic fraction.
-
-
Protein Quantification:
-
Lyse the nuclear and mitochondrial pellets in a suitable buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the cytosolic, nuclear, and mitochondrial fractions using a protein assay (e.g., BCA assay).
-
Protocol: Western Blotting
-
SDS-PAGE:
-
Load equal amounts of protein from each subcellular fraction onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ALAD.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analyze the band intensities to determine the relative abundance of ALAD in each fraction. Purity of the fractions should be confirmed using antibodies against known markers for each compartment (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, and GAPDH for cytosol).
-
Immunofluorescence Microscopy
This imaging technique allows for the direct visualization of the protein's location within intact cells.
Protocol: Immunofluorescence
-
Cell Culture and Fixation:
-
Grow adherent cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
-
Blocking:
-
Wash the cells with PBS.
-
Block non-specific antibody binding sites with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against ALAD diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBST.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. The resulting images will show the subcellular localization of ALAD.
-
ALAD Enzyme Activity Assay
This assay measures the enzymatic activity of ALAD in different subcellular fractions to determine the location of the functional enzyme.
Protocol: Colorimetric ALAD Activity Assay
-
Sample Preparation:
-
Prepare subcellular fractions as described in section 3.1.
-
Determine the protein concentration of each fraction.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein from each fraction with a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8) containing dithiothreitol (DTT) to maintain the reduced state of the enzyme.
-
Initiate the reaction by adding the substrate, δ-aminolevulinic acid (ALA).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and add modified Ehrlich's reagent. This compound reacts with Ehrlich's reagent to produce a red-colored product.
-
-
Measurement:
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 555 nm) using a spectrophotometer.
-
Calculate the amount of this compound formed based on a standard curve.
-
Express the enzyme activity as nmol of PBG formed per hour per mg of protein.
-
Regulation of ALAD Localization and Activity
The regulation of this compound synthesis is complex and primarily occurs at the level of enzyme expression and allosteric control of ALAD activity. Direct regulation of ALAD's subcellular localization for the purpose of modulating heme synthesis is not a well-documented mechanism. However, certain factors and post-translational modifications can influence ALAD's interactions and stability.
Post-Translational Modifications:
-
Ubiquitination and Acetylation: Studies have shown that ALAD can interact with the 20S proteasome and that this interaction is associated with the ubiquitination and acetylation of proteasomal subunits[6][7]. This suggests a role for ALAD in regulating proteasome activity, rather than its own translocation for heme synthesis.
Signaling Pathways:
While no signaling pathways are known to directly control the translocation of ALAD for this compound synthesis, the overall heme synthesis pathway is regulated by various signals. For instance, erythropoietin (EPO) signaling can regulate heme biosynthesis at the outer mitochondrial membrane by promoting the phosphorylation of ferrochelatase, the final enzyme in the pathway, by Protein Kinase A (PKA)[8]. However, a similar regulatory mechanism for ALAD localization has not been established.
Visualizations
Heme Biosynthesis Pathway
Caption: The Heme Biosynthesis Pathway, illustrating the subcellular localization of each enzymatic step.
Experimental Workflow for Determining Subcellular Localization
Caption: A generalized workflow for determining the subcellular localization of a target protein.
Conclusion
The synthesis of this compound, a pivotal step in the biosynthesis of heme and other essential tetrapyrroles, is predominantly localized to the cytoplasm. The responsible enzyme, δ-aminolevulinate dehydratase (ALAD), is a well-characterized cytosolic protein. While proteomic studies suggest its presence in other cellular compartments, the functional significance of these alternative localizations in the context of heme synthesis remains to be fully elucidated. The experimental protocols detailed in this guide provide robust methods for investigating the subcellular distribution of ALAD and other proteins. A deeper understanding of the factors that may influence the localization and activity of ALAD will be crucial for the development of novel therapeutics for porphyrias and other related metabolic disorders.
References
- 1. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]
- 2. Heme biosynthesis and its regulation: towards understanding and improvement of heme biosynthesis in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of ALAD – Lead Poisoning [sites.tufts.edu]
- 4. Reactome | ALAD condenses 2 dALAs to form PBG [reactome.org]
- 5. ALAD protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Involvement of ALAD-20S Proteasome Complexes in Ubiquitination and Acetylation of Proteasomal α2 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of ALAD-20S Proteasome Complexes in Ubiquitination and Acetylation of Proteasomal α2 Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythropoietin signaling regulates heme biosynthesis | eLife [elifesciences.org]
An In-depth Technical Guide on the Spontaneous and Enzymatic Cyclization of Hydroxymethylbilane from Porphobilinogen
Audience: Researchers, scientists, and drug development professionals.
Abstract
The conversion of porphobilinogen to uroporphyrinogens is a critical juncture in the biosynthesis of heme, chlorophyll, and vitamin B12. This technical guide provides a comprehensive overview of the formation of hydroxymethylbilane from this compound and its subsequent cyclization into uroporphyrinogen I and uroporphyrinogen III. A key focus is the distinction between the spontaneous, non-enzymatic cyclization that yields the symmetrical uroporphyrinogen I isomer, and the enzymatically controlled reaction catalyzed by uroporphyrinogen III synthase, which produces the physiologically essential uroporphyrinogen III isomer. This document details the underlying biochemical mechanisms, presents available quantitative data, outlines experimental protocols for the study of these processes, and provides visual representations of the key pathways and workflows. This guide is intended to be a valuable resource for researchers in biochemistry, drug development, and related fields who are investigating the heme synthesis pathway and its associated pathologies, such as the porphyrias.
Introduction
The biosynthesis of tetrapyrroles is a fundamental and highly conserved metabolic pathway essential for most life forms. A crucial intermediate in this pathway is hydroxymethylbilane (HMB), a linear tetrapyrrole synthesized from four molecules of this compound (PBG). The formation of HMB is catalyzed by the enzyme this compound deaminase, also known as hydroxymethylbilane synthase (HMBS).[1][2] Once formed, the highly unstable HMB molecule can undergo cyclization to form a uroporphyrinogen macrocycle.[3][4]
The fate of HMB is a critical branch point in the pathway, leading to two distinct isomers of uroporphyrinogen:
-
Uroporphyrinogen I: This symmetrical isomer is formed through a spontaneous, non-enzymatic cyclization of HMB.[3][5] While this reaction occurs naturally, uroporphyrinogen I has no known biological function in humans and its accumulation can be cytotoxic, leading to pathological conditions.[5][6]
-
Uroporphyrinogen III: This asymmetrical isomer is the physiological precursor to heme, chlorophylls, and corrins.[7][8] Its formation is catalyzed by the enzyme uroporphyrinogen III synthase (UROS), which directs the cyclization of HMB with an inversion of the D-ring.[7][9]
Deficiencies in the enzymes HMBS and UROS lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of porphyrin precursors.[6] Therefore, a thorough understanding of the mechanisms governing HMB cyclization is of significant interest for both basic research and clinical applications.
Biochemical Pathways
Formation of Hydroxymethylbilane from this compound
The synthesis of HMB is the third step in the heme biosynthetic pathway and is catalyzed by this compound deaminase (HMBS; EC 2.5.1.61).[1] This enzyme catalyzes the head-to-tail condensation of four molecules of PBG to form the linear tetrapyrrole HMB, with the release of four ammonia molecules.[1] The reaction mechanism is believed to involve the sequential addition of four PBG units to a dipyrromethane cofactor covalently bound to the enzyme.[10]
Spontaneous (Non-Enzymatic) Cyclization to Uroporphyrinogen I
In the absence of UROS, the linear HMB molecule spontaneously cyclizes to form uroporphyrinogen I.[3][5] This reaction is a rapid, first-order process that involves the direct closure of the macrocycle, resulting in a symmetrical arrangement of the acetate and propionate side chains (AP-AP-AP-AP).[5] The half-life for this spontaneous cyclization is less than 4 minutes at 37°C.
Enzymatic Cyclization to Uroporphyrinogen III
The physiologically crucial reaction is the conversion of HMB to uroporphyrinogen III, catalyzed by uroporphyrinogen III synthase (UROS; EC 4.2.1.75).[9] UROS binds to HMB and facilitates an intramolecular rearrangement, specifically the inversion of the D-ring, before catalyzing the ring closure.[7] This results in the asymmetrical uroporphyrinogen III isomer, with a reversed arrangement of the side chains on the D-ring (AP-AP-AP-PA).[5] The proposed mechanism for this reaction is the "spiro-mechanism," which involves a spirocyclic intermediate.[7]
Quantitative Data
The following tables summarize the available quantitative data for the enzymes and reactions involved in the cyclization of hydroxymethylbilane.
| Enzyme | Source | Km (µM) | Vmax (nmol/mg/h) | Optimal pH | Optimal Temperature (°C) |
| This compound Deaminase (HMBS) | Human Liver | 3.6[11] | Not Reported | 7.6[11] | Not Reported |
| This compound Deaminase (HMBS) | E. coli | Not Reported | Not Reported | 7.4-8.2[12] | Not Reported |
| Uroporphyrinogen III Synthase (UROS) | Human Erythrocytes | 5-20[13] | Not Reported | 7.4[13] | Thermolabile (t1/2 at 60°C ≈ 1 min)[13] |
| Uroporphyrinogen III Synthase (UROS) | E. coli | 5[14] | 1500 units/mg[14] | 7.8[14] | Heat-sensitive[14] |
Table 1: Kinetic Parameters of Key Enzymes
| Reaction | Product(s) | Yield | Conditions |
| Spontaneous Cyclization of Hydroxymethylbilane | Uroporphyrinogen I | High | In the absence of Uroporphyrinogen III Synthase.[3][5] |
| Enzymatic Cyclization of Hydroxymethylbilane | Uroporphyrinogen III | High | In the presence of Uroporphyrinogen III Synthase.[7][9] |
Table 2: Product Yields of Hydroxymethylbilane Cyclization (Note: Specific percentage yields are not consistently reported in the literature and are dependent on reaction conditions.)
Experimental Protocols
Spectrophotometric Assay for this compound Deaminase (HMBS) Activity in Erythrocytes
This protocol is adapted from methods described for the diagnosis of acute intermittent porphyria.[15]
Principle: The activity of HMBS is determined by measuring the rate of uroporphyrin formation from a precursor. In this assay, δ-aminolevulinic acid (ALA) is used as the initial substrate, which is converted to PBG in situ by ALA dehydratase present in the erythrocyte lysate. The PBG is then converted to HMB by HMBS, which spontaneously cyclizes to uroporphyrinogen I. The uroporphyrinogen I is then oxidized to uroporphyrin I, which is quantified spectrophotometrically.
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4)
-
δ-Aminolevulinic acid (ALA) solution (10 mM)
-
Mercaptoethanol
-
Zinc acetate solution (5 mM)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Erythrocyte lysate (prepared from whole blood)
Procedure:
-
Prepare erythrocyte lysate by washing packed red blood cells with saline and lysing with distilled water.
-
Prepare a reaction mixture containing phosphate buffer, ALA solution, mercaptoethanol, and zinc acetate.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the erythrocyte lysate to the reaction mixture.
-
Incubate the reaction at 45°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 405 nm.
-
Calculate the enzyme activity based on the amount of uroporphyrin formed, using a standard curve or the molar extinction coefficient of uroporphyrin I.
HPLC Analysis of Uroporphyrinogen Isomers
This protocol is based on established methods for the separation and quantification of uroporphyrinogen I and III.[16]
Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the uroporphyrinogen isomers based on their polarity. The eluting isomers can be detected using fluorescence or electrochemical detection. For quantification, the uroporphyrinogens are typically oxidized to their corresponding stable and fluorescent uroporphyrins prior to or during the analysis.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and fluorescence or electrochemical detector.
-
Reversed-phase C18 column (e.g., ODS-Hypersil).
Mobile Phase:
-
A gradient of acetonitrile or methanol in an ammonium acetate buffer is commonly used. The exact gradient profile will need to be optimized for the specific column and instrument.
Procedure:
-
Sample Preparation:
-
For enzymatic reactions, stop the reaction by adding an acid (e.g., TCA).
-
Centrifuge to remove precipitated protein.
-
The supernatant containing the uroporphyrinogens can be directly injected or subjected to a solid-phase extraction for cleanup and concentration.
-
For quantification as uroporphyrins, oxidize the uroporphyrinogens in the sample by exposure to light or by adding a mild oxidizing agent.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient program to elute the uroporphyrin isomers.
-
Detect the eluting peaks using a fluorescence detector (excitation ~405 nm, emission ~620 nm) or an electrochemical detector.
-
-
Quantification:
-
Identify the peaks corresponding to uroporphyrin I and III by comparing their retention times with those of authentic standards.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Spontaneous vs. Enzymatic Cyclization of Hydroxymethylbilane.
Caption: Experimental Workflow for the Spectrophotometric HMBS Assay.
Caption: Workflow for HPLC Analysis of Uroporphyrinogen Isomers.
Conclusion
The cyclization of hydroxymethylbilane represents a pivotal control point in the biosynthesis of essential tetrapyrroles. The competition between the spontaneous chemical reaction leading to the non-functional uroporphyrinogen I and the precisely controlled enzymatic conversion to the vital uroporphyrinogen III highlights the elegance and necessity of biological catalysis. Understanding the kinetic and mechanistic details of this compound deaminase and uroporphyrinogen III synthase is fundamental to deciphering the pathophysiology of the porphyrias and for the development of potential therapeutic interventions. The experimental protocols and data presented in this guide offer a practical framework for researchers to investigate these critical reactions further. Future studies focusing on obtaining more comprehensive quantitative data, particularly on the yields of the spontaneous versus enzymatic pathways under various physiological and pathological conditions, will be invaluable to the field.
References
- 1. This compound deaminase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Hydroxymethylbilane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. This compound deaminase and uroporphyrinogen III synthase: structure, molecular biology, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 10. The biosynthesis of uroporphyrinogen III: mechanism of action of this compound deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and molecular parameters of human hepatic this compound deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A modified spectrophotometric assay for this compound deaminase: its application in the detection of both carriers and patients with acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Porphobilinogen in the Pathogenesis of Acute Intermittent Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Intermittent Porphyria (AIP) is a rare, autosomal dominant metabolic disorder arising from a deficiency in the enzyme hydroxymethylbilane synthase (HMBS). This enzymatic defect disrupts the heme biosynthesis pathway, leading to the accumulation of the porphyrin precursors δ-aminolevulinic acid (ALA) and porphobilinogen (PBG). While both precursors are elevated during acute neurovisceral attacks, the prevailing scientific consensus points to ALA as the primary neurotoxic agent. This technical guide provides an in-depth examination of the role of PBG in AIP pathogenesis. It will explore the indirect mechanisms by which PBG contributes to the clinical manifestations of AIP, including its potential to exacerbate ALA accumulation and its less-defined direct effects on the nervous system. This guide will also present quantitative data on precursor levels, detailed experimental protocols for their measurement, and visual representations of the underlying biochemical and pathological pathways.
Introduction: The Biochemical Lesion in Acute Intermittent Porphyria
Acute Intermittent Porphyria is one of the four acute hepatic porphyrias, characterized by life-threatening neurovisceral attacks. The underlying cause is a partial deficiency of hydroxymethylbilane synthase (HMBS), the third enzyme in the heme synthesis pathway.[1][2][3][4] This deficiency, typically a 50% reduction in enzyme activity, does not produce symptoms under normal physiological conditions.[4] However, the presence of certain precipitating factors, such as specific drugs, hormonal fluctuations (particularly in women), and caloric restriction, can trigger a significant upregulation of hepatic δ-aminolevulinic acid synthase 1 (ALAS1), the first and rate-limiting enzyme of the pathway.[5][6][7] This surge in ALAS1 activity, combined with the HMBS bottleneck, leads to the massive accumulation and subsequent excretion of ALA and PBG.[3][5]
While the clinical picture of AIP is dominated by neurological dysfunction, the precise roles of the accumulated precursors have been a subject of extensive research. Although early studies considered the possibility of direct PBG neurotoxicity, a larger body of evidence now implicates ALA as the principal neurotoxic molecule.[1][2][3][8][9] This is supported by the observation that other disorders characterized solely by ALA accumulation, such as lead poisoning and ALA dehydratase deficiency porphyria, present with similar neurological symptoms to AIP.[3]
This guide will focus on elucidating the multifaceted, albeit often indirect, role of this compound in the complex pathogenesis of AIP.
The Pathogenic Role of this compound (PBG)
While not considered the primary neurotoxin, PBG is not a benign bystander in AIP. Its contribution to the disease's pathogenesis is understood through several mechanisms:
Indirect Neurotoxicity: Potentiation of ALA Accumulation
Recent studies have illuminated a critical indirect role for PBG in amplifying the neurotoxic effects of ALA. It has been demonstrated that PBG can act as an inhibitor of the enzyme ALA dehydratase (ALAD), the second enzyme in the heme synthesis pathway which is responsible for converting ALA to PBG.[10] This inhibition creates a vicious cycle: the initial accumulation of PBG due to HMBS deficiency slows down the consumption of ALA, leading to a further and more pronounced buildup of ALA. This feedback inhibition mechanism offers a plausible explanation for the massive accumulation of ALA observed during acute AIP attacks.[10]
Potential for Direct, Albeit Weaker, Neurological Effects
The evidence for direct neurotoxicity of PBG is less compelling than that for ALA. However, some in vitro studies have suggested that PBG may exert some effects on the nervous system:
-
Neuromuscular Junction: Early in vitro studies on rat hemidiaphragm preparations indicated that PBG could inhibit potassium-stimulated acetylcholine release at the neuromuscular junction, suggesting a potential to interfere with synaptic transmission.[9]
-
Oxidative Stress: While ALA is a potent pro-oxidant, there is some suggestion that PBG may also contribute to oxidative stress, although the mechanisms are less clear.[1] Oxidative damage to cellular components, including lipids, proteins, and DNA, is a recognized feature of neurodegenerative processes.
-
GABAergic System: Some research has pointed to an interaction of porphyrin precursors with the GABAergic system. While this is more strongly associated with ALA, the possibility of a minor contribution from PBG cannot be entirely ruled out.[2]
It is important to note that many of the neurotoxic effects observed in vitro require concentrations of porphyrin precursors that are significantly higher than those typically found in the cerebrospinal fluid (CSF) of AIP patients.[2]
PBG as a Critical Diagnostic Marker
Regardless of its direct toxicity, the measurement of urinary PBG is the cornerstone of diagnosing an acute AIP attack.[1][11] During an attack, urinary PBG levels can be massively elevated, often more than 20-fold above the upper limit of normal.[12][13] This dramatic increase is highly specific for the acute porphyrias.
Quantitative Data on this compound in AIP
The following tables summarize key quantitative data regarding PBG levels in patients with AIP and in experimental models of the disease.
Table 1: Urinary and Plasma this compound and ALA Levels in AIP Patients
| Analyte | Condition | Specimen | Typical Concentration Range | Reference(s) |
| This compound (PBG) | Acute Attack | Urine | 50 - 200 mg/L | [12][13] |
| Remission | Urine | Often remains elevated for years | [11] | |
| Normal | Urine | 0 - 4 mg/L | [12][13] | |
| Acute Attack | Plasma | Significantly elevated | [3] | |
| δ-Aminolevulinic Acid (ALA) | Acute Attack | Urine | 25 - 100 mg/L | [12][13] |
| Remission | Urine | May remain elevated | [11] | |
| Normal | Urine | 0 - 4 mg/L | [12] | |
| Acute Attack | Plasma | Significantly elevated | [3] |
Table 2: this compound and ALA Levels in a Phenobarbital-Induced AIP Mouse Model
| Analyte | Condition | Specimen | Fold Increase over Wild-Type | Reference(s) |
| ALAS1 Expression | Phenobarbital-induced | Liver | ~15.9-fold | [12][14] |
| Urinary Precursors | Phenobarbital-induced | Urine | Massively increased | [15] |
Experimental Protocols
Quantification of Urinary this compound (Mauzerall-Granick Method Principle)
This classical colorimetric method is based on the reaction of PBG with Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution) to form a reddish-colored product.
Detailed Methodology:
-
Sample Preparation: A urine sample is passed through an ion-exchange resin column (e.g., Dowex 2) in the acetate form. This step is crucial to separate PBG from interfering substances like urea and ALA.
-
Elution: PBG is then eluted from the column using a dilute acetic acid solution.
-
Colorimetric Reaction: The eluate containing PBG is mixed with a modified Ehrlich's reagent.
-
Spectrophotometry: After a set incubation period (e.g., 15 minutes), the absorbance of the solution is measured at a specific wavelength (typically around 553 nm) using a spectrophotometer.
-
Quantification: The concentration of PBG is determined by comparing the absorbance to a standard curve prepared with known concentrations of PBG.
Note: For modern clinical laboratories, more sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are increasingly being used for the quantification of urinary PBG.[16]
Assay of Hydroxymethylbilane Synthase (HMBS) Activity in Erythrocytes
This enzymatic assay measures the rate of conversion of PBG to hydroxymethylbilane, which is then non-enzymatically converted to uroporphyrin I for quantification.
Detailed Methodology:
-
Sample Preparation: Erythrocytes are isolated from a whole blood sample (collected in an EDTA or heparin tube and protected from light) by centrifugation and washing. The red blood cells are then lysed to release the intracellular enzymes, including HMBS.
-
Enzymatic Reaction: The erythrocyte lysate is incubated at 37°C in a buffered solution (e.g., Tris-HCl, pH 8.2) containing a known concentration of the substrate, this compound.
-
Reaction Termination: After a specific incubation time (e.g., 30-60 minutes), the reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
-
Uroporphyrin I Quantification: The product, hydroxymethylbilane, spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to the stable, fluorescent compound uroporphyrin I. The amount of uroporphyrin I formed is quantified by fluorometry or spectrophotometry at its characteristic absorption maximum (around 405 nm).
-
Calculation of Activity: The HMBS activity is calculated based on the amount of uroporphyrin I produced per unit of time and normalized to the amount of hemoglobin or the number of erythrocytes in the sample.
Visualizing the Pathogenesis of AIP
The Heme Synthesis Pathway and the Defect in AIP
Caption: The heme synthesis pathway, highlighting the deficient HMBS enzyme in AIP.
The Vicious Cycle of Precursor Accumulation in AIP
Caption: The feedback loop where PBG accumulation inhibits ALAD, exacerbating ALA buildup.
Experimental Workflow for AIP Diagnosis and Monitoring
Caption: A simplified workflow for the diagnosis and monitoring of an acute AIP attack.
Conclusion and Future Directions
Future research should continue to dissect the subtle molecular interactions of both ALA and PBG within the nervous system. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that go beyond the current standard of care, which primarily focuses on downregulating ALAS1 activity. Targeting the specific downstream effects of these porphyrin precursors could offer new avenues for mitigating the devastating neurological consequences of acute intermittent porphyria. For drug development professionals, a clear understanding of the distinct yet interconnected roles of ALA and PBG is essential for designing and evaluating new therapeutic interventions.
References
- 1. Mechanisms of Neuronal Damage in Acute Hepatic Porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Insights into the Pathogenesis of Acute Porphyria Attacks and Increasing Hepatic PBGD as an Etiological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface dynamics of voltage-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 6. A simple rapid purification scheme for hydroxymethylbilane synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A sensitive method of screening for urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrion - Wikipedia [en.wikipedia.org]
- 10. Acute porphyrias – A neurological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Access Suspended [spiedigitallibrary.org]
- 12. Frontiers | Acute Hepatic Porphyria: Pathophysiological Basis of Neuromuscular Manifestations [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. childrensmn.org [childrensmn.org]
- 15. The Role of Photobiomodulation to Modulate Ion Channels in the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALAD Inhibition by this compound Rationalizes the Accumulation of δ-Aminolevulinate in Acute Porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Mutations Affecting Porphobilinogen Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Genetic mutations affecting the metabolism of porphobilinogen (PBG) are the underlying cause of Acute Intermittent Porphyria (AIP), a rare and potentially life-threatening metabolic disorder. AIP is characterized by a deficiency in the enzyme hydroxymethylbilane synthase (HMBS), also known as this compound deaminase (PBGD), which is the third enzyme in the heme biosynthetic pathway. This deficiency, caused by mutations in the HMBS gene, leads to the accumulation of the neurotoxic heme precursors delta-aminolevulinic acid (ALA) and this compound (PBG) in the liver, triggering acute neurovisceral attacks. This guide provides a comprehensive overview of the genetic basis of AIP, the pathophysiology of the disease, diagnostic methodologies, and current therapeutic strategies, with a focus on quantitative data and detailed experimental protocols.
The Genetic Basis of Acute Intermittent Porphyria
AIP is an autosomal dominant disorder, meaning a mutation in only one copy of the HMBS gene is sufficient to cause the enzyme deficiency.[1] However, the disease exhibits low clinical penetrance, with only a fraction of individuals carrying an HMBS mutation developing symptoms.[2] The prevalence of pathogenic HMBS variants is estimated to be as high as 1 in 1700 in some populations, while the incidence of symptomatic AIP is much lower.[3] This suggests that environmental and other genetic factors play a significant role in the manifestation of the disease.[2]
The HMBS Gene and its Mutations
The HMBS gene, located on chromosome 11q23.3, contains 15 exons and encodes the enzyme hydroxymethylbilane synthase.[4] Over 500 different mutations in the HMBS gene have been identified in individuals with AIP.[2] These mutations are highly heterogeneous and include missense, nonsense, splice-site mutations, and small insertions or deletions.[5] A systematic review of HMBS gene mutations found that missense mutations are the most common type, followed by splice mutations.[3][5]
The majority of HMBS mutations result in a significant reduction of enzyme activity, typically to about 50% of normal levels.[5][6] This half-normal enzyme activity is the biochemical hallmark of AIP.[7]
Pathophysiology: The Role of this compound and ALA Accumulation
The core of AIP pathophysiology lies in the deficiency of HMBS, which catalyzes the condensation of four molecules of this compound into hydroxymethylbilane.[4] When HMBS activity is reduced, its substrate, PBG, and the preceding precursor, ALA, accumulate in the liver and are subsequently released into the circulation.[7]
It is the accumulation of ALA and PBG that is believed to be responsible for the severe neurovisceral symptoms of AIP attacks.[8] These symptoms can include severe abdominal pain, nausea, vomiting, peripheral neuropathy, and seizures.[9] The exact mechanisms by which ALA and PBG exert their neurotoxicity are not fully understood but are thought to involve oxidative stress and direct inhibition of neuronal function.
Quantitative Data in this compound Metabolism Disorders
Quantitative analysis of porphyrin precursors and enzyme activity is fundamental to the diagnosis and management of AIP.
Biochemical Markers
The primary biochemical markers for AIP are urinary concentrations of ALA and PBG. During an acute attack, these levels are significantly elevated.
| Analyte | Normal Range (mmol/mol Creatinine) | Acute Intermittent Porphyria (mmol/mol Creatinine) | Fold Increase (Approx.) |
| Urinary ALA | < 1.47[8][10] | 9.3 to 12 times the upper limit of normal[8] | 9-12x |
| Urinary PBG | < 0.137[8][10] | 238 to 336 times the upper limit of normal[8] | >200x |
| Table 1: Urinary ALA and PBG Reference Ranges and Levels in Acute Intermittent Porphyria. |
Therapeutic Efficacy
Heme arginate is a cornerstone for the treatment of acute AIP attacks. It acts by replenishing the hepatic heme pool, which in turn downregulates the activity of ALA synthase, the rate-limiting enzyme in the heme synthesis pathway, thereby reducing the production of ALA and PBG.
| Study Parameter | Pre-Treatment | Post-Treatment with Heme Arginate |
| Median Urinary PBG (µmol/24h) | 332 (range: 137-722)[4] | 40 (range: 22-105)[4] |
| Average Annual Attack Rate (AAR) | 11.82 (range: 9.03-17.06)[11] | 2.23 (range: 0.00-5.58)[11] |
| Attack Severity (doses/attack) | 2.81[11] | 1.39[11] |
| Table 2: Efficacy of Heme Arginate in Acute Intermittent Porphyria. |
Givosiran is an RNA interference (RNAi) therapeutic that targets ALA synthase 1 (ALAS1) mRNA in the liver, leading to its degradation and a subsequent reduction in the synthesis of ALA and PBG.[12]
| Study Parameter | Placebo Group | Givosiran Group |
| Median Annualized Attack Rate (AAR) | 10.7[2] | 1.0 (double-blind period), 0.0 (open-label extension)[2] |
| Median Annualized Days of Hemin Use | 14.98[2] | 0.0 (double-blind period), 0.0 (open-label extension)[2] |
| Table 3: Efficacy of Givosiran from the ENVISION Phase 3 Trial (24-month interim analysis).[2] |
Experimental Protocols
Quantitative Measurement of Urinary ALA and PBG (Mauzerall-Granick Method)
This method is the gold standard for the quantitative analysis of urinary ALA and PBG.[13][14]
Principle: PBG and ALA are separated from urine using ion-exchange chromatography. PBG is directly measured colorimetrically after reaction with Ehrlich's reagent. ALA is converted to a pyrrole by condensation with acetylacetone, which is then also measured with Ehrlich's reagent.[15]
Methodology:
-
Sample Preparation: A spot urine sample is preferred for rapid diagnosis, though a 24-hour collection can be used.[16] The sample should be protected from light and refrigerated.[16]
-
Ion-Exchange Chromatography:
-
Prepare a Dowex 2 resin column (acetate form).
-
Apply a known volume of urine to the column. PBG will bind to the resin.
-
Wash the column with water to elute urea and ALA. Collect the eluate for ALA measurement.
-
Elute PBG from the column using acetic acid.
-
-
PBG Quantification:
-
To the PBG eluate, add Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution).
-
Measure the absorbance of the resulting pink-colored complex at 555 nm using a spectrophotometer.
-
Calculate the PBG concentration using a standard curve.
-
-
ALA Quantification:
-
To the collected ALA-containing eluate, add acetylacetone and heat to form a pyrrole.
-
After cooling, add a modified Ehrlich's reagent.
-
Measure the absorbance at 553 nm.
-
Calculate the ALA concentration using a standard curve.
-
This compound Deaminase (PBGD) Enzyme Activity Assay in Erythrocytes
This assay is used to confirm the diagnosis of AIP by measuring the activity of the deficient enzyme.[3]
Principle: The assay measures the rate of conversion of the substrate, this compound (PBG), to uroporphyrin by the PBGD enzyme in erythrocyte lysates. The uroporphyrin product is then quantified by its fluorescence.[3]
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in a heparinized (green top) tube.[17] The patient should abstain from alcohol for 24 hours prior to collection.[7]
-
Centrifuge the blood to separate plasma and erythrocytes.
-
Wash the erythrocytes multiple times with cold 0.9% saline.[18]
-
Lyse the washed erythrocytes to release the intracellular enzymes.
-
-
Enzymatic Reaction:
-
Incubate a known amount of the erythrocyte lysate with a solution containing a saturating concentration of this compound (PBG) at 37°C for a defined period (e.g., 1 hour).
-
-
Termination and Oxidation:
-
Stop the reaction by adding trichloroacetic acid.
-
The product, hydroxymethylbilane, spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to the stable and fluorescent uroporphyrin I.
-
-
Quantification:
-
Measure the fluorescence of the uroporphyrin I using a spectrofluorometer.
-
Calculate the enzyme activity based on the amount of uroporphyrin produced per unit of time per volume of erythrocytes. The reference range is typically 20-50 nmol/mL erythrocytes/hr.[3]
-
HMBS Gene Sequencing
Sanger sequencing is the gold standard for identifying the specific mutation in the HMBS gene.[19]
Principle: The exons and flanking intronic regions of the HMBS gene are amplified by Polymerase Chain Reaction (PCR). The resulting DNA fragments are then sequenced using the Sanger dideoxy chain termination method to determine the precise nucleotide sequence.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a whole blood sample.
-
PCR Amplification:
-
Design primers to amplify each of the 15 exons of the HMBS gene, including the exon-intron boundaries.
-
Perform PCR for each exon to generate a sufficient quantity of the target DNA.
-
-
PCR Product Purification: Remove excess primers and dNTPs from the PCR products.
-
Cycle Sequencing:
-
Perform a sequencing reaction using the purified PCR products as a template, a sequencing primer, DNA polymerase, dNTPs, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
-
Capillary Electrophoresis:
-
Separate the resulting DNA fragments by size using capillary electrophoresis.
-
A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the fluorescence to determine the terminal nucleotide of each fragment.
-
-
Sequence Analysis:
-
The sequencing software generates an electropherogram, and the nucleotide sequence is read.
-
Compare the patient's sequence to the reference HMBS gene sequence to identify any mutations.
-
Mandatory Visualizations
References
- 1. A Simplified Procedure for the Determination of Urinary δ-Aminolaevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of givosiran for acute hepatic porphyria: 24-month interim analysis of the randomized phase 3 ENVISION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test Details [utmb.edu]
- 4. Controlled trial of haem arginate in acute hepatic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of givosiran for acute hepatic porphyria: Final results of the randomized phase III ENVISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Prophylactic Heme Arginate Infusion for Acute Intermittent Porphyria [frontiersin.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Prophylactic Heme Arginate Infusion for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thebloodproject.com [thebloodproject.com]
- 13. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 14. bilirubin.co.uk [bilirubin.co.uk]
- 15. porphyriafoundation.org [porphyriafoundation.org]
- 16. This compound Deaminase, Washed Erythrocytes - Bronson Laboratory Services [bronsonlab.testcatalog.org]
- 17. This compound Deaminase (PBG-D), Washed RBC | MLabs [mlabs.umich.edu]
- 18. researchgate.net [researchgate.net]
- 19. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - CN [thermofisher.cn]
Methodological & Application
Application Note: Quantification of Porphobilinogen in Human Urine using a High-Sensitivity LC-MS/MS Method
Introduction
Porphobilinogen (PBG), a precursor in the heme biosynthesis pathway, is a critical biomarker for the diagnosis and management of acute porphyrias.[1][2] The acute porphyrias, such as Acute Intermittent Porphyria (AIP), Variegate Porphyria (VP), and Hereditary Coproporphyria (HC), are a group of inherited metabolic disorders resulting from deficiencies in specific enzymes of the heme synthesis pathway.[2] During acute attacks, the concentration of PBG in urine increases significantly, making its accurate quantification essential for diagnosis and therapeutic monitoring.[2][3]
Traditional colorimetric methods for PBG measurement are often hampered by a lack of sensitivity and specificity, leading to potential misdiagnosis.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive, specific, and accurate alternative for the quantification of urinary PBG.[3][5][6] This application note details a robust LC-MS/MS method for the determination of this compound in human urine, providing researchers, scientists, and drug development professionals with a reliable protocol for clinical and research applications.
Principle
This method employs a stable isotope-labeled internal standard for accurate quantification, followed by solid-phase extraction (SPE) to minimize matrix effects and enhance analytical sensitivity.[1][4][6] The extracted samples are then subjected to liquid chromatography for the separation of PBG from other endogenous urine components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
This compound (PBG) standard
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water, 18 MΩ·cm or higher
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX or Oasis HLB)[3][4]
-
Urine samples (random or 24-hour collection, protected from light)[2][8][9]
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of PBG and the internal standard (IS) in deionized water.
-
Working Standard Solutions: Serially dilute the PBG stock solution with a pre-tested normal urine sample (with low endogenous PBG) to prepare calibration standards at concentrations ranging from 0.1 to 100 µmol/L.[7]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 20 µM) in deionized water.[3]
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature.
-
For a 50 µL aliquot of urine (calibrator, QC, or unknown sample), add an equal volume of the internal standard working solution.[3][6]
-
Vortex mix the samples.
-
Condition the SPE cartridges according to the manufacturer's instructions. For Oasis MCX columns, this typically involves washing with methanol followed by water.[3] For Oasis HLB columns, preconditioning can be done with 1 mol/L glacial acetic acid and then water.[4]
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a water wash).[4]
-
Elute the PBG and IS from the cartridge. For Oasis MCX, elution can be performed with a suitable solvent mixture.[3] For Oasis HLB, elution can be achieved with 1 mL of 1 mol/L glacial acetic acid.[4]
-
The eluate can be directly transferred to an autosampler vial for LC-MS/MS analysis or may require further reconstitution in the initial mobile phase.[3][4]
4. LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C8 (50 mm × 3.0 mm, 1.8 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40 °C[3] |
| Gradient Elution | Start with 20% B, increase to 75% B in 3.2 min, then to 95% B in 4 min, hold for 2 min, and re-equilibrate at 20% B for 5 min.[3] |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | PBG: m/z 227 → 210; 13C2-PBG (IS): m/z 229 → 212[4][10] |
| Collision Energy | Optimized for the specific instrument, approximately 25 eV for PBG.[11] |
| Nebulizer Gas | Nitrogen[3] |
| Heater Gas | Nitrogen[3] |
Data Presentation: Method Performance Characteristics
The performance of the LC-MS/MS method for PBG quantification is summarized below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µmol/L) | Correlation Coefficient (r²) |
| PBG | 0.1 - 100[7] | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| Low | 0.24 (mg/L) | 2.6 - 3.1[4][10] | 3.2 - 3.5[4][10] | 88.2 - 110[3] |
| Medium | 1.18 (mg/L) | 2.6 - 3.1[4][10] | 3.2 - 3.5[4][10] | 88.2 - 110[3] |
| High | 2.15 (mg/L) | 2.6 - 3.1[4][10] | 3.2 - 3.5[4][10] | 88.2 - 110[3] |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Mean Recovery | 99.7%[6][7] |
| Matrix Effect | 87.3 – 105%[3] |
Table 4: Limit of Quantification (LOQ)
| Analyte | LOQ (µmol/L) |
| PBG | 0.05 - 0.1[3][7] |
Table 5: Clinical Reference Ranges for Urinary this compound
| Population/Condition | Reference Range |
| Healthy Adults | < 8.8 µmol/L[2][12] |
| Healthy Adults (24-hour) | 0.02 - 0.42 mg/24 h[4][10] |
| Acute Porphyria Attack | > 100 µmol/L[2] |
Mandatory Visualizations
Caption: Heme biosynthesis pathway highlighting the role of this compound (PBG).
Caption: Experimental workflow for PBG quantification by LC-MS/MS.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in urine. The described protocol, including sample preparation using solid-phase extraction and analysis by tandem mass spectrometry, offers high sensitivity, specificity, and accuracy. The method is suitable for clinical diagnostic laboratories and research settings involved in the study and management of acute porphyrias. The provided performance data demonstrates the reliability of this assay for routine use.
References
- 1. biomedres.us [biomedres.us]
- 2. southtees.nhs.uk [southtees.nhs.uk]
- 3. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for measurement of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 8. Urinary this compound (PBG) – Supra-Regional Assay Service [sas-centre.org]
- 9. labcorp.com [labcorp.com]
- 10. Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Method for Quantification of Five Urinary Porphyrins, this compound and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Porphyrins & this compound [healthcare.uiowa.edu]
Porphobilinogen Deaminase Activity Assay in Erythrocytes: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase, is a key enzyme in the heme biosynthetic pathway. It catalyzes the head-to-tail condensation of four molecules of this compound (PBG) to form the linear tetrapyrrole, hydroxymethylbilane.[1][2][3][4] A deficiency in PBGD activity is the hallmark of Acute Intermittent Porphyria (AIP), an autosomal dominant metabolic disorder characterized by life-threatening neurovisceral attacks.[5] Measurement of PBGD activity in erythrocytes is a crucial diagnostic tool for identifying individuals with AIP, including asymptomatic carriers, and for family screening.[6][7] This application note provides a detailed protocol for the determination of PBGD activity in human erythrocytes.
Principle of the Assay
The PBGD activity assay is based on the enzymatic conversion of PBG to hydroxymethylbilane. In the absence of the subsequent enzyme in the pathway, uroporphyrinogen III synthase, the highly unstable hydroxymethylbilane non-enzymatically cyclizes to form uroporphyrinogen I.[1][2][3][4][8] This product is then oxidized to the stable and fluorescent compound, uroporphyrin I, which can be quantified by fluorometric or spectrophotometric methods.[8][9][10] The rate of uroporphyrin I formation is directly proportional to the PBGD activity in the sample.
Heme Biosynthesis Pathway
The following diagram illustrates the initial steps of the heme biosynthesis pathway, highlighting the role of this compound deaminase.
Caption: The role of this compound Deaminase in the Heme Biosynthesis Pathway.
Experimental Protocol
This protocol is designed for the fluorometric determination of PBGD activity in human erythrocytes.
Materials and Reagents
-
Whole blood collected in heparin or EDTA tubes
-
0.9% NaCl solution (saline), ice-cold
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
This compound (PBG) solution (e.g., 2 mM in Tris-HCl buffer)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Uroporphyrin I standard solution
-
Distilled water
Equipment
-
Refrigerated centrifuge
-
Spectrophotometer or hemoglobinometer
-
Fluorometer with excitation at ~405 nm and emission at ~600-660 nm
-
Water bath or incubator at 37°C
-
Vortex mixer
-
Micropipettes and tips
Experimental Workflow
The diagram below outlines the major steps in the PBGD activity assay.
Caption: Workflow for the this compound Deaminase (PBGD) activity assay in erythrocytes.
Step-by-Step Procedure
1. Erythrocyte Preparation
-
Collect whole blood in a heparin or EDTA-containing tube.[9][11] Protect the sample from light and store it refrigerated.[9]
-
Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C.[1][11]
-
Carefully remove and discard the plasma and the buffy coat (the white layer of leukocytes and platelets).[1]
-
Wash the packed erythrocytes by resuspending them in an equal volume of ice-cold 0.9% saline.[1][11]
-
Centrifuge at 1,000-2,000 x g for 5-10 minutes at 4°C and discard the supernatant.[11] Repeat the wash step two more times.
-
After the final wash, lyse the erythrocytes. This can be achieved by adding cold distilled water to the packed cells or by freeze-thawing the packed cells.[1]
-
Determine the hemoglobin concentration of the hemolysate using a standard method.
2. Enzymatic Reaction
-
For each sample, prepare a test tube and a blank tube.
-
To both tubes, add an appropriate volume of the erythrocyte lysate.
-
Add Tris-HCl buffer to each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
To initiate the reaction, add the PBG substrate to the "test" tube. Add an equal volume of Tris-HCl buffer without PBG to the "blank" tube.
-
Incubate both tubes at 37°C for a defined period, typically 30-60 minutes, in the dark.[12]
-
Stop the reaction by adding cold TCA solution to both tubes.[12] The TCA will precipitate the proteins.
-
Vortex the tubes and let them stand on ice for 10 minutes.
-
Centrifuge at 2,500 x g for 10 minutes to pellet the precipitated protein.[12]
3. Fluorometric Measurement
-
Carefully transfer the supernatant from each tube to a clean cuvette.
-
Measure the fluorescence of the uroporphyrin I formed at an excitation wavelength of approximately 405 nm and an emission wavelength between 600 nm and 660 nm.[10]
-
Prepare a standard curve using known concentrations of uroporphyrin I standard.
-
The fluorescence of the blank is subtracted from the test sample to correct for any background fluorescence.
Data Analysis
-
Calculate the concentration of uroporphyrin I produced in each sample using the standard curve.
-
Express the PBGD activity as nanomoles of uroporphyrin formed per hour per milligram of hemoglobin (nmol uroporphyrin/h/mg Hb) or per milliliter of erythrocytes.[9]
Data Presentation
The following tables summarize typical PBGD activity levels. Actual reference ranges may vary between laboratories.
Table 1: Reference Ranges for this compound Deaminase Activity in Erythrocytes
| Status | PBGD Activity Range (nmol/mL erythrocytes/hr) |
| Healthy Individuals | 20 - 50[9] |
| Acute Intermittent Porphyria (AIP) Patients | Approximately 50% of the lower limit of normal |
Table 2: Example this compound Deaminase Activity Results
| Sample ID | Hemoglobin (g/dL) | Uroporphyrin Formed (nmol/L) | Incubation Time (hr) | PBGD Activity (nmol/h/mg Hb) | Diagnosis |
| Control 1 | 14.5 | 150 | 1 | 1.03 | Healthy |
| Control 2 | 13.8 | 142 | 1 | 1.03 | Healthy |
| Patient A | 15.0 | 70 | 1 | 0.47 | Suspected AIP |
| Patient B | 12.9 | 65 | 1 | 0.50 | Suspected AIP |
Troubleshooting and Considerations
-
Patient Preparation: Patients should abstain from alcohol for 24 hours prior to blood collection, as ethanol can induce PBGD activity and lead to false-normal results.[11]
-
Sample Handling: Blood samples should be protected from light and kept refrigerated or frozen until analysis to maintain enzyme stability.[7][9]
-
Assay Conditions: Optimization of pH, temperature, and incubation time may be necessary to achieve optimal assay performance.[8]
-
Interference: Hemolysis in the original blood sample can affect the accuracy of the results.
-
Limitations: Approximately 10% of individuals with AIP may show normal or borderline PBGD activity in erythrocytes due to tissue-specific isoforms of the enzyme.[7] In such cases, genetic testing may be required for a definitive diagnosis.
Conclusion
The measurement of this compound deaminase activity in erythrocytes is a reliable and essential tool for the diagnosis of Acute Intermittent Porphyria. The protocol described in this application note provides a robust method for determining PBGD activity, aiding in the identification of affected individuals and at-risk family members. Adherence to proper sample handling and assay conditions is critical for obtaining accurate and reproducible results.
References
- 1. karger.com [karger.com]
- 2. This compound deaminase: methods and principles of the enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. karger.com [karger.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. This compound (PBG) Deaminase, Erythrocyte | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. AIP, HCP, VP & ADP - American Porphyria Foundation [porphyriafoundation.org]
- 8. Determination of this compound deaminase activity in human erythrocytes: pertinent factors in obtaining optimal conditions for measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Test Details [utmb.edu]
- 10. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Porphobilinogen (PBG) Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of porphobilinogen (PBG) in biological matrices, primarily urine and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are crucial for the accurate diagnosis and monitoring of acute porphyrias.
Introduction
This compound (PBG) is a key precursor in the heme biosynthesis pathway. Elevated levels of PBG in urine and plasma are a primary biochemical marker for the diagnosis of acute hepatic porphyrias (AHP), a group of rare genetic metabolic disorders.[1][2] Historically, colorimetric methods have been used for PBG measurement; however, these methods can suffer from a lack of sensitivity and specificity, leading to potential misdiagnosis.[1][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for PBG quantification, offering superior analytical specificity, sensitivity, and accuracy.[1][4][5][6][7][8]
This guide details various sample preparation techniques, from simple "dilute-and-shoot" methods to more complex solid-phase extraction (SPE) procedures, providing researchers with the necessary information to select and implement a robust and reliable workflow for PBG analysis.
Sample Collection and Handling
Proper sample collection and handling are critical to ensure the stability and integrity of PBG. PBG is susceptible to degradation, particularly when exposed to light, high temperatures, and acidic pH.[9]
Urine:
-
24-Hour Urine Collection: Use a collection container with a preservative such as 5 grams of sodium carbonate (1 gram for pediatric patients) to maintain an alkaline pH.[10]
-
Random Urine Collection: No preservative is typically required for random urine samples.[10]
-
Storage: All urine samples should be protected from light and refrigerated during and after collection. For long-term storage, samples should be frozen.[9]
Plasma:
-
Collection: Plasma samples are typically collected in EDTA tubes.
-
Processing: Centrifuge blood samples to separate plasma.
-
Storage: Plasma should be stored frozen if not analyzed immediately.
Experimental Protocols
Several methods for PBG sample preparation have been validated and published. The choice of method often depends on the sample matrix, required sensitivity, and available laboratory equipment.
Protocol 1: "Dilute-and-Shoot" for Urine Samples (Simple and Rapid)
This method is advantageous for its simplicity and high throughput, making it suitable for routine clinical screening.[1]
Materials:
-
Urine sample
-
Acetonitrile
-
Internal Standard (IS) solution (e.g., ¹³C₂-PBG or ²H₂-PBG in water or a weak acid)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Allow urine samples to thaw to room temperature if frozen.
-
Vortex the urine sample to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with a specific volume of the internal standard solution.
-
Add a protein-precipitating and diluting solvent, such as acetonitrile (e.g., 200 µL).
-
Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[11][12]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine and Plasma (High Purity)
SPE is employed to remove matrix interferences and concentrate the analyte, leading to higher sensitivity and cleaner chromatograms. Anion exchange[5][6] or mixed-mode cation exchange (MCX)[3] SPE cartridges are commonly used.
Materials:
-
Urine or plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis MCX or anion exchange)
-
SPE vacuum manifold or automated SPE system
-
Reagents for conditioning, washing, and elution (e.g., methanol, water, formic acid, acetic acid)[13]
-
Microcentrifuge tubes or collection plates
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 20% methanol in water)
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or a weak acid.[13]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash solution is water.[13]
-
Elution: Elute PBG and the internal standard from the cartridge using an appropriate solvent, such as 1 M glacial acetic acid.[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of 20% methanol) for LC-MS/MS analysis.[3]
Protocol 3: Derivatization for Enhanced Sensitivity
Derivatization can be used to improve the chromatographic properties and ionization efficiency of PBG. Butylation is a common derivatization technique.[3]
Procedure (following SPE):
-
After the elution step in the SPE protocol, add 3 N hydrochloric acid in butanol to the eluent.[3]
-
Incubate the mixture under conditions suitable for derivatization (e.g., elevated temperature).
-
Evaporate the derivatization reagent and reconstitute the sample in a mobile phase-compatible solvent for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase column such as a C8 or C18 is commonly used.[1][3]
-
Mobile Phase: A gradient elution with water and an organic solvent (methanol or acetonitrile), both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typical.[3][11]
-
Flow Rate: Flow rates are generally in the range of 0.3-0.5 mL/min.[11]
-
Injection Volume: Typically 5-10 µL.[11]
Mass Spectrometry (MS) Conditions:
-
Ionization: Positive electrospray ionization (ESI) is used.[3][11]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[1][4][7][8]
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for PBG analysis.
Table 1: Method Validation Parameters for PBG in Urine
| Parameter | "Dilute-and-Shoot" | Solid-Phase Extraction (SPE) |
| Linearity Range | 2 - 2000 µmol/L[1] | 0.1 - 100 µmol/L[5][6] |
| Limit of Quantification (LOQ) | 2 µmol/L[12] | 0.05 µmol/L[3] |
| Recovery | Not Applicable | 99.7%[5][6] |
| Intra-assay Precision (%CV) | < 5%[1] | 2.6 - 3.1%[4] |
| Inter-assay Precision (%CV) | < 5%[1] | 3.2 - 3.5%[4] |
Table 2: Method Validation Parameters for PBG in Plasma
| Parameter | Solid-Phase Extraction (SPE) |
| Limit of Quantification (LOQ) | 0.05 µmol/L (for 100 µL plasma)[3] |
| Accuracy | 88.2 - 110%[3] |
| Intra-assay Precision (%CV) | < 10%[3] |
| Inter-assay Precision (%CV) | < 10%[3] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for PBG sample preparation.
Caption: General workflow for PBG analysis.
Caption: "Dilute-and-Shoot" workflow for urine.
Caption: Solid-Phase Extraction (SPE) workflow.
Conclusion
The LC-MS/MS-based quantification of this compound is a powerful tool for the clinical diagnosis and management of acute porphyrias. The choice of sample preparation protocol should be guided by the specific requirements of the assay, including the biological matrix, desired sensitivity, and sample throughput. The methods described provide a comprehensive overview for researchers and clinicians to establish accurate and reliable PBG analysis in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 6. Development and validation of an LC-MS/MS method for measurement of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. childrensmn.org [childrensmn.org]
- 10. This compound (PBG), Urine - Qualitative Screen | MLabs [mlabs.umich.edu]
- 11. A Simple Method for Quantification of Five Urinary Porphyrins, this compound and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Application Note: Solid-Phase Extraction of Porphobilinogen from Human Urine for Quantitative Analysis by LC-MS/MS
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of porphobilinogen (PBG) from human urine samples. This compound is a critical biomarker for the diagnosis of acute porphyrias. Due to the complex nature of biological matrices like urine, a robust sample preparation method is essential to ensure accurate and reproducible quantification. This protocol utilizes anion-exchange solid-phase extraction to isolate PBG from interfering substances prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for PBG.
Introduction
This compound (PBG) is a pyrrole intermediate in the heme biosynthesis pathway. Elevated levels of PBG in urine are a primary indicator for the diagnosis of acute neurologic porphyrias, such as acute intermittent porphyria (AIP).[1][2] Accurate measurement of urinary PBG is crucial, especially during acute attacks, for timely diagnosis and management.[3] However, the direct analysis of PBG in urine is challenging due to matrix effects and the presence of endogenous interfering compounds.
Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes these interferences and concentrates the analyte of interest.[4] This application note details a method for the selective extraction of PBG from urine using an anion-exchange SPE column, followed by sensitive quantification using LC-MS/MS.[1][2][5]
Experimental
Sample Collection and Handling
Proper sample collection and handling are critical for the stability of PBG.
-
Collection: A random urine specimen is preferred for analysis.[6][7] 24-hour urine collections are also acceptable.
-
Container: Use a dark or foil-wrapped container to protect the sample from light.[6][8]
-
Preservation: PBG is susceptible to degradation at high temperatures and at a pH below 5.0.[7][8] Samples should be refrigerated immediately after collection and during transport.[6][9] For storage longer than 24 hours, samples should be frozen.[6][7]
Materials and Reagents
-
This compound (PBG) standard
-
[2,4-¹³C]PBG internal standard
-
Anion-exchange solid-phase extraction columns
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Ammonium hydroxide
-
Glacial acetic acid
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
SPE Vacuum Manifold
Protocols
Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge a 1.5 mL aliquot of urine at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 1.0 mL of the supernatant to a clean tube.
-
Add the internal standard ([2,4-¹³C]PBG) to the supernatant.
-
Vortex briefly to mix.
Solid-Phase Extraction (SPE) Protocol
-
Column Conditioning:
-
Pass 2 mL of methanol through the anion-exchange SPE column.
-
Pass 2 mL of deionized water through the column.
-
Pass 2 mL of 2% acetic acid through the column. Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the 1.0 mL of pre-treated urine sample onto the conditioned SPE column.
-
Allow the sample to pass through the column at a slow, drop-wise rate.
-
-
Washing:
-
Wash the column with 2 mL of 2% acetic acid to remove neutral and basic interferences.
-
Wash the column with 2 mL of deionized water.
-
Wash the column with 2 mL of methanol to remove any remaining non-polar interferences.
-
Dry the column under vacuum for 5 minutes.
-
-
Elution:
-
Elute the PBG and internal standard from the column with 1.0 mL of 2% formic acid in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
-
Column: C18 column (e.g., 75 x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
Monitoring: Selected-reaction monitoring (SRM) mode.
Quantitative Data
The following table summarizes the performance characteristics of an LC-MS/MS method for PBG quantification following solid-phase extraction.
| Parameter | Value | Reference |
| Intra-assay Precision (CV) | ||
| Mean Conc. 0.24 mg/L | 2.6% | [1][2] |
| Mean Conc. 1.18 mg/L | 3.1% | [1][2] |
| Mean Conc. 2.15 mg/L | 2.7% | [1][2] |
| Inter-assay Precision (CV) | ||
| Mean Conc. 0.24 mg/L | 3.2% | [1][2] |
| Mean Conc. 1.18 mg/L | 3.5% | [1][2] |
| Mean Conc. 2.15 mg/L | 3.3% | [1][2] |
| Linearity | 0.1 - 2.0 mg/L | [1][2] |
| Analysis Time | 2.3 min per sample | [1][2] |
Workflow and Pathway Diagrams
Caption: Workflow for the solid-phase extraction and analysis of this compound (PBG) from urine.
Conclusion
The solid-phase extraction method detailed in this application note provides a robust and reliable procedure for the isolation and concentration of this compound from human urine. The subsequent analysis by LC-MS/MS offers high sensitivity and specificity, making this workflow highly suitable for clinical research and diagnostic applications where accurate PBG measurement is essential. The presented protocol can be readily implemented in laboratories equipped with standard SPE and LC-MS/MS instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spmi.pt [spmi.pt]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Test Details [utmb.edu]
- 7. This compound, Quantitative, Random, Urine - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 8. childrensmn.org [childrensmn.org]
- 9. Porphyrins & this compound [healthcare.uiowa.edu]
Application Notes and Protocols for the Derivatization of Porphobilinogen for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen (PBG), a pyrrole intermediate in the heme biosynthesis pathway, is a critical biomarker for the diagnosis of acute porphyrias, a group of inherited metabolic disorders. Elevated levels of PBG in urine are a hallmark of acute attacks of porphyria, such as Acute Intermittent Porphyria (AIP). Accurate and sensitive detection of PBG is therefore crucial for timely diagnosis and management of these potentially life-threatening conditions.
Methods for this compound Detection
The detection of PBG can be broadly categorized into two approaches: traditional colorimetric methods that rely on derivatization and modern instrumental methods that may or may not employ derivatization.
-
Colorimetric Methods: These methods are based on the reaction of PBG with Ehrlich's reagent in a strongly acidic medium to form a reddish-purple colored complex. This color change can be assessed qualitatively for rapid screening or quantitatively using spectrophotometry.
-
Chromatographic Methods (LC-MS/MS): Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity for the direct measurement of underivatized PBG.[1][2] While derivatization is not always necessary, it can be employed to improve chromatographic retention and ionization efficiency for certain analytes.
This document will focus on the derivatization-based colorimetric methods and allude to advanced derivatization strategies that could be adapted for PBG analysis by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for PBG detection.
Table 1: Performance of Qualitative and Semi-Quantitative Derivatization-Based Assays
| Parameter | Watson-Schwartz Test | Hoesch Test | Ion-Exchange Resin Kit (e.g., Trace) |
| Principle | Derivatization with Ehrlich's reagent and differential extraction. | Direct derivatization with Ehrlich's reagent in high acid concentration. | Ion-exchange cleanup followed by derivatization with Ehrlich's reagent. |
| Sensitivity | Low to moderate (reported as 40-69%).[3] Can be lower in normally colored urine.[3] | Similar to or slightly less sensitive than Watson-Schwartz.[4][5] Threshold of ~10 mg/L.[6] | High (reported as 97-100% for elevated levels).[7][8] |
| Specificity | Lower. Prone to false positives from urobilinogen and other substances.[9] | Higher than Watson-Schwartz as it is less affected by urobilinogen.[6] | High. Ion-exchange step removes many interfering substances.[8] |
| Typical Use | Bedside screening (historical). | Rapid bedside or STAT lab screening.[10][11] | STAT lab screening or point-of-care testing. |
Table 2: Performance of Quantitative this compound Assays
| Parameter | Colorimetric with Ion-Exchange Cleanup | LC-MS/MS (without derivatization) | LC-MS/MS (with butanol derivatization) |
| Limit of Quantification (LOQ) | ~0.2 mg/L[11] | 0.1 µmol/L (~0.023 mg/L)[2] | 0.05 µM (~0.011 mg/L)[12][13] |
| Linearity | 0.2 - 15 mg/L[11] | Up to 100 µmol/L (~22.6 mg/L)[2] | Not explicitly stated, but high accuracy reported. |
| Precision (CV%) | 3.5% - 8.4% (between-day)[11] | < 16% (total imprecision)[2] | < 10% (intra- and inter-assay)[13] |
| Recovery | Not explicitly stated | 99.7% (mean)[2] | Process efficiency: 37.2-41.6%[13] |
| Specificity | Moderate to High | Very High | Very High |
Experimental Protocols
Protocol 1: Qualitative Derivatization of PBG using the Hoesch Test
This protocol is a rapid screening method for the detection of elevated urinary PBG.
Materials:
-
Ehrlich's Reagent: 2 g of p-dimethylaminobenzaldehyde (DMAB) in 100 mL of 6 M HCl.
-
Fresh urine sample
-
Glass test tubes
-
Pipettes
Procedure:
-
Pipette 1-2 mL of Ehrlich's reagent into a clean glass test tube.
-
Add 1-2 drops of the fresh urine sample directly into the reagent.
-
Do not shake. Observe the interface between the urine and the reagent.
-
Interpretation: An immediate development of a cherry-red or pink color at the top of the mixture indicates a positive result, suggesting the presence of excess PBG.[4][6]
Protocol 2: Qualitative Derivatization of PBG using the Watson-Schwartz Test
This test is a classical, multi-step screening method to differentiate PBG from urobilinogen.
Materials:
-
Ehrlich's Reagent: 0.7 g of p-dimethylaminobenzaldehyde (DMAB) dissolved in a mixture of 150 mL of concentrated HCl and 100 mL of water.
-
Saturated sodium acetate solution
-
Chloroform
-
Fresh urine sample
-
Glass test tubes with stoppers
-
Pipettes
Procedure:
-
In a test tube, mix 2 mL of fresh urine with 2 mL of Ehrlich's reagent.
-
Shake the tube vigorously. A red or pink color formation suggests the presence of PBG or urobilinogen.
-
Add 4 mL of saturated sodium acetate solution and mix thoroughly.
-
Add 2-3 mL of chloroform, stopper the tube, and shake vigorously to extract the colored complex.
-
Allow the two phases to separate.
-
Interpretation:
-
Positive for PBG: A red or pink color remains in the upper aqueous layer.
-
Positive for Urobilinogen: The red color is extracted into the lower chloroform layer.
-
If both layers are colored, it may indicate high concentrations of both substances. The aqueous layer can be transferred to a new tube and re-extracted with chloroform to confirm the presence of PBG.
-
Protocol 3: Quantitative Derivatization of PBG with Ehrlich's Reagent after Ion-Exchange Cleanup
This protocol describes a more accurate quantitative colorimetric method.
Materials:
-
Anion-exchange resin (e.g., Dowex 2)
-
Spin columns or standard chromatography columns
-
1 M Acetic acid
-
Ehrlich's Reagent (as in Protocol 1 or 2)
-
Spectrophotometer
-
PBG standards for calibration
-
Urine sample
Procedure:
-
Sample Preparation: Apply the urine sample to an anion-exchange resin packed in a spin column.
-
Washing: Wash the resin to remove interfering substances.
-
Elution: Elute the bound PBG from the resin using 1 M acetic acid.
-
Derivatization: Mix the eluate with Ehrlich's reagent.
-
Measurement: After a specified time (e.g., 5 minutes), measure the absorbance of the solution at 555 nm. It is also recommended to measure absorbance at 525 nm and 585 nm to correct for interfering substances.[11]
-
Quantification: Calculate the PBG concentration based on a standard curve prepared with known concentrations of PBG.
Protocol 4: General Protocol for Derivatization of Amines with Dansyl Chloride for LC-MS Analysis
While not specifically validated for PBG in the reviewed literature, this general protocol for derivatizing primary amines can be adapted for exploratory purposes to enhance LC-MS detection.
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5)
-
Quenching solution (e.g., formic acid or methylamine)
-
Sample extract containing PBG
-
LC-MS system
Procedure:
-
Adjust the pH of the sample extract to be alkaline (pH 9-10) using the carbonate/bicarbonate buffer.
-
Add the dansyl chloride solution to the sample.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution to react with the excess dansyl chloride.
-
The derivatized sample is then ready for injection into the LC-MS system. The dansylated PBG will have increased hydrophobicity, aiding in reversed-phase chromatography, and the dansyl group provides a readily ionizable moiety for sensitive mass spectrometric detection.
Visualizations
Caption: Chemical pathway of PBG derivatization.
Caption: Quantitative PBG assay workflow.
Caption: Watson-Schwartz test decision tree.
References
- 1. Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for measurement of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliability of the this compound screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Comparison of the Hoesch and the Watson-Schwartz tests for urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive method of screening for urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of acute porphyria: evaluation of a commercial screening test for urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Urinary Porphobilinogen and Aminolevulinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of urinary porphobilinogen (PBG) and δ-aminolevulinic acid (ALA) is a cornerstone in the diagnosis and management of acute hepatic porphyrias (AHP). AHP is a group of rare genetic metabolic disorders resulting from deficiencies in specific enzymes of the heme biosynthesis pathway.[1] These enzyme deficiencies lead to the accumulation of neurotoxic heme precursors, primarily PBG and ALA, which are responsible for the acute, life-threatening neurovisceral attacks characteristic of these diseases.[1] Accurate and reliable quantification of urinary PBG and ALA is therefore critical for diagnosing AHP, monitoring disease activity, and assessing the efficacy of therapeutic interventions.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of urinary PBG and ALA, intended for use by researchers, scientists, and professionals involved in drug development. It covers the principles of the analytical methods, sample handling, detailed experimental procedures, and data interpretation.
Clinical Significance
Elevated urinary excretion of PBG and ALA is the biochemical hallmark of an acute AHP attack.[3][4] During an acute episode, urinary PBG levels can be dramatically elevated, often more than 50 times the upper limit of normal.[5] While both ALA and PBG are typically elevated, a marked increase in PBG is highly specific for AIP, Variegate Porphyria (VP), and Hereditary Coproporphyria (HCP).[3][4] In the extremely rare ALA dehydratase deficiency porphyria (ADP), only ALA levels are significantly increased.[3] Therefore, the differential quantification of these two metabolites is essential for accurate diagnosis.
Data Presentation: Quantitative Urinary PBG and ALA Levels
The following tables summarize the quantitative data for urinary PBG and ALA in healthy individuals and in patients with Acute Hepatic Porphyria (AHP). These values are crucial for the interpretation of clinical and research findings.
Table 1: Normal Reference Ranges for Urinary PBG and ALA
| Analyte | Method | Population | Mean Concentration (mmol/mol Creatinine) | Upper Limit of Normal (ULN) (mmol/mol Creatinine) | Range (mmol/mol Creatinine) |
| This compound (PBG) | LC-MS/MS | Healthy Adults | 0.0281 | 0.137[1][6] | 0.00234 - 0.185[7] |
| Aminolevulinic Acid (ALA) | LC-MS/MS | Healthy Adults | 0.539 | 1.47[1][6] | 0.152 - 2.30[7] |
Table 2: Urinary PBG and ALA Levels in Patients with Acute Hepatic Porphyria (AHP)
| Analyte | Condition | Fold Increase Above ULN |
| This compound (PBG) | AHP (Acute Attack) | 238- to 336-fold[1][6] |
| Aminolevulinic Acid (ALA) | AHP (Acute Attack) | 9.3- to 12-fold[1][6] |
| This compound (PBG) | AHP (Asymptomatic High Excreters) | ~170-fold[7] |
| Aminolevulinic Acid (ALA) | AHP (Asymptomatic High Excreters) | ~6.9-fold[7] |
Signaling Pathway: Heme Biosynthesis
The following diagram illustrates the key steps in the heme biosynthesis pathway, highlighting the enzymatic reactions leading to the formation of PBG and ALA, and their subsequent metabolism. Deficiencies in the enzymes this compound deaminase (also known as hydroxymethylbilane synthase) and ALA dehydratase are central to the pathophysiology of acute hepatic porphyrias.
Experimental Workflow
The general workflow for the quantitative analysis of urinary PBG and ALA involves sample collection and preparation, followed by analytical determination using either spectrophotometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the accuracy of urinary PBG and ALA measurements.
-
Sample Type: A random (spot) urine sample is preferred over a 24-hour collection, as it is easier to collect and can expedite diagnosis.[8][9]
-
Container: The urine sample should be collected in a clean, screw-cap plastic container.
-
Light Protection: Immediately after collection, the container must be protected from light by wrapping it in aluminum foil or using an opaque container.[8][9] PBG is particularly light-sensitive.
-
Preservatives: No preservatives are generally required for a spot urine sample.[8] If a 24-hour collection is performed, sodium carbonate (5 grams) can be added to the collection bottle to maintain an alkaline pH, which helps stabilize PBG.[9][10] Acidic preservatives should be avoided as they can degrade PBG.[10]
-
Storage and Transport: Samples should be refrigerated at 2-8°C if analysis is to be performed within 48 hours.[8] For longer storage, samples should be frozen at -20°C or below, where PBG is stable for at least a month.[8] Repeated freeze-thaw cycles should be avoided.[8]
Protocol 1: Spectrophotometric Quantification of Urinary PBG and ALA (Modified Mauzerall-Granick Method)
This method is based on the separation of PBG and ALA using ion-exchange chromatography, followed by a colorimetric reaction with Ehrlich's reagent.
Materials:
-
Anion-exchange resin columns
-
Cation-exchange resin columns
-
Ehrlich's Reagent: p-dimethylaminobenzaldehyde in an acidic solution
-
Sodium acetate solutions
-
Acetylacetone
-
Spectrophotometer
-
Calibrators and quality control materials
Procedure:
-
Sample Preparation:
-
Allow urine samples, calibrators, and controls to reach room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
-
Ion-Exchange Chromatography:
-
PBG Separation: Apply an aliquot of the urine sample to an anion-exchange column. PBG will be retained on the resin, while ALA and other interfering substances will pass through.
-
Wash the column with deionized water to remove any remaining unbound substances.
-
Elute the PBG from the column using a suitable acidic solution.
-
ALA Separation: The eluate from the anion-exchange column, which contains ALA, is then applied to a cation-exchange column. ALA will bind to the resin.
-
Wash the cation-exchange column with deionized water.
-
Elute the ALA from the column using a sodium acetate solution.
-
-
Colorimetric Reaction:
-
PBG: To the eluted PBG fraction, add Ehrlich's reagent. A reddish-purple color will develop in the presence of PBG.
-
ALA: The eluted ALA is first converted to a pyrrole by heating with acetylacetone. After cooling, Ehrlich's reagent is added to produce a colored complex.[10]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the colored solutions for both PBG and ALA at the appropriate wavelength (typically around 555 nm) using a spectrophotometer.[11]
-
A blank sample (reagents without the analyte) should be used to zero the spectrophotometer.
-
-
Quantification:
-
Calculate the concentration of PBG and ALA in the urine samples by comparing their absorbance to that of the calibrators with known concentrations.
-
Results are typically normalized to the urinary creatinine concentration and reported in mmol/mol of creatinine to account for variations in urine dilution.
-
Protocol 2: LC-MS/MS Quantification of Urinary PBG and ALA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of PBG and ALA.[1][2]
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C8 or C18 reversed-phase HPLC column
-
Stable isotope-labeled internal standards for PBG and ALA (e.g., ¹³C₂-PBG, ¹³C₅,¹⁵N-ALA)
-
Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)
-
Mobile phase solvents (e.g., water with 0.1% formic acid, methanol or acetonitrile with 0.1% formic acid)
-
Derivatization agent (e.g., 3 N HCl in n-butanol, optional)
-
Calibrators and quality control materials
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples, calibrators, and controls and bring to room temperature.
-
Vortex mix all samples.
-
To an aliquot of each sample, add the internal standard solution.
-
Optional Derivatization: To improve chromatographic retention and ionization efficiency, PBG and ALA can be derivatized (e.g., butylation).[2]
-
Optional Solid-Phase Extraction (SPE): To remove interfering matrix components, samples can be passed through an SPE cartridge. The analytes are retained on the sorbent and then eluted with an appropriate solvent.[2]
-
The final prepared sample is typically diluted in the initial mobile phase before injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the prepared sample onto the HPLC column. The analytes are separated from other components based on their physicochemical properties. A gradient elution with an increasing concentration of organic solvent is typically used.
-
Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The analytes are ionized, and the precursor ions are selected in the first quadrupole.
-
These precursor ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.
-
-
Quantification:
-
The peak areas of the analyte and its corresponding internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of PBG and ALA in the unknown samples is determined from this calibration curve.
-
Results are normalized to urinary creatinine concentration.
-
Conclusion
The quantitative analysis of urinary PBG and ALA is indispensable for the clinical management and research of acute hepatic porphyrias. While spectrophotometric methods are available, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[11][12] The choice of method will depend on the specific requirements of the study and the available resources. Adherence to proper sample collection, handling, and detailed analytical protocols is essential for obtaining accurate and reliable results that can confidently guide clinical decisions and drug development efforts.
References
- 1. Heme Synthesis [library.med.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Direct and simultaneous determination of 5-aminolaevulinic acid and this compound in urine by hydrophilic interaction liquid chromatography-electrospray ionisation/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 5. Biosynthesis of heme (flowchart) | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method for Quantification of Five Urinary Porphyrins, this compound and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. biomedres.us [biomedres.us]
- 10. Rapid spectrophotometric quantification of urinary porphyrins and this compound as screening tool for attacks of acute porphyria [opg.optica.org]
- 11. Liquid-chromatographic assay of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
Application Notes and Protocols for High-Throughput Screening of Porphobilinogen Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen synthase (PBGS), also known as aminolevulinate dehydratase (ALAD), is a crucial enzyme in the heme biosynthesis pathway. It catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form the pyrrole this compound (PBG).[1][2] Inhibition of PBGS can lead to the accumulation of ALA and has been implicated in certain porphyrias, a group of genetic disorders affecting the heme synthesis pathway.[3] Consequently, identifying and characterizing PBGS inhibitors is of significant interest for both toxicological studies and as a potential therapeutic strategy for certain diseases. High-throughput screening (HTS) provides an efficient approach to screen large compound libraries to identify novel PBGS inhibitors.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening of PBGS inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by PBGS and a typical workflow for a high-throughput screening campaign to identify its inhibitors.
Data Presentation: Known PBGS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known inhibitors of this compound synthase. These values can serve as a reference for hit validation and comparison in a screening campaign.
| Compound Name | IC₅₀ (nM) | Reference |
| 2-[2-(Thiophene-2-carbonylamino)ethyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole-5-carboxylic acid | 739,000 - 740,000 | [7] |
| 1H-Benzimidazole-5-carboxylic acid | 511,000 | [7] |
| 2-[3-(Trifluoromethyl)benzoyl]-3,4-dihydro-1H-benzo[b][7][8]naphthyridine-10-carboxylic acid | 500,000 | [7] |
| 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | 85,300 | [7] |
| 4-(4-Bromophenyl)thiophene-2-carboxylic Acid | 99,700 | [7] |
| ML-3A9 | 58,000 | [3] |
| ML-3H2 | 10,000 | [3] |
Experimental Protocols
This section provides a detailed protocol for a colorimetric high-throughput screening assay to identify inhibitors of this compound synthase. This assay is based on the reaction of the product, this compound, with Ehrlich's reagent to produce a colored product that can be quantified spectrophotometrically.
Protocol: Colorimetric HTS Assay for PBGS Inhibitors
1. Principle:
This assay measures the activity of PBGS by quantifying the amount of this compound (PBG) produced. The reaction is stopped, and Ehrlich's reagent is added, which reacts with PBG to form a pink-colored complex. The absorbance of this complex is measured at 555 nm and is directly proportional to the amount of PBG formed. Inhibitors of PBGS will result in a decrease in PBG formation and thus a lower absorbance reading.
2. Materials and Reagents:
-
Recombinant human this compound synthase (PBGS)
-
5-Aminolevulinic acid (ALA) hydrochloride
-
Tris-HCl buffer (pH 8.0 - 9.0)
-
Zinc Chloride (ZnCl₂)
-
Dithiothreitol (DTT)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in an acidic solution)
-
Trichloroacetic acid (TCA)
-
Compound library dissolved in Dimethyl sulfoxide (DMSO)
-
384-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 555 nm
3. Assay Procedure:
a. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 10 mM DTT and 10 µM ZnCl₂. Prepare fresh on the day of the experiment.
-
Enzyme Solution: Dilute recombinant human PBGS in Assay Buffer to the desired final concentration (e.g., 10 µg/mL). The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a stock solution of 5-Aminolevulinic acid (ALA) in water. Dilute to the desired final concentration (e.g., 2 mM) in Assay Buffer. The optimal concentration should be near the Kₘ of the enzyme for ALA.
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Ehrlich's Reagent: Prepare according to the manufacturer's instructions.
b. Primary Screening (Single Concentration):
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate. Also, dispense DMSO alone into control wells (for 0% and 100% inhibition).
-
Enzyme Addition: Add 10 µL of the Enzyme Solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the Substrate Solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Reaction Termination: Add 10 µL of Stop Solution (TCA) to all wells to stop the reaction.
-
Color Development: Add 20 µL of Ehrlich's Reagent to all wells.
-
Incubation: Incubate at room temperature for 10 minutes to allow for color development.
-
Absorbance Measurement: Read the absorbance of each well at 555 nm using a microplate reader.
c. Data Analysis for Primary Screening:
-
Calculate Percent Inhibition: % Inhibition = [1 - (Abssample - Absblank) / (Absvehicle - Absblank)] * 100
-
Abssample: Absorbance of the well with the test compound.
-
Absblank: Absorbance of the well with no enzyme (background).
-
Absvehicle: Absorbance of the well with DMSO (vehicle control, representing 0% inhibition).
-
-
Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further analysis.
d. Dose-Response Assay (IC₅₀ Determination):
-
For each identified hit, prepare a serial dilution of the compound (e.g., 8-10 concentrations).
-
Repeat the assay procedure as described above, using the different concentrations of the hit compound.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
4. Hit Validation and Orthogonal Assays:
-
Confirmation of Hits: Re-test the primary hits to confirm their activity.
-
Orthogonal Assays: To rule out false positives (e.g., compounds that interfere with the assay detection method), it is crucial to perform an orthogonal assay. This could involve a different detection method, such as a fluorescence-based assay or a mass spectrometry-based assay that directly measures the substrate and product.
-
Mechanism of Inhibition Studies: Further experiments can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the substrate concentration in the presence of the inhibitor.
References
- 1. The Remarkable Character of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Synthase: An equilibrium of different assemblies in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of Human this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ginkgo.bio [ginkgo.bio]
- 5. Origin and evolution of high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound synthase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Development of a high throughput cytochrome P450 ligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled Porphobilinogen as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen (PBG), a pyrrole derivative, is a critical intermediate in the biosynthesis of porphyrins, including heme. The quantitative analysis of PBG in biological fluids, particularly urine, is essential for the diagnosis and monitoring of acute porphyrias, a group of inherited metabolic disorders. Accurate quantification of PBG is often challenged by matrix effects in complex biological samples. The use of a stable isotopically labeled internal standard is the gold standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest and experiences similar matrix effects, allowing for highly accurate and precise measurements.
These application notes provide detailed protocols for the synthesis of isotopically labeled PBG and its application as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PBG in urine.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through both chemical and enzymatic routes. The choice of method may depend on the desired labeling pattern and the availability of isotopically labeled starting materials.
Chemical Synthesis of [11-¹³C]this compound
A common strategy for the chemical synthesis of ¹³C-labeled PBG involves the use of a labeled precursor, such as [¹³C]methanol. The overall synthetic scheme can be complex, but a general workflow is outlined below. This approach allows for the specific incorporation of a ¹³C label at the 11-position (the aminomethyl carbon).
Workflow for Chemical Synthesis of [11-¹³C]this compound
Application Notes: Spectrophotometric Determination of Porphobilinogen using Ehrlich's Reagent
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. [Ehrlich's benzaldehyde reaction (with urobilinogen) 80 years later] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-chromatographic assay of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening tests for this compound are insensitive. The problem and its solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uknml.com [uknml.com]
- 9. Identification of acute porphyria: evaluation of a commercial screening test for urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Porphobilinogen (PBG) Analysis in Urine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porphobilinogen (PBG) in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBG) and why is its stability in urine a concern?
A1: this compound (PBG) is a porphyrin precursor in the heme biosynthesis pathway.[1] Its measurement in urine is crucial for diagnosing acute porphyrias, a group of inherited metabolic disorders.[1][2] PBG is an unstable molecule, susceptible to degradation, which can lead to falsely low or negative results, potentially causing diagnostic confusion or delayed treatment.[3][4]
Q2: What are the main factors that affect PBG stability in urine samples?
A2: The primary factors that contribute to PBG degradation in urine are exposure to light, elevated temperature, suboptimal pH, and prolonged storage time.[3][5][6] PBG is known to be a photo-labile compound.[5]
Q3: What happens to PBG when it degrades in a urine sample?
A3: When present in large amounts, colorless this compound can spontaneously convert into reddish uroporphyrin and other brownish products, which can sometimes be visually observed as a darkening of the urine.[7][8]
Q4: Can I use a random urine sample for PBG analysis, or is a 24-hour collection necessary?
A4: Both random (spot) urine samples and 24-hour collections are acceptable for PBG analysis.[9][10] A spot urine sample is often preferred, especially during an acute porphyria attack, as it avoids delays in diagnosis.[7] For quantitative analysis of a spot sample, it is recommended to normalize the PBG concentration to creatinine to account for urine dilution.[4]
Q5: What are the recommended preservatives for urine samples intended for PBG analysis?
A5: While some protocols state that no preservative is necessary if the sample is handled correctly (i.e., protected from light and immediately frozen), others recommend acidification or alkalinization.[10][11] Commonly used preservatives include 30% glacial acetic acid or 5 grams of sodium carbonate added to the collection container, especially for 24-hour collections.[12] Acidification can help preserve PBG, while sodium carbonate is used to achieve a pH greater than 7.[13][14]
Troubleshooting Guides
Issue 1: Unexpectedly Low or Negative PBG Results
| Potential Cause | Troubleshooting Steps |
| Improper Sample Handling and Storage | - Verify that the urine sample was protected from light immediately after collection using an amber container or aluminum foil.[15][16] - Confirm that the sample was refrigerated or frozen promptly. PBG is susceptible to degradation at high temperatures.[3] - Check if the transit time at ambient temperature was less than 24 hours.[15] |
| Degradation Due to pH | - Ensure the urine pH was within the optimal range (generally above 5.0) if no preservative was used.[3][11] - If using a preservative, confirm that the correct type and amount were added (e.g., sodium carbonate for alkalinization or glacial acetic acid for acidification). |
| Sample Collection Timing | - For diagnosing acute attacks, confirm the sample was collected during or immediately after the symptomatic period. PBG levels may be normal when the patient is asymptomatic.[1][11] |
| Dilute Urine Sample | - If a spot urine sample was used, normalize the PBG result to the creatinine concentration to correct for dilution, which could otherwise lead to a false-negative result.[4] |
| Interfering Substances | - Review the patient's medication history, as certain drugs can interfere with PBG levels.[17] |
Issue 2: Inconsistent Results Upon Repeat Analysis
| Potential Cause | Troubleshooting Steps |
| Variable Light Exposure Between Aliquots | - Ensure all aliquots are consistently protected from light during storage and processing.[16] |
| Freeze-Thaw Cycles | - Avoid repeated freezing and thawing of the urine sample. Prepare single-use aliquots if multiple analyses are anticipated. |
| Non-Homogeneous 24-Hour Collection | - Before aliquoting, ensure the entire 24-hour urine collection was thoroughly mixed.[12] |
Data Presentation: PBG Stability Under Various Conditions
| Condition | Storage Duration | PBG Stability/Loss | Preservative | Reference |
| Refrigerated (4°C), Light-Protected | 24 hours | Stable | 30% Glacial Acetic Acid | [12][18] |
| Refrigerated (4°C), Light-Protected | 24 hours | Stable | None | [9] |
| Refrigerated (4°C), Light-Protected | 7 days | Mean loss of 11% | None | [19] |
| Frozen, Light-Protected | 1 month | Stable | 30% Glacial Acetic Acid | [12][18] |
| Frozen, Light-Protected | 2 months | Stable | None | [9] |
| Room Temperature, Light-Protected | Several days | Adequate for diagnosis during an acute attack due to high initial concentrations. | Not specified | [5] |
| Room Temperature, Exposed to Light | > 4 hours | Significant degradation; repeat sample should be requested. | Not specified | [15] |
Experimental Protocols
Protocol: Quantitative Measurement of PBG in Urine by LC-MS/MS
This protocol is based on methodologies described for stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21]
1. Sample Preparation and Internal Standard Spiking:
-
Thaw frozen urine samples.
-
Vortex to ensure homogeneity.
-
To 1 mL of urine, add the internal standard (e.g., [2,4-¹³C]PBG).[21]
2. Solid-Phase Extraction (SPE):
-
Precondition an Oasis HLB SPE column with 1 mL of 1 mol/L glacial acetic acid, followed by 1 mL of reverse osmosis water.[21]
-
Load the 1 mL urine sample onto the column.
-
Wash the column with 500 µL of water.
-
Elute PBG and the internal standard with 1 mL of 1 mol/L glacial acetic acid.[21]
-
Transfer the eluate to an amber glass autosampler vial.[21]
3. LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Perform analysis in the selected-reaction monitoring (SRM) mode.
-
Monitor the precursor and product ion transitions for both PBG (e.g., m/z 227 to 210) and the internal standard (e.g., m/z 229 to 212).[20][21]
4. Calibration and Quantification:
-
Prepare calibrators in blank urine with known PBG concentrations.
-
Generate a calibration curve by plotting the peak area ratio of PBG to the internal standard against the concentration.
-
Calculate the PBG concentration in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for urine PBG sample handling and analysis.
Caption: Factors leading to the degradation of PBG in urine.
References
- 1. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 2. neurology.testcatalog.org [neurology.testcatalog.org]
- 3. logan.testcatalog.org [logan.testcatalog.org]
- 4. droracle.ai [droracle.ai]
- 5. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 6. Porphyrins, Quantitative, 24 Hour, Urine - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 7. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 8. researchgate.net [researchgate.net]
- 9. Test Details [utmb.edu]
- 10. This compound (PBG), Urine - Qualitative Screen | MLabs [mlabs.umich.edu]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. labcorp.com [labcorp.com]
- 13. researchgate.net [researchgate.net]
- 14. childrensmn.org [childrensmn.org]
- 15. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. porphyriafoundation.org [porphyriafoundation.org]
- 17. ucsfhealth.org [ucsfhealth.org]
- 18. nordx.testcatalog.org [nordx.testcatalog.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Porphobilinogen Deaminase (PBGD) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Porphobilinogen deaminase (PBGD) activity measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpectedly low this compound deaminase (PBGD) activity readings?
Low PBGD activity can stem from several pre-analytical and analytical factors. The most common issues include:
-
Improper Sample Handling and Storage: Erythrocyte PBGD is sensitive to degradation. Failure to protect samples from light and maintain them at the correct temperature (refrigerated or frozen) can lead to decreased enzyme activity[1]. Samples that are not refrigerated or frozen upon arrival at the lab may show compromised results[1].
-
Patient-Related Factors: Alcohol consumption within 24 hours of sample collection can induce PBGD activity, potentially leading to a false-normal result in a deficient individual[2][3]. It is also recommended for patients to be fasting for 12-14 hours before sample collection[4].
-
Presence of Inhibitors: Certain substances can inhibit PBGD activity. For instance, in vitro studies have shown that lead can inhibit the enzyme[5]. Protoporphyrinogen and coproporphyrinogen can also act as allosteric inhibitors[6].
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentration can significantly impact the measured activity. The assay should be performed under optimized conditions to ensure accurate results[7].
-
Genetic Factors: In the context of diagnosing Acute Intermittent Porphyria (AIP), a genetic deficiency in the HMBS gene is the primary cause of low PBGD activity[8][9]. However, it's important to note that 5% to 10% of individuals with AIP may have normal erythrocyte PBGD activity[8][10].
Q2: My PBGD activity results are inconsistent between runs. What could be the reason?
Inconsistent results are often due to variability in the experimental procedure. Key factors to consider are:
-
Erythrocyte Lysis Method: Different methods of lysing red blood cells (e.g., freeze-thaw, osmotic lysis) can yield different results. Consistency in the chosen method is crucial[11].
-
Reagent Preparation and Stability: Ensure that all reagents, especially the this compound (PBG) substrate, are prepared correctly and stored under appropriate conditions to prevent degradation.
-
Incubation Times and Temperatures: Precise control of incubation times and temperatures is critical for reproducible results. The enzymatic reaction is sensitive to these parameters[7][12].
-
Instrument Calibration: Ensure that the fluorometer or spectrophotometer used for detection is properly calibrated. Linearity of the calibration curve should be confirmed in each run[13].
Q3: Can medications taken by the patient affect the PBGD activity measurement?
Yes, certain medications can influence PBGD activity and should be documented. While a study on various drugs showed that most did not directly inhibit PBGD in vivo, it is a crucial piece of information for clinical interpretation[5]. It is recommended that patients abstain from medications for one week prior to specimen collection if clinically possible. If not, a list of current medications should be provided with the sample[4].
Q4: What is the expected range for normal PBGD activity?
Reference ranges for PBGD activity can vary depending on the laboratory and the specific assay methodology used. However, some reported reference ranges are:
| Laboratory/Study | Reference Range | Units |
| Mayo Clinic Laboratories | > or = 7.0 (6.0 - 6.9 is indeterminate) | nmol/L sec |
| ARUP Laboratories | Varies; expressed relative to hemoglobin | mU per gram hemoglobin |
| Unspecified Lab | 20 - 50 | nmol/mL erythrocytes/hr |
Individuals with Acute Intermittent Porphyria (AIP) typically show PBGD activity that is approximately 50% of the normal mean[9].
Troubleshooting Guide for Low PBGD Activity
This guide provides a systematic approach to troubleshooting low this compound deaminase (PBGD) activity measurements.
Step 1: Review Pre-Analytical Factors
-
Sample Collection and Handling:
-
Anticoagulant: Was the correct anticoagulant used (sodium heparin, EDTA)?[2]
-
Light Protection: Was the blood sample protected from light immediately after collection?[1]
-
Temperature: Was the sample placed on ice immediately and then refrigerated or frozen?[1][4]
-
Patient Status: Had the patient consumed alcohol within 24 hours of the draw? Was the patient fasting?[2][4] Was a list of medications provided?[4]
-
Step 2: Verify Assay Protocol and Reagents
-
Reagent Integrity:
-
Check the expiration dates of all reagents.
-
Confirm that the this compound (PBG) substrate was stored correctly and is not degraded.
-
-
Assay Conditions:
-
pH and Temperature: Verify that the pH of the buffers and the incubation temperature are optimal for the enzyme[7].
-
Incubation Time: Ensure the incubation time was accurate.
-
-
Control Samples:
-
Were normal and low controls included in the run?
-
Did the control values fall within their expected ranges?
-
Step 3: Investigate Potential Inhibitors
-
Sample Matrix: Consider the possibility of interfering substances in the patient's sample. While not routine, specific tests for heavy metals like lead could be considered if suspected[5].
-
Reagent Contamination: Rule out any contamination of buffers or reagents with inhibiting substances.
Step 4: Instrument Performance
-
Calibration: Confirm that the fluorometer or mass spectrometer was properly calibrated.
-
Background Fluorescence/Signal: Check for high background readings that could interfere with the measurement.
Experimental Protocols
Measurement of Erythrocyte PBGD Activity
This protocol is a generalized procedure based on common methodologies. Specific laboratory protocols may vary.
-
Erythrocyte Preparation:
-
Collect whole blood in a heparinized tube[2].
-
Centrifuge the blood at 600-1000g for 10 minutes to separate plasma and buffy coat from erythrocytes[11][12].
-
Remove the plasma and buffy coat.
-
Wash the erythrocytes by resuspending them in an equal volume of cold 0.9% saline, followed by centrifugation. Repeat this washing step at least twice[4][12].
-
After the final wash, lyse the erythrocytes. This can be achieved by freeze-thawing or osmotic lysis with cold distilled water[11].
-
-
Enzymatic Reaction:
-
Pre-incubate the erythrocyte lysate at 56°C for 30 minutes to inactivate subsequent enzymes in the heme pathway (uroporphyrinogen III synthase and uroporphyrinogen decarboxylase)[12].
-
Cool the lysate on ice.
-
Add this compound (PBG) substrate to the lysate to initiate the reaction[12].
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring protection from light[12].
-
-
Detection of Product:
-
Stop the reaction by placing the tubes on ice or by adding a quenching solution.
-
The product of the PBGD reaction, hydroxymethylbilane, spontaneously cyclizes to form uroporphyrinogen I, which is then oxidized to uroporphyrin I for detection[7].
-
Quantify the amount of uroporphyrin I formed using spectrofluorometry or tandem mass spectrometry (ESI-MS/MS)[12][14].
-
-
Calculation of Activity:
Visualizations
References
- 1. Test Details [utmb.edu]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. This compound Deaminase (PBG-D), Washed RBC | MLabs [mlabs.umich.edu]
- 5. The effect of therapeutic drugs and other pharmacologic agents on activity of this compound deaminase, the enzyme that is deficient in intermittent acute porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of human lymphoblast and purified this compound deaminase by protoporphyrinogen and coproporphyrinogen. A possible mechanism for the acute attack of variegate porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound deaminase activity in human erythrocytes: pertinent factors in obtaining optimal conditions for measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Deaminase, Whole Blood - Blood Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. karger.com [karger.com]
- 12. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. This compound Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation and evaluation of two this compound deaminase activity assays for diagnosis of acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Porphobilinogen (PBG)
Welcome to the technical support center for the LC-MS/MS analysis of Porphobilinogen (PBG). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound (PBG)?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of PBG analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3][4] These effects are a major analytical challenge, particularly in complex biological matrices like urine and plasma, and can compromise the accuracy, precision, and sensitivity of the assay.[5][6]
Q2: What are the common causes of matrix effects in PBG analysis?
A2: The primary causes of matrix effects in PBG analysis are endogenous and exogenous components in the biological sample that co-elute with PBG and interfere with the ionization process in the mass spectrometer's ion source.[2][7] Common interfering substances in matrices like urine and plasma include salts, proteins, phospholipids, and metabolites.[1][2] These substances can compete with PBG for ionization, alter the physical properties of the ESI droplets, or change the local chemical environment, all of which can lead to ion suppression or enhancement.[1][8]
Q3: Which sample matrices are most susceptible to matrix effects for PBG analysis?
A3: Urine and plasma are the most common biological matrices for PBG analysis and are both highly susceptible to matrix effects.[5] Urine contains a high concentration of salts and other organic compounds that can cause significant ion suppression.[6] Plasma is rich in proteins and phospholipids, which are also known to be major sources of matrix effects.[1][5]
Q4: How can I minimize matrix effects during my sample preparation?
A4: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components from the sample matrix.[5][9][10] SPE can significantly improve the cleanliness of the sample extract, leading to reduced matrix effects and improved assay sensitivity.[5][11]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate PBG from interfering matrix components.
-
Protein Precipitation: For plasma or serum samples, protein precipitation (e.g., with acetonitrile or methanol) is a common first step to remove the bulk of proteins.[12]
-
Derivatization: Chemical derivatization, such as butylation, can alter the chemical properties of PBG, potentially moving its chromatographic retention time away from interfering matrix components and improving its ionization efficiency.[5]
Q5: What is the role of an internal standard in mitigating matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₂-¹⁵N-PBG or 2,4-¹³C₂-PBG, is the most effective way to compensate for matrix effects.[9][10][13] An SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Co-eluting matrix components interfering with chromatography.[7]- Inappropriate LC column or mobile phase. | - Optimize sample preparation to remove interferences (e.g., use SPE).- Adjust the mobile phase composition or gradient.- Evaluate a different LC column chemistry (e.g., HILIC for polar compounds like PBG).[14] |
| Low Signal Intensity / Ion Suppression | - High concentration of co-eluting matrix components (salts, phospholipids).[1][4]- Inefficient ionization source parameters. | - Improve sample cleanup using SPE or LLE.[5][11]- Dilute the sample to reduce the concentration of interfering matrix components.[15]- Optimize ion source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage).- Use a stable isotope-labeled internal standard to compensate for signal loss.[6] |
| High Signal Intensity / Ion Enhancement | - Co-eluting matrix components enhancing the ionization of PBG.[3] | - Implement more rigorous sample cleanup procedures (e.g., SPE).- Utilize a stable isotope-labeled internal standard for accurate quantification.[6] |
| High Variability in Results | - Inconsistent matrix effects between samples.- Inadequate sample homogenization or preparation. | - Employ a stable isotope-labeled internal standard in all samples, calibrators, and QCs.[9][10]- Ensure consistent and reproducible sample preparation for all samples.- Evaluate the use of matrix-matched calibrators.[3] |
| Poor Recovery | - Inefficient extraction of PBG from the matrix.- Loss of analyte during sample preparation steps. | - Optimize the SPE protocol (e.g., sorbent type, wash and elution solvents).- Ensure complete elution of PBG from the extraction column.- Minimize the number of transfer steps in the sample preparation workflow. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and process efficiency for PBG analysis from various studies.
Table 1: Matrix Effects in Different Biological Matrices
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| PBG | Plasma | SPE followed by butylation | 87.3 ± 3.3 | [5] |
| PBG | Urine | SPE followed by butylation | 103 ± 4.3 | [5] |
| ALA | Plasma | SPE followed by butylation | 105 ± 5.0 | [5] |
| ALA | Urine | SPE followed by butylation | 96.9 ± 1.6 | [5] |
Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Process Efficiency of Different Sample Preparation Methods
| Analyte | Matrix | Sample Preparation | Process Efficiency (%) | Reference |
| PBG | Plasma | SPE followed by butylation | 37.2 ± 2.3 | [5] |
| PBG | Urine | SPE followed by butylation | 41.6 ± 10.4 | [5] |
| ALA | Plasma | SPE followed by butylation | 77.6 ± 4.7 | [5] |
| ALA | Urine | SPE followed by butylation | 97.8 ± 10.9 | [5] |
Process Efficiency (%) accounts for both the matrix effect and the recovery of the analyte during the entire analytical process.
Experimental Protocols
Protocol 1: Sample Preparation of Urine and Plasma for PBG Analysis using SPE and Butylation
This protocol is adapted from a method for the simultaneous determination of 5-aminolevulinic acid (ALA) and PBG.[5]
-
Sample Spiking:
-
For urine: Mix 25 µL of urine with 25 µL of a 20 µM internal standard mixture (containing 2,4-¹³C₂-PBG).
-
For plasma: Mix 100 µL of plasma with 100 µL of a 2 µM internal standard mixture.
-
-
Solid-Phase Extraction (SPE):
-
Use a Waters Oasis MCX-SPE column (1 mL, 30 mg packing).
-
Condition the column according to the manufacturer's instructions.
-
Load the spiked sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the analytes.
-
-
Derivatization (Butylation):
-
To 100 µL of the eluent, add 3 N hydrochloric acid in butanol.
-
Incubate to allow for the derivatization reaction to complete.
-
-
Reconstitution:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 20% methanol for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for PBG Analysis
This is an example of typical LC-MS/MS conditions.[5]
-
Liquid Chromatography (LC):
-
Column: Reverse-phase C8 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 20% B, increase to 75% B over 3.2 min, then to 95% B in 4 min, hold for 2 min, and re-equilibrate at 20% B for 5 min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
Visualizations
Caption: Experimental workflow for PBG analysis by LC-MS/MS.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for measurement of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Porphobilinogen (PBG) Extraction from Whole Blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of porphobilinogen (PBG) from whole blood samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended anticoagulant for whole blood collection for PBG analysis?
A1: Both EDTA and heparin (sodium or lithium) are suitable anticoagulants for collecting whole blood for PBG analysis.[1][2][3][4] Ensure the collection tube is gently inverted several times to mix the anticoagulant with the blood thoroughly.
Q2: How should I store whole blood samples before PBG extraction?
A2: Proper storage is critical for PBG stability. Samples should be protected from light at all times.[5][6][7][8] For short-term storage, refrigeration at 4°C is recommended, and samples are generally stable for up to 8 days.[2][9] For long-term storage, freezing at -20°C or below is advisable.[5][10]
Q3: Can I use hemolyzed samples for PBG extraction and analysis?
A3: Gross hemolysis should be avoided.[11] While PBG is located within erythrocytes, hemolysis can interfere with downstream analysis, particularly for plasma or serum-based assays, as red blood cells contain high concentrations of other porphyrins that can cause interference.[10]
Q4: Why is it important to protect samples from light?
A4: Porphyrins and their precursors, including PBG, are light-sensitive molecules.[5] Exposure to light can lead to their degradation, resulting in artificially low measurements. It is crucial to use amber tubes or wrap collection and storage tubes in aluminum foil.[6][7]
Q5: What are the main principles behind PBG extraction from whole blood?
A5: The primary goals of PBG extraction are to lyse the red blood cells to release the analyte, remove interfering substances like proteins and lipids, and concentrate the PBG for accurate measurement. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[12][5][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No PBG Recovery | Sample Degradation: Improper storage (exposure to light, incorrect temperature). | Always protect samples from light.[5][6][7][8] Store whole blood at 4°C for short-term and frozen for long-term storage.[2][9][10] Ensure a proper cold chain during transport. |
| Inefficient Cell Lysis: Red blood cells were not adequately lysed to release PBG. | Ensure the lysing solution is correctly prepared and added in the proper ratio. Methods like osmotic shock (adding distilled water) or using lysing agents (e.g., formic acid, zinc sulfate/methanol) can be employed.[5][8] | |
| Inefficient Extraction: The chosen solvent or method is not optimal for PBG. | For protein precipitation, ensure the correct solvent-to-sample ratio (typically 3:1 or 4:1) is used.[4] For LLE or SPE, ensure the pH and solvent polarity are optimized for PBG. A method using 1-butanol has shown high extraction efficiency for a related product.[1] | |
| High Variability Between Replicates | Incomplete Protein Precipitation: Inconsistent removal of proteins from the sample. | Ensure thorough mixing (vortexing) after adding the precipitation solvent.[4][8] Allow sufficient incubation time for complete precipitation. Centrifuge at an adequate speed and duration to pellet all protein debris. |
| Inconsistent Sample Handling: Variation in timing, temperature, or light exposure between samples. | Standardize the entire workflow, from sample thawing to final extraction. Process all samples and controls under the same conditions. | |
| Instrumental Interference or Poor Peak Shape (LC-MS/MS) | Matrix Effects: Co-eluting endogenous compounds from the blood matrix are suppressing or enhancing the PBG signal. | Incorporate a more rigorous cleanup step, such as solid-phase extraction (SPE), which can provide a cleaner extract than protein precipitation alone.[2][7] |
| Residual Proteins or Phospholipids: Contaminants from the whole blood matrix are fouling the analytical column. | Optimize the protein and phospholipid removal steps. Ensure complete precipitation and that the supernatant is carefully collected without disturbing the pellet. | |
| False Normal Results in Known Porphyria Patients | Patient-Related Factors: Alcohol consumption by the patient before sample collection. | Advise patients to abstain from alcohol for at least 24 hours before blood collection, as ethanol can induce this compound deaminase activity, potentially leading to falsely normal results.[2][3][4][9] |
Data Presentation: Comparison of Extraction Methodologies
The following tables summarize quantitative data on the efficiency of different extraction techniques for porphyrin precursors.
Table 1: Process Efficiency of SPE-Based Extraction for LC-MS/MS Analysis of PBG in Plasma
| Analyte | Matrix | Process Efficiency (%) |
| This compound (PBG) | Plasma | 37.2 - 41.6 |
| (Data sourced from an LC-MS/MS method using solid-phase extraction and butanol derivatization)[2][7] |
Table 2: Extraction Recovery of Porphyrins from Plasma using Liquid-Liquid Extraction
| Porphyrin | Extraction Recovery |
| Uroporphyrins | 0.97 |
| Heptacarboxylporphyrins | 0.94 |
| Hexacarboxylporphyrins | 0.87 |
| Pentacarboxylporphyrins | 0.74 |
| Coproporphyrins | 0.50 |
| (Data from a one-step liquid-liquid extraction with dimethylsulfoxide and trichloroacetic acid. While not PBG, this indicates the potential efficiency for similar molecules.)[12] |
Experimental Protocols
Protocol 1: PBG Extraction from Whole Blood via Protein Precipitation for HPLC Analysis
This protocol is adapted from a method for porphyrin analysis and can be applied for PBG extraction.[5]
-
Sample Preparation: Collect whole blood in a tube containing K3EDTA. Store protected from light at 4°C or -20°C.
-
Cell Lysis and Deproteination:
-
Pipette 60 µL of well-mixed whole blood into a microcentrifuge tube.
-
Add 200 µL of a lysing solution (4% aqueous formic acid). Vortex to mix.
-
Add 900 µL of acetone to precipitate proteins.
-
Vortex thoroughly for 30 seconds.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted PBG into a clean tube for analysis.
-
Analysis: An aliquot of the extracted supernatant can be injected directly into an HPLC system for quantification.
Protocol 2: PBG Extraction from Plasma via Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This is a more advanced protocol for achieving a cleaner sample for sensitive LC-MS/MS analysis.[2][7]
-
Plasma Separation: Centrifuge whole blood at 2,000 x g for 15 minutes at 4°C. Collect the plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add internal standards (e.g., ¹³C-labeled PBG).
-
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (specific type will depend on the manufacturer's instructions for polar analytes).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the PBG from the cartridge using an appropriate elution solvent.
-
-
Derivatization (Butylation):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add butanolic HCl and incubate to convert PBG to its butyl ester derivative, which improves chromatographic performance.
-
-
Final Preparation: Evaporate the derivatization reagent and reconstitute the sample in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Heme Biosynthesis Pathway and the Role of PBG
Caption: Simplified heme biosynthesis pathway highlighting the role of PBG.
General Workflow for PBG Extraction and Analysis
Caption: General experimental workflow for PBG extraction from whole blood.
Logical Flow for Troubleshooting Low PBG Yield
Caption: Troubleshooting logic for addressing low PBG extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
- 4. agilent.com [agilent.com]
- 5. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Test Details [utmb.edu]
- 7. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Diagnosis of porphyria - recommended methods for peripheral laboratories [rcpath.org]
- 11. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]
- 12. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
Technical Support Center: Porphobilinogen (PBG) Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of porphobilinogen (PBG) during storage, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing samples containing this compound (PBG)?
A1: this compound is most stable in a neutral to slightly alkaline environment, with an optimal pH range of 6-7.[1] Acidic conditions, particularly a pH below 5.0, lead to significant degradation of PBG.[1][2][3] For long-term storage of urine samples, it is recommended to add a preservative like sodium carbonate to achieve a pH between 7.5 and 9.5, as PBG is most stable in this range.
Q2: My experiment requires acid preservation for another analyte in the same sample. How will this affect PBG stability?
A2: Using acid as a preservative is detrimental to PBG stability. PBG is susceptible to degradation at a pH below 5.0.[1][2][3] If you must analyze PBG from an acidified sample, it is crucial to do so as quickly as possible and to understand that the results may be compromised due to degradation. For optimal results, it is highly recommended to collect a separate, non-acidified sample for PBG analysis.
Q3: What are the recommended storage temperatures and durations for PBG samples?
A3: For short-term storage, refrigeration at 2-8°C is recommended. Under these conditions, PBG in urine is generally stable for up to 7 days.[1] For long-term storage, samples should be frozen at -20°C or below, where they can be stable for 30 days or more.[1] It is critical to protect samples from light at all times, as PBG is also susceptible to photodegradation.[1][2]
Q4: I left a urine sample for PBG analysis at room temperature. Are the results still valid?
A4: Storing urine samples at room temperature is not recommended as it can lead to a substantial loss of PBG, often within 24 hours. The degradation is more pronounced when the sample is also exposed to light. If a sample has been left at room temperature, the results should be interpreted with caution, and a repeat sample that has been properly stored is advisable.
Q5: Can I use a preservative other than sodium carbonate?
A5: While sodium carbonate is recommended to alkalinize urine for PBG stability, the most critical factor is maintaining a pH above 5.0. If another preservative is considered, it must be validated to ensure it does not interfere with the PBG assay and effectively maintains the required pH. Any preservative that lowers the pH below 6.0 should be avoided for PBG analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable PBG levels in a patient suspected of an acute porphyria attack. | Sample Degradation due to Low pH: The sample may have been collected in a container with an acidic preservative or the patient's urine may be naturally acidic. | 1. Immediately check the pH of the stored sample. 2. If the pH is below 6.0, request a new urine sample. 3. For the new collection, provide the patient with a collection container containing sodium carbonate to ensure an alkaline pH. |
| Improper Storage Temperature: The sample was stored at room temperature or refrigerated for an extended period beyond the recommended 7 days. | 1. Review the sample handling and storage log to confirm the storage conditions. 2. If improper storage is confirmed, a new sample collection is necessary. 3. Ensure the new sample is immediately refrigerated or frozen after collection. | |
| Light Exposure: The sample was not protected from light during collection, transport, or storage. | 1. Verify if an amber container or foil wrapping was used. 2. If the sample was exposed to light, its integrity is compromised. 3. Collect a new sample using a light-protected container. | |
| Inconsistent PBG results from the same sample run on different days. | Ongoing Degradation in Refrigerated Sample: PBG can still degrade slowly even when refrigerated, especially if the pH is not optimal. | 1. Re-check the pH of the sample. 2. If the analysis needs to be repeated, use a frozen aliquot from the original sample if available. 3. For future studies, aliquot the initial sample upon receipt and freeze the portions not intended for immediate analysis. |
| Precipitate observed in the thawed sample. | pH Changes During Freezing/Thawing: Changes in pH upon freezing and thawing can sometimes lead to the precipitation of urinary components. | 1. Gently mix the sample to see if the precipitate dissolves. 2. Centrifuge the sample and analyze the supernatant, noting the presence of the precipitate in the report. 3. Consider that significant pH shifts may have occurred, potentially affecting PBG stability. Re-testing pH is advisable. |
Data on PBG Stability
| pH Range | Storage Temperature | Known Stability | Comments |
| < 5.0 | Any | Unstable | Significant degradation occurs. Avoid these conditions. |
| 5.2 - 7.8 | Refrigerated (2-8°C) | Minimal loss over 7 days | A study showed a mean loss of 11% after 7 days in unpreserved urine. |
| 6.0 - 7.0 | Refrigerated (2-8°C) | Stable for up to 7 days | This is considered the optimal pH range for short-term storage. |
| 6.0 - 7.0 | Frozen (≤ -20°C) | Stable for at least 30 days | Optimal condition for long-term storage. |
| 7.5 - 9.5 | Refrigerated (2-8°C) | Highly Stable | Achieved by adding sodium carbonate; recommended for preserving 24-hour urine collections. |
| 7.5 - 9.5 | Frozen (≤ -20°C) | Highly Stable | Ideal for long-term storage of preserved samples. |
Experimental Protocols
Protocol for a this compound (PBG) Stability Study
This protocol outlines a general procedure for determining the stability of PBG in urine under different pH and temperature conditions.
1. Materials:
-
Freshly collected urine samples (ideally from multiple donors)
-
This compound (PBG) standard solution
-
Sodium carbonate
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Amber, screw-cap tubes
-
Refrigerator (2-8°C)
-
Freezer (≤ -20°C)
-
Validated analytical method for PBG quantification (e.g., LC-MS/MS)
2. Sample Preparation:
-
Pool the urine samples and filter to remove particulates.
-
Spike the pooled urine with a known concentration of PBG standard to ensure a measurable level.
-
Divide the spiked urine pool into several aliquots.
-
Adjust the pH of the aliquots to the desired levels (e.g., 4, 5, 6, 7, 8, 9) using HCl or NaOH.
-
Create a separate set of aliquots and add sodium carbonate to achieve a pH of approximately 8.5.
-
Transfer aliquots for each pH condition into amber tubes.
3. Storage and Analysis:
-
For each pH condition, store sets of aliquots at:
-
Room temperature (~20-25°C)
-
Refrigerated (2-8°C)
-
Frozen (≤ -20°C)
-
-
Analyze one aliquot from each condition at time zero (baseline).
-
At specified time points (e.g., 24h, 48h, 72h, 7 days, 14 days, 30 days), retrieve one aliquot from each storage condition and analyze for PBG concentration.
-
For frozen samples, allow them to thaw completely at room temperature and mix thoroughly before analysis.
4. Data Analysis:
-
Calculate the percentage of PBG remaining at each time point relative to the baseline (time zero) concentration for each condition.
-
Plot the percentage of PBG remaining versus time for each pH and temperature combination.
-
Determine the time at which the PBG concentration drops below a predefined threshold (e.g., 90% of the initial concentration) to establish the stability period under each condition.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors leading to PBG degradation.
References
- 1. This compound, Quantitative, Random, Urine - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 2. Biochemical Characterization of this compound Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photo-degradation of Porphobilinogen in laboratory samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of laboratory samples containing Porphobilinogen (PBG) to prevent photo-degradation and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBG) and why is it prone to degradation?
This compound is a pyrrole-based natural product that serves as a crucial intermediate in the biosynthesis of porphyrins, such as heme and chlorophyll.[1] Its chemical structure makes it inherently unstable and susceptible to degradation under certain conditions.[2][3]
Q2: What are the primary factors that cause PBG degradation in laboratory samples?
The main factors contributing to PBG degradation are:
-
Exposure to Light: PBG is highly photo-labile, and exposure to light is a major cause of its degradation.[2][4][5]
-
Temperature: Elevated temperatures accelerate the degradation process.[3][6][7][8]
-
pH: PBG is susceptible to degradation at a pH below 5.0.[3][6][7][8]
Q3: What are the consequences of PBG degradation in experimental samples?
Q4: How can I visually identify if my PBG sample has degraded?
While visual inspection is not a definitive method for quantifying degradation, a color change in the sample solution may indicate that PBG has converted to other products like porphobilin. However, quantitative analysis is necessary to determine the extent of degradation.
Q5: Are there any chemical stabilizers I can add to my PBG samples?
Yes, for urine samples, preservatives that adjust the pH are often recommended.
-
Sodium Carbonate: Adding 5 grams of sodium carbonate to a 24-hour urine collection container before starting the collection helps to maintain a pH above 7.[6][9]
-
Glacial Acetic Acid: For some protocols, 30% glacial acetic acid is used as a preservative, particularly if the sample will also be analyzed for delta-aminolevulinic acid (Δ-ALA).[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected PBG concentrations in replicate samples. | Photo-degradation due to light exposure. | Ensure all sample collection, processing, and storage steps are performed under light-protected conditions. Use amber-colored tubes or wrap tubes in aluminum foil.[9][10][11] If samples have been exposed to light for more than 4 hours, it is recommended to request new samples.[2][4] |
| Thermal degradation. | Maintain samples at a refrigerated temperature (4°C) during collection and short-term storage.[2][12] For long-term storage, freeze samples immediately.[8][9][10][11] | |
| Inappropriate pH. | For urine samples, ensure the pH is above 5.0.[3][8] Use appropriate preservatives like sodium carbonate to maintain an alkaline pH if compatible with your downstream analysis.[6] | |
| PBG levels decrease over a short period, even with some precautions. | Inadequate light protection. | Standard lab lighting can still cause degradation over time. Minimize exposure duration and use high-quality light-blocking containers. |
| Temperature fluctuations. | Ensure a stable cold chain. Use pre-chilled racks and containers when handling samples outside of the refrigerator or freezer. | |
| False-negative results in a known positive sample. | Prolonged exposure to adverse conditions. | Review the entire sample handling workflow for any breaches in protocol. If a sample is known to have been mishandled (e.g., left at room temperature in the light), it is likely compromised. A fresh sample should be collected and processed under optimal conditions.[2][4] |
Quantitative Data Summary
The stability of PBG is significantly influenced by storage conditions. The following tables summarize the effects of light and temperature on PBG concentration in urine samples.
Table 1: Effect of Light and Temperature on PBG Stability
| Storage Condition | Time | Approximate PBG Decrease |
| Light, Room Temperature | 1 day | Up to 37%[13] |
| Dark, Room Temperature | 1 day | Up to 14%[13] |
| Dark, Refrigerated (4°C) | 4 days | Stable[2] |
| Dark, Room Temperature | 2 days | Stable[2] |
Table 2: General Sample Storage Recommendations
| Storage Duration | Recommended Temperature | Light Protection | Preservative (Urine) |
| Up to 24 hours | Refrigerated (4°C)[9][10][11] | Mandatory[4][12] | Optional, depending on pH |
| Longer than 24 hours | Frozen[9][10][11] | Mandatory[4][12] | Recommended (e.g., Sodium Carbonate or Acetic Acid)[6][10] |
Experimental Protocols
Protocol: Evaluating the Stability of this compound in a Laboratory Sample
This protocol outlines a procedure to assess the stability of PBG under different laboratory conditions.
1. Materials:
- PBG standard of known concentration
- Sample matrix (e.g., synthetic urine, buffer solution)
- Amber-colored microtubes
- Clear microtubes
- Aluminum foil
- Refrigerator (4°C)
- Freezer (-20°C or -70°C)
- Benchtop light source
- Quantitative PBG assay kit (e.g., LC-MS/MS or spectrophotometric method)[2][14]
2. Sample Preparation: a. Prepare a stock solution of PBG in the desired sample matrix at a clinically relevant concentration. b. Aliquot the PBG solution into different sets of clear and amber microtubes. For the clear tubes that need to be light-protected, wrap them securely in aluminum foil.
3. Experimental Conditions: a. Timepoints: Designate several time points for analysis (e.g., 0 hr, 2 hrs, 6 hrs, 24 hrs, 48 hrs, 7 days). b. Storage Conditions: For each time point, store aliquots under the following conditions:
- Room temperature with light exposure (in clear tubes)
- Room temperature protected from light (in amber or foil-wrapped tubes)
- Refrigerated (4°C) protected from light
- Frozen (-20°C) protected from light
4. Analysis: a. At each designated time point, retrieve one aliquot from each storage condition. b. If frozen, thaw the sample according to a standardized procedure. c. Analyze the PBG concentration in each sample using a validated quantitative method. The analysis at time 0 will serve as the baseline.
5. Data Interpretation: a. Calculate the percentage of PBG remaining at each time point for each condition relative to the baseline (Time 0) measurement. b. Plot the percentage of PBG remaining versus time for each condition to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing PBG stability.
Caption: Factors influencing PBG sample stability.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. logan.testcatalog.org [logan.testcatalog.org]
- 7. childrensmn.org [childrensmn.org]
- 8. This compound, Quantitative, Random, Urine - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 9. Test Details [utmb.edu]
- 10. labcorp.com [labcorp.com]
- 11. labcorp.com [labcorp.com]
- 12. Porphyrins & this compound [healthcare.uiowa.edu]
- 13. spmi.pt [spmi.pt]
- 14. Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Poor Reproducibility in Porphobilinogen Deaminase (PBGD) Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in Porphobilinogen deaminase (PBGD) assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and consistent results.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: No or Weak Signal
| Possible Cause | Solution |
| Omission of a key reagent | Systematically check that all reagents were added in the correct order and volume as specified in the protocol. |
| Inactive enzyme or substrate | Ensure that the PBGD enzyme and the this compound (PBG) substrate have been stored correctly and have not expired. Test their activity using positive controls.[1] |
| Incorrect incubation temperature | Verify that the incubation was performed at the recommended temperature, typically 37°C. Bring all reagents to room temperature before starting the assay, unless the protocol specifies otherwise.[1][2] |
| Incorrect pH of the reaction buffer | Confirm the pH of the Tris-HCl buffer is at the optimal level, which is generally around 8.2.[3][4] |
| Presence of enzyme inhibitors | Ensure that samples are free from interfering substances. For instance, sodium azide can inhibit peroxidase reactions which might be used in coupled assays.[1] EDTA concentrations above 0.5 mM can also interfere.[5] |
| Inadequate incubation time | Ensure the incubation time is sufficient for product formation. Linearity of the reaction should be established to ensure measurements are taken within the initial velocity phase.[6] A typical incubation time is 60 minutes.[6] |
| Improper sample preparation | Use fresh samples whenever possible. If using stored samples, ensure they were kept at the correct temperature to prevent degradation. Avoid repeated freeze-thaw cycles.[2][5] |
Issue 2: High Background Signal
| Possible Cause | Solution |
| Contaminated reagents or buffers | Use fresh, high-quality reagents and buffers. Filter-sterilize buffers if necessary. |
| Non-specific binding | If using an antibody-based detection method, ensure appropriate blocking steps are included.[1] |
| Substrate instability | This compound can be unstable. Prepare substrate solutions fresh before each experiment. |
| Interference from subsequent enzymes | In erythrocyte lysate assays, subsequent enzymes in the heme biosynthesis pathway, like uroporphyrinogen III synthase (UROS) and uroporphyrinogen decarboxylase (UROD), can interfere. These can be deactivated by heating the lysate at 56°C for 30 minutes before adding the substrate.[6] |
Issue 3: Inconsistent Results or Poor Reproducibility
| Possible Cause | Solution |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[5] Prepare a master mix for reagents to minimize pipetting variations between wells.[5] |
| Inconsistent sample handling | Standardize sample collection, processing, and storage procedures. For blood samples, specify the anticoagulant (e.g., EDTA or heparin) and handling conditions.[7][8][9] |
| Variation in incubation times | Use a multichannel pipette or a repeating pipette to start and stop reactions at consistent intervals. |
| Edge effects in microplates | To minimize evaporation at the edges of the plate, which can alter concentrations, avoid using the outer wells or fill them with a blank solution.[2] Ensure proper sealing of the plate during incubation.[10] |
| Instrument variability | Ensure the plate reader or spectrophotometer is properly calibrated and set to the correct wavelength for detection.[1][5] |
| Incomplete mixing of reagents | Thoroughly but gently mix all reagents and reaction mixtures before incubation and reading.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in a PBGD assay?
A1: The most critical parameters include temperature, pH, substrate concentration, incubation time, and enzyme concentration. The assay is typically performed at 37°C and a pH of 8.2.[3][4] It is crucial to work within the linear range of the enzyme kinetics, meaning the product formation is proportional to the incubation time and enzyme concentration.
Q2: How should I prepare my erythrocyte lysate for the assay?
A2: After collecting whole blood in an appropriate anticoagulant tube (EDTA or heparin), centrifuge to separate the plasma and buffy coat.[7][8] Wash the red blood cells multiple times with cold 0.9% saline.[11] The packed erythrocytes are then lysed, often by hypotonic shock or freeze-thawing. To prevent interference from subsequent enzymes in the heme pathway, the lysate should be heated at 56°C for 30 minutes to inactivate UROS and UROD.[6]
Q3: What are some common substances that interfere with PBGD assays?
A3: Several substances can inhibit or interfere with the assay. These include:
-
EDTA: at concentrations >0.5 mM.[5]
-
Detergents: like SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%).[5]
-
Reducing agents: such as ascorbic acid (>0.2%).[5]
-
Sodium Azide: (>0.2%).[5]
-
Ethanol: can induce PBGD activity, potentially leading to false-normal results. Patients should abstain from alcohol for 24 hours before sample collection.[9][12]
-
Certain drugs: While many drugs that precipitate acute attacks in individuals with acute intermittent porphyria do not directly inhibit the enzyme, some, like lead, can have an inhibitory effect in vitro.[13]
Q4: How can I ensure the stability of my samples and reagents?
A4:
-
Whole Blood: Stability depends on storage temperature. It is stable for about 4 hours at ambient temperature, up to a week when refrigerated, and for a month when frozen.[7]
-
PBGD Enzyme: Should be stored at -20°C. Repeated freeze-thaw cycles can reduce activity.[14]
-
This compound (PBG) Substrate: Should be stored protected from light and moisture. It is advisable to prepare fresh solutions for each experiment.
Experimental Protocols
Protocol 1: PBGD Assay in Erythrocyte Lysate
This protocol is adapted from a method involving heat inactivation of interfering enzymes and subsequent measurement of uroporphyrinogen I.[6]
1. Sample Preparation (Erythrocyte Lysate): a. Collect whole blood in a tube containing EDTA or heparin. b. Centrifuge the blood and remove the plasma and buffy coat. c. Wash the packed red blood cells three times with an equal volume of cold 0.9% saline solution, centrifuging and removing the supernatant after each wash. d. Lyse the washed erythrocytes by adding an appropriate volume of cold, deionized water. e. Determine the hemoglobin concentration of the lysate.
2. Heat Inactivation of Interfering Enzymes: a. In a microfuge tube, combine 60 µL of the diluted red blood cell lysate with 50 µL of 100 mM Tris-HCl buffer (pH 8.2) and 100 µL of distilled water. b. Cap the tube and incubate in a water bath at 56°C for 30 minutes to inactivate uroporphyrinogen III synthase (UROS) and uroporphyrinogen decarboxylase (UROD). c. Cool the tube in an ice bath. d. Centrifuge at 1500g for 30 seconds to collect any condensation.
3. Enzymatic Reaction: a. Add 40 µL of a 1 mM this compound (PBG) solution to the heat-treated lysate. b. Incubate at 37°C for 60 minutes in the dark (cover the water bath with foil). c. Stop the reaction by placing the tubes in an ice bath.
4. Product Quantification: a. The product, hydroxymethylbilane, spontaneously cyclizes to uroporphyrinogen I. b. Uroporphyrinogen I can be oxidized to uroporphyrin I, which is fluorescent and can be quantified using a spectrofluorometer or HPLC with fluorescence detection.
Data Presentation
Table 1: Common Interfering Substances and Their Thresholds in PBGD Assays[5]
| Substance | Interfering Concentration |
| EDTA | > 0.5 mM |
| Ascorbic Acid | > 0.2% |
| SDS | > 0.2% |
| Sodium Azide | > 0.2% |
| NP-40 | > 1% |
| Tween-20 | > 1% |
Table 2: Specimen Stability for PBGD Activity Measurement[7]
| Condition | Duration |
| Ambient | 4 hours |
| Refrigerated | 1 week |
| Frozen | 1 month |
Visualizations
Caption: Simplified heme biosynthesis pathway focusing on PBGD.
Caption: A logical workflow for troubleshooting PBGD assay issues.
References
- 1. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Rat kidney this compound deaminase kinetics. Detection of enzyme-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of this compound Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. This compound Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (PBG) Deaminase, Erythrocyte | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. Test Details [utmb.edu]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. This compound Deaminase (PBG-D), Washed RBC | MLabs [mlabs.umich.edu]
- 12. bjhlab.testcatalog.org [bjhlab.testcatalog.org]
- 13. The effect of therapeutic drugs and other pharmacologic agents on activity of this compound deaminase, the enzyme that is deficient in intermittent acute porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchfly.com [benchfly.com]
Technical Support Center: Enhancing Porphobilinogen (PBG) Detection in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of porphobilinogen (PBG) detection in plasma. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting PBG in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of PBG in plasma.[1][2][3][4] It offers significant advantages over traditional colorimetric methods, which are known for their insensitivity and susceptibility to interference.[1][2] LC-MS/MS methods can achieve a lower limit of quantification (LLOQ) as low as 0.05 µM in plasma.[1][2][5]
Q2: Why is plasma PBG measurement important when urine testing is available?
A2: Plasma PBG measurement is particularly crucial for diagnosing and monitoring acute hepatic porphyrias (AHP) in patients with renal impairment or kidney disease, where urine PBG levels may be misleadingly low.[3][6][7] Additionally, plasma analysis can be a valuable tool for monitoring the therapeutic response in patients undergoing treatment for acute porphyria attacks.[5]
Q3: What are the critical pre-analytical factors for ensuring accurate PBG measurement in plasma?
A3: Proper sample handling is paramount for accurate PBG detection. Key considerations include:
-
Light Protection: PBG is light-sensitive. Samples must be protected from light at all stages of collection, processing, and storage to prevent degradation.[7][8][9][10][11][12][13]
-
Temperature Control: Samples should be refrigerated or frozen if not analyzed immediately.[7][8][11][12] PBG is stable when stored refrigerated or frozen.[7]
-
Anticoagulant: Sodium or lithium heparin (green top tubes) are preferred for plasma collection. EDTA is also acceptable.[12]
-
Alcohol Consumption: Patients should abstain from alcohol for at least 24 hours before sample collection, as it can potentially interfere with the assay.[12]
Q4: What are "matrix effects" in LC-MS/MS analysis of PBG and how can they be minimized?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the plasma matrix, which can lead to inaccurate quantification (ion suppression or enhancement).[1] To minimize matrix effects, several strategies can be employed:
-
Sample Preparation: Techniques like solid-phase extraction (SPE) and protein precipitation help to remove interfering substances.[1][5]
-
Derivatization: Chemical derivatization, such as butylation, can improve the chromatographic behavior and ionization efficiency of PBG.[1][2]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled PBG) is essential to compensate for matrix effects and variations in sample processing.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No PBG Signal | Sample degradation due to light exposure or improper storage. | Always protect samples from light using amber tubes or aluminum foil.[8][9][12] Ensure samples are promptly refrigerated or frozen.[7][12] |
| Inefficient extraction or derivatization. | Optimize the solid-phase extraction (SPE) protocol.[1][5] Verify the efficiency of the derivatization step (e.g., butylation).[1] | |
| Instrument sensitivity issues. | Perform instrument calibration and maintenance as per the manufacturer's guidelines. | |
| High Variability in Results | Inconsistent sample handling. | Standardize all pre-analytical procedures, including collection, processing, and storage.[11] |
| Matrix effects. | Incorporate stable isotope-labeled internal standards to normalize for variations.[1][2] Evaluate and optimize the sample clean-up procedure. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure proper pipetting technique. | |
| Poor Chromatographic Peak Shape | Inappropriate LC column or mobile phase. | Use a suitable column, such as a reverse-phase C8 column.[1][2] Optimize the mobile phase composition and gradient. |
| Contamination of the LC system. | Flush the LC system and column thoroughly. | |
| Interference Peaks | Co-elution of other plasma components. | Adjust the chromatographic gradient to improve separation.[1] Utilize a more specific mass transition (MRM) for PBG. |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PBG detection in plasma.
Table 1: Performance Characteristics of LC-MS/MS Methods for PBG Detection in Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | [1][2][5] |
| Accuracy | 88.2% - 110% | [1][2] |
| Intra-assay Coefficient of Variation (CV) | <10% | [1][2] |
| Inter-assay Coefficient of Variation (CV) | <10% | [1][2] |
| Process Efficiency | 37.2% - 41.6% | [1][2] |
| Matrix Effect | 87.3% - 105% | [1][2] |
Table 2: Plasma PBG Concentrations in Different Populations
| Population | Mean PBG Concentration (µmol/L) | Reference |
| Healthy Subjects | <0.12 | [5] |
| Asymptomatic AIP Patients | 3.1 | [5][14] |
| During Acute Porphyria Attack | Can increase up to 13 | [5] |
Experimental Protocols
Key Experiment: Quantification of PBG in Plasma using LC-MS/MS
This protocol is a generalized representation based on published methods.[1][2]
1. Sample Preparation:
-
Collect whole blood in heparinized tubes.[12]
-
Centrifuge to separate plasma.
-
Store plasma at -20°C or below until analysis.[7]
2. Solid-Phase Extraction (SPE) and Derivatization:
-
To 100 µL of plasma, add an internal standard (e.g., 2,4-¹³C₂-PBG).
-
Perform protein precipitation, often with an acid like trichloroacetic acid.
-
Apply the supernatant to an SPE cartridge to purify the sample and remove interfering substances.
-
Elute PBG from the cartridge.
-
Perform butylation derivatization by adding acidified n-butanol and incubating at an elevated temperature (e.g., 65°C). This step improves chromatographic retention and sensitivity.
-
Evaporate the sample to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. The mass transitions for native PBG and the internal standard are monitored.
-
Visualizations
Caption: Workflow for sensitive PBG detection in plasma.
Caption: Troubleshooting logic for inaccurate PBG results.
References
- 1. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Test Details [utmb.edu]
- 8. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and stor… [ouci.dntb.gov.ua]
- 9. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. porphyriafoundation.org [porphyriafoundation.org]
- 12. testcatalog.org [testcatalog.org]
- 13. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 14. Variations in this compound and 5-aminolevulinic acid concentrations in plasma and urine from asymptomatic carriers of the acute intermittent porphyria gene with increased porphyrin precursor excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a Novel Porphobilinogen Deaminase Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel tandem mass spectrometry-based assay for Porphobilinogen deaminase (PBGD) with established fluorometric methods. The objective is to present the performance, experimental protocols, and underlying biochemical pathways of these assays to aid researchers in selecting the most suitable method for their diagnostic and drug development needs. Diminished activity of PBGD is a key diagnostic marker for Acute Intermittent Porphyria (AIP), a rare genetic metabolic disorder.[1][2]
Comparative Performance of PBGD Assays
The performance of a novel Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) assay is compared with traditional fluorometric assays that quantify uroporphyrin or coproporphyrin. The following table summarizes the key performance characteristics based on available experimental data.
| Parameter | Novel ESI-MS/MS Assay | Fluorometric Assay (Uroporphyrin) | Fluorometric Assay (Coproporphyrin) |
| Principle | Direct measurement of uroporphyrinogen I | Fluorimetric detection of oxidized uroporphyrin | Fluorimetric detection of oxidized coproporphyrin |
| Linearity (r²) | 0.9996[3] | >0.99[1] | >0.99[1] |
| Reproducibility (CV%) | ±3.3% (mean SD)[3] | <9.8% (within-run and between-day)[1] | <9.8% (within-run and between-day)[1] |
| Sensitivity | High, capable of detecting small variations | 100% (at a cut-off of 43.7 nkat/L RBC)[1] | 100% (at a cut-off of 46.4 nmol/h/mL RBC)[1] |
| Specificity | High, direct product measurement | 97.4% (at a cut-off of 43.7 nkat/L RBC)[1] | 100% (at a cut-off of 46.4 nmol/h/mL RBC)[1] |
| Michaelis Constant (Km) | 11.2 ± 0.5 μM[3] | Not reported | Not reported |
| Maximal Velocity (Vmax) | 0.0041 ± 0.0002 μM/(min·mg of hemoglobin)[3] | Not reported | Not reported |
Experimental Protocols
Detailed methodologies for the fluorometric and ESI-MS/MS assays are outlined below. These protocols are based on established methods for the determination of PBGD activity in human erythrocytes.[4]
1. Fluorometric Assay for PBGD Activity
This method measures the PBGD activity by quantifying the formation of uroporphyrin I from the substrate this compound (PBG).[4][5]
-
Sample Preparation:
-
Enzymatic Reaction:
-
Incubate the erythrocyte lysate with this compound (PBG) as the substrate.
-
Inactivate uroporphyrinogen III synthase to ensure the non-enzymatic cyclization of hydroxymethylbilane to uroporphyrinogen I.[4]
-
-
Detection:
2. Novel ESI-MS/MS Assay for PBGD Activity
This assay provides a direct and highly specific measurement of the enzymatic product of PBGD.
-
Sample Preparation:
-
Prepare erythrocyte lysates from whole blood samples as described for the fluorometric assay.
-
-
Enzymatic Reaction:
-
Detection:
-
Terminate the reaction and analyze the formation of uroporphyrinogen I using tandem mass spectrometry.
-
The amount of product is monitored based on the dissociation of protonated uroporphyrin I.[3]
-
Visualizing the Biochemical and Experimental Pathways
To better understand the context of the PBGD assay, the following diagrams illustrate the heme synthesis pathway and a typical experimental workflow.
Caption: The enzymatic role of this compound deaminase (PBGD) in the heme synthesis pathway.
Caption: A typical experimental workflow for the novel this compound deaminase (PBGD) assay.
References
- 1. Validation and evaluation of two this compound deaminase activity assays for diagnosis of acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. This compound Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound deaminase activity in human erythrocytes: pertinent factors in obtaining optimal conditions for measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Test Details [utmb.edu]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. PBG Deaminase, WB - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
A Comparative Guide to Porphobilinogen (PBG) Analysis: LC-MS/MS vs. Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of porphobilinogen (PBG) is critical for the diagnosis and management of acute porphyrias. This guide provides an objective comparison of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and spectrophotometry, supported by experimental data and detailed protocols.
The choice of analytical method for PBG determination can significantly impact clinical decision-making and research outcomes. While traditional spectrophotometric methods have been historically employed, the advent of LC-MS/MS has offered a more sensitive and specific alternative. This guide will delve into the principles, performance characteristics, and workflows of both methodologies to aid in the selection of the most appropriate technique for your needs.
Performance Comparison: A Quantitative Overview
The performance of an analytical method is defined by several key parameters, including its sensitivity, specificity, precision, and accuracy. The following table summarizes the typical performance characteristics of LC-MS/MS and spectrophotometric methods for the quantification of PBG in urine.
| Performance Metric | LC-MS/MS | Spectrophotometric (Quantitative) |
| Limit of Quantification (LOQ) | 0.1 µmol/L[1] | ~9 µmol/L (2 mg/L) |
| Upper Limit of Linearity | 100 µmol/L[1] | Variable, typically lower than LC-MS/MS |
| Analytical Specificity | High (mass-based detection)[2][3] | Lower (prone to interferences) |
| Mean Recovery | ~99.7%[1] | Variable and often lower |
| Inter- and Intra-assay CV (%) | < 10%[2] | Can be >15% |
| Analysis Time per Sample | ~5.5 minutes (injection-to-injection)[1] | ~15-30 minutes |
As evidenced by the data, LC-MS/MS demonstrates superior performance in terms of sensitivity (lower LOQ) and a wider dynamic range. Its high specificity, stemming from the mass-to-charge ratio detection, minimizes the impact of interfering substances commonly found in urine, a significant limitation of spectrophotometric methods.[2][3]
Experimental Protocols
Spectrophotometric Method: The Watson-Schwartz Test (Qualitative)
The Watson-Schwartz test is a rapid, qualitative screening method for the detection of elevated PBG in urine. It is based on the reaction of PBG with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid) to form a red-colored product.
Materials:
-
Freshly voided urine sample
-
Ehrlich's reagent (2 g of p-dimethylaminobenzaldehyde in 100 mL of 6N HCl)
-
Chloroform
-
Saturated sodium acetate solution
-
Test tubes
Procedure:
-
To 1 mL of urine in a test tube, add 1 mL of Ehrlich's reagent.
-
Mix thoroughly and observe for the development of a pink or red color, which indicates the possible presence of PBG or urobilinogen.
-
Add 2 mL of saturated sodium acetate solution and mix.
-
Add 2 mL of chloroform, shake the tube vigorously, and then allow the layers to separate.
-
Interpretation: If the red color remains in the upper aqueous layer, the test is positive for PBG. If the color is extracted into the lower chloroform layer, it is likely due to urobilinogen.
LC-MS/MS Method for PBG Quantification
This method provides a highly sensitive and specific quantification of PBG in urine.
Materials and Reagents:
-
Urine sample
-
Stable isotope-labeled internal standard (e.g., 13C2,15N-PBG)[1]
-
Anion exchange solid-phase extraction (SPE) cartridges
-
Methanol, Acetonitrile, and Formic Acid (LC-MS grade)
-
Deionized water
Procedure:
-
Sample Preparation:
-
LC Separation:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both PBG and its internal standard for quantification.
-
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both methods.
Diagnostic Significance and Signaling Pathway Context
The measurement of PBG is a critical step in the diagnostic pathway for acute porphyrias, a group of metabolic disorders affecting the heme biosynthesis pathway. An elevation in PBG, along with 5-aminolevulinic acid (ALA), is a hallmark of an acute porphyria attack.
Conclusion
References
A Comparative Analysis of Porphobilinogen Deaminase Activity in Acute Intermittent Porphyria and Healthy Individuals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of porphobilinogen deaminase (PBGD) activity in healthy individuals versus those with Acute Intermittent Porphyria (AIP). The information presented is supported by experimental data to aid in research and drug development efforts targeting heme biosynthesis pathways.
Executive Summary
Acute Intermittent Porphyria is an autosomal dominant metabolic disorder characterized by a deficiency in the enzyme this compound deaminase (PBGD), the third enzyme in the heme biosynthesis pathway. This deficiency leads to the accumulation of porphyrin precursors, precipitating acute neurovisceral attacks. A hallmark of AIP diagnosis is the measurement of reduced PBGD activity in erythrocytes. In individuals with AIP, PBGD activity is typically reduced to approximately 50% of that observed in healthy controls. This guide summarizes the quantitative differences in PBGD activity, details the experimental protocols for its measurement, and provides a visual representation of its role in the heme synthesis pathway.
Quantitative Comparison of this compound Deaminase Activity
The following table summarizes the quantitative data on erythrocyte PBGD activity in healthy controls and individuals with Acute Intermittent Porphyria.
| Parameter | Healthy Controls | Acute Intermittent Porphyria (AIP) Patients | Source |
| Mean Enzyme Activity (U) | 3.38 ± 0.58 | 1.82 ± 0.41 | [1] |
| Reference Range (nmol/L/sec) | ≥ 7.0 | < 6.0 (diminished) | [2] |
| Reference Range (nmol/mL erythrocytes/hr) | 20 - 50 | Approximately 50% of normal | [3] |
| Enzyme Concentration (µg/g Hb) | 160 ± 35 | 102 ± 18 (in 91% of gene carriers) | |
| Specific Activity (nkat/g) | 762 ± 127 | 634 ± 105 (in 91% of gene carriers) |
Note: In a subset of AIP gene carriers (approximately 9%), an increased concentration of a dysfunctional enzyme leads to a significantly reduced specific activity (234 ± 48 nkat/g) despite higher enzyme protein levels (269 ± 46 µg/g Hb).
Heme Synthesis Pathway
The following diagram illustrates the enzymatic steps of the heme synthesis pathway, highlighting the critical role of this compound deaminase.
References
A Comparative Analysis of Porphobilinogen and Aminolevulinic Acid Levels in Different Porphyrias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Porphobilinogen (PBG) and Aminolevulinic Acid (ALA) levels across various forms of porphyria. Understanding the distinct biochemical profiles of these heme precursors is critical for accurate diagnosis, monitoring disease activity, and evaluating the efficacy of therapeutic interventions. This document summarizes quantitative data, details experimental protocols for measurement, and visualizes the underlying biochemical pathways.
Quantitative Analysis of Urinary ALA and PBG Levels
The following table summarizes the typical urinary concentrations of ALA and PBG in healthy individuals and patients with different types of acute porphyrias. Levels can fluctuate significantly, particularly during acute attacks. Values are presented in milligrams per day (mg/day) and millimoles per mole of creatinine (mmol/mol Cr) to account for variations in urine dilution.
| Condition | Status | Urinary ALA Levels | Urinary PBG Levels |
| Healthy Individuals | - | < 4 mg/day[1]; < 1.47 mmol/mol Cr[2] | < 4 mg/day[1]; < 0.137 mmol/mol Cr[2] |
| Acute Intermittent Porphyria (AIP) | Acute Attack | 25 - 100 mg/day[1] | 50 - 200 mg/day[1] |
| Asymptomatic/Remission | Often remain elevated[3]; 9.3- to 12-fold > ULN[2] | Often remain elevated[3]; 238- to 336-fold > ULN[2] | |
| Variegate Porphyria (VP) | Acute Attack | Markedly elevated, but may be less than in AIP[3] | Markedly elevated, but may be less than in AIP and normalize more rapidly[3][4] |
| Asymptomatic/Remission | May be normal or slightly elevated | May be normal or slightly elevated | |
| Hereditary Coproporphyria (HCP) | Acute Attack | Elevated, but often less than in AIP[3] | Elevated, but often less than in AIP and can normalize quickly[3][4] |
| Asymptomatic/Remission | Usually normal | Usually normal | |
| ALA Dehydratase Deficiency Porphyria (ADP) | Symptomatic | Markedly elevated[5][6] | Normal or only slightly increased[5][7] |
| Lead Poisoning (Plumboporphyria) | Symptomatic | Markedly elevated | Normal |
Note: ULN = Upper Limit of Normal. The conversion between mg/day and mmol/mol Cr can vary based on individual creatinine excretion. The provided ranges are typical but can differ between laboratories and individual patients.
Experimental Protocols for ALA and PBG Measurement
The quantification of urinary ALA and PBG is crucial for the diagnosis and management of acute porphyrias. The two primary methods employed are ion-exchange chromatography followed by spectrophotometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Ion-Exchange Chromatography with Spectrophotometric Detection
This classic method relies on the separation of ALA and PBG from other urinary components using ion-exchange resins, followed by a colorimetric reaction with Ehrlich's reagent.
Methodology:
-
Sample Preparation: A urine sample, protected from light, is utilized. For quantitative analysis, a 24-hour urine collection is traditional, though spot urine samples are often used for rapid diagnosis during acute attacks.
-
Chromatographic Separation: The urine sample is passed through a two-column system.
-
An anion-exchange resin binds PBG.
-
A cation-exchange resin binds ALA.
-
-
Elution:
-
PBG is eluted from the anion-exchange column.
-
ALA is eluted from the cation-exchange column.
-
-
Colorimetric Reaction: The eluted fractions are mixed with Ehrlich's reagent. PBG reacts directly to form a cherry-red colored product. For ALA, a chemical conversion to a pyrrole is necessary before the addition of Ehrlich's reagent.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 553 nm). The concentration is then calculated by comparing the absorbance to that of known standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for ALA and PBG measurement due to its high sensitivity and specificity.
Methodology:
-
Sample Preparation: A small volume of urine (e.g., 25 µL) is mixed with isotopically labeled internal standards (e.g., ¹³C₅, ¹⁵N-ALA and ²,⁴-¹³C₂-PBG)[8]. This is followed by a purification step, often using solid-phase extraction (SPE) to remove interfering matrix components[8][9].
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The analytes (ALA and PBG) are separated from other components on a chromatographic column (e.g., a reverse-phase C8 or C18 column) based on their physicochemical properties.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, where the ALA and PBG molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem mass spectrometry). The first analyzer selects the precursor ions of ALA and PBG, which are then fragmented. The second analyzer selects specific product ions for each compound.
-
Detection and Quantification: The detector measures the abundance of the specific product ions. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of ALA and PBG in the original sample, providing highly accurate and precise quantification.
Mandatory Visualizations
Heme Synthesis Pathway and Enzymatic Defects in Acute Porphyrias
The following diagram illustrates the key steps in the heme synthesis pathway, highlighting the enzymes deficient in the acute porphyrias, which leads to the accumulation of ALA and/or PBG.
Caption: Heme synthesis pathway with enzymatic blocks in acute porphyrias.
Experimental Workflow for LC-MS/MS Analysis of Urinary ALA and PBG
This diagram outlines the typical workflow for the quantitative analysis of ALA and PBG in urine samples using LC-MS/MS.
Caption: Workflow for urinary ALA and PBG analysis by LC-MS/MS.
Logical Relationship of Biochemical Findings in Acute Porphyrias
This diagram illustrates the diagnostic logic based on the levels of urinary ALA and PBG.
Caption: Diagnostic flowchart for acute porphyrias based on ALA/PBG.
References
- 1. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Normal reference ranges for urinary δ‐aminolevulinic acid and this compound levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Hepatic Porphyrias: Current Diagnosis & Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bspghan.org.uk [bspghan.org.uk]
- 5. ALA Dehydratase Deficiency Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ALAD-Deficiency Porphyria (ADP) - American Porphyria Foundation [porphyriafoundation.org]
- 7. mdsearchlight.com [mdsearchlight.com]
- 8. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Inter-laboratory Comparison of Porphobilinogen Measurement Proficiency: A Guide for Researchers and Clinicians
For researchers, scientists, and drug development professionals, accurate and consistent measurement of Porphobilinogen (PBG) is critical for the diagnosis and management of acute porphyrias. This guide provides an objective comparison of common PBG measurement methodologies, supported by available inter-laboratory performance data, detailed experimental protocols, and visual representations of key biological and procedural pathways.
This compound, a pyrrole and a precursor in the heme biosynthesis pathway, accumulates in patients with certain acute porphyrias.[1] Its detection and quantification in urine are cornerstones for the diagnosis of acute intermittent porphyria (AIP), variegate porphyria (VP), and hereditary coproporphyria (HCP).[2][3] Given the critical nature of this biomarker, ensuring the proficiency and comparability of laboratory measurements is paramount. This guide summarizes data from inter-laboratory comparisons and proficiency testing (PT) programs to aid laboratories in selecting and validating their PBG measurement methods.
Overview of this compound (PBG) Measurement Methods
Several analytical methods are employed for the measurement of urinary PBG, ranging from qualitative screening tests to highly specific and sensitive quantitative assays. The choice of method often depends on the clinical setting, required turnaround time, and the laboratory's technical capabilities.
Qualitative/Semi-Quantitative Methods:
-
Watson-Schwartz Test: A rapid, qualitative colorimetric screening test that detects the reaction of PBG with Ehrlich's reagent.[4][5][6] While simple to perform, it is known for its low sensitivity and specificity, with the potential for false-positive results from other substances in the urine.[7][8]
-
Hoesch Test: Another rapid screening test using Ehrlich's reagent, which is considered by some to be simpler and less prone to misinterpretation than the Watson-Schwartz test.[9]
Quantitative Methods:
-
Anion-Exchange Chromatography: This method involves the separation of PBG from interfering substances using an ion-exchange resin, followed by reaction with Ehrlich's reagent and spectrophotometric quantification.[10][11][12] It offers improved specificity over simple screening tests.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for PBG quantification, LC-MS/MS provides high analytical specificity and sensitivity.[13][14][15][16] This method allows for the direct and simultaneous measurement of PBG and other porphyrin precursors.
Inter-laboratory Performance Data
Proficiency testing (PT) and External Quality Assurance (EQA) schemes are essential for assessing and improving the quality of laboratory measurements. Organizations like the College of American Pathologists (CAP) and the European Porphyria Network (EPNET) conduct such programs for PBG.[17][18][19][20][21]
Data from these programs highlight the variability that can exist between laboratories. A study assessing the performance of European specialist porphyria laboratories reported an average inter-laboratory coefficient of variation (CV) of 50% for various analytes, with a range of 12% to 152%.[2][16] This underscores the importance of standardization and participation in EQA schemes.
Table 1: Comparison of Performance Characteristics for PBG Measurement Methods
| Feature | Watson-Schwartz Test | Anion-Exchange Chromatography | LC-MS/MS |
| Principle | Colorimetric | Ion-Exchange Separation, Colorimetric | Liquid Chromatography, Mass Spectrometry |
| Assay Type | Qualitative/Semi-quantitative | Quantitative | Quantitative |
| Reported Sensitivity | Low; positive at >10-20x upper limit of normal[7] | Higher than screening tests | High; Limit of Quantification ~0.1 µmol/L[15] |
| Reported Specificity | Low; prone to interferences[1] | Moderate | High |
| Inter-laboratory CV (%) | Not typically reported for qualitative tests | Data not readily available in structured format | Data not readily available in structured format |
| Throughput | High | Moderate | Low to Moderate |
| Instrumentation | Basic laboratory glassware | Spectrophotometer, Chromatography columns | LC-MS/MS system |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison of results. The following are summarized protocols for the key PBG measurement methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary PBG
This protocol is a generalized representation based on published methods.[14][15][16][22]
a. Sample Preparation:
-
Thaw frozen urine samples and vortex for 30 seconds.
-
To a 700 µL aliquot of urine, add 300 µL of 6 M formic acid.[23]
-
Centrifuge the mixture at 10,000 x g for 5 minutes.[23]
-
Transfer the supernatant to a 96-well plate.[23]
-
Spike with a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-PBG).[15]
b. Chromatographic Separation:
-
Inject 5 µL of the prepared sample onto a C18 analytical column (e.g., 100 x 2.1 mm, 3 µm particle size).[23]
-
Perform gradient elution using a mobile phase system consisting of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
A typical gradient might start at a low percentage of Solvent B, ramp up to a high percentage to elute PBG, and then re-equilibrate.
c. Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor for the specific precursor-to-product ion transitions for both native PBG and the internal standard.
Anion-Exchange Chromatography for Urinary PBG
This protocol is a generalized representation based on published methods.[11][12][24][25]
a. Column Preparation:
-
Use a disposable anion-exchange resin column.
-
Wash the column with distilled water.
b. Sample Application and Washing:
-
Apply 1 mL of urine to the column.
-
Wash the column with distilled water to remove interfering substances.
c. Elution:
-
Elute the bound PBG from the column using 1 M acetic acid.
d. Color Development and Measurement:
-
To the eluate, add an equal volume of Ehrlich's reagent.
-
Allow the color to develop and measure the absorbance at 555 nm using a spectrophotometer.
-
Calculate the PBG concentration based on a standard curve.
Watson-Schwartz Test for Urinary PBG
This is a qualitative screening protocol.[4][5][6][9]
a. Reagents:
-
Ehrlich's Reagent: 2 grams of 4-dimethylaminobenzaldehyde in 100 mL of 6N HCl.[4]
-
Saturated sodium acetate solution.
-
Chloroform.
b. Procedure:
-
Mix 1 mL of fresh urine with 1 mL of Ehrlich's reagent and shake. A pink or red color suggests the presence of PBG or urobilinogen.[4]
-
Add 2 mL of saturated sodium acetate and mix.
-
Add 2 mL of chloroform, shake vigorously, and allow the layers to separate.[4]
c. Interpretation:
-
Positive for PBG: A pink or red color that remains in the upper aqueous layer.
-
Negative for PBG (Positive for Urobilinogen): The pink or red color moves to the lower chloroform layer.
Mandatory Visualizations
Heme Synthesis Pathway
The following diagram illustrates the heme synthesis pathway, highlighting the enzymatic step where this compound is formed and its subsequent conversion. Deficiencies in the enzymes of this pathway can lead to various forms of porphyria.
Caption: The enzymatic pathway of heme biosynthesis.
Inter-laboratory Comparison Workflow
This diagram outlines the typical workflow for an inter-laboratory comparison or proficiency testing program for PBG measurement.
Caption: Workflow of a PBG proficiency testing program.
References
- 1. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Simple screening test for the Acute Attack | Porphyria for Professionals [porphyria.uct.ac.za]
- 5. Acute Porphyria Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 6. youtube.com [youtube.com]
- 7. Screening tests for this compound are insensitive. The problem and its solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliability of the this compound screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Method for Quantification of Five Urinary Porphyrins, this compound and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS method for measurement of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cgikk.com [cgikk.com]
- 18. helse-bergen.no [helse-bergen.no]
- 19. documents.cap.org [documents.cap.org]
- 20. documents.cap.org [documents.cap.org]
- 21. Ipnet EQAS - Helse Bergen HF [helse-bergen.no]
- 22. biomedres.us [biomedres.us]
- 23. researchgate.net [researchgate.net]
- 24. Test Details [utmb.edu]
- 25. Anion exchange resin screening test for urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Urinary Porphobilinogen Levels as a Biomarker for Acute Intermittent Porphyria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acute Intermittent Porphyria (AIP) is a rare genetic metabolic disorder characterized by a deficiency of the enzyme hydroxymethylbilane synthase (HMBS), leading to the accumulation of neurotoxic heme precursors, primarily porphobilinogen (PBG) and aminolevulinic acid (ALA). The clinical presentation of AIP is marked by acute, life-threatening neurovisceral attacks. Accurate and timely diagnosis, along with effective monitoring of disease activity, is crucial for patient management and the development of novel therapeutics. This guide provides a comprehensive comparison of urinary PBG levels with the clinical symptoms of AIP, supported by experimental data and detailed methodologies.
Correlation of Urinary PBG Levels with Clinical Status in AIP
The concentration of this compound in the urine is a primary biochemical marker for the diagnosis and monitoring of Acute Intermittent Porphyria (AIP). A significant elevation in urinary PBG is a hallmark of an acute attack.[1][2] The following table summarizes the quantitative correlation between urinary PBG levels and the clinical status of individuals with AIP.
| Clinical Status | Typical Urinary this compound (PBG) Levels | Key Clinical Manifestations |
| Normal/Healthy | 0-4 mg/L[3][4] or 0.0-8.8 µmol/L[5] | Absence of AIP-related symptoms. |
| Latent (Inactive) AIP | <4 times the upper limit of normal (ULN)[2][6] | No history of acute porphyria-related symptoms.[2][6] |
| Asymptomatic High Excreter | ≥4 times the upper limit of normal (ULN)[2][6] | No acute attacks in the last two years and no porphyria-related manifestations.[2] |
| Symptomatic High Excreter | ≥4 times the upper limit of normal (ULN)[2][6] | Chronic long-standing manifestations of acute porphyria, but no acute attacks in the last two years.[2] |
| Acute AIP Attack | Markedly increased: 20-200 mg/L[7][8] or ≥10 times the upper limit of normal (ULN)[2][6] | Severe abdominal pain, nausea, vomiting, psychiatric symptoms (anxiety, depression, psychosis), and neurological deficits (peripheral neuropathy, seizures).[3][8][9][10] |
Experimental Protocols
Quantitative Analysis of Urinary this compound
The accurate measurement of urinary PBG is critical for the diagnosis and management of AIP. The following outlines the principles of established methods.
1. Specimen Collection and Handling:
-
A random (spot) urine sample is generally sufficient for diagnosis during an acute attack.[1]
-
The sample should be protected from light immediately after collection and during transport to the laboratory to prevent the degradation of porphyrins and their precursors.[1][3]
-
For quantitative analysis, a 24-hour urine collection may be performed, and the specimen should be refrigerated during the collection period.[5]
2. Mauzerall-Granick Method:
This foundational colorimetric method involves the following key steps:
-
Ion Exchange Chromatography: The urine sample is passed through a Dowex 2 resin column in the acetate form. PBG is retained on the column, while other substances like urea and ALA are washed out.
-
Elution: PBG is then eluted from the column using acetic acid.
-
Colorimetric Reaction: The eluted PBG is reacted with a modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution).
-
Spectrophotometry: The resulting colored product is measured using a spectrophotometer at a specific wavelength (e.g., 553 nm) to determine the concentration of PBG.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is a more modern, highly sensitive, and specific method for quantifying urinary ALA and PBG.[11][12]
-
Sample Preparation: The urine sample undergoes a simple one-step solid-phase extraction (SPE) procedure.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate PBG from other urinary components.
-
Mass Spectrometric Detection: The separated PBG is then introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction-monitoring mode, providing high specificity and accurate quantification by measuring the transition of a precursor ion to a specific product ion. An internal standard, such as a stable-isotope-labeled PBG, is used to ensure accuracy.
Clinical Symptom Assessment
A thorough clinical evaluation is essential for diagnosing and monitoring AIP. While a standardized, universally adopted scoring system for symptom severity is not consistently reported in the literature, the assessment focuses on the following key domains:
-
History Taking: A detailed patient history is crucial, focusing on the onset, duration, and nature of symptoms. A family history of porphyria and exposure to potential triggers (e.g., certain drugs, alcohol, hormonal changes, fasting) should be documented.[1]
-
Physical Examination: During an acute attack, vital signs may show tachycardia and hypertension.[9] A neurological examination is performed to assess for peripheral neuropathies (e.g., muscle weakness, sensory loss) and central nervous system involvement (e.g., seizures, altered mental status).[9] The abdomen should be examined for signs of tenderness, although guarding is often absent.
-
Symptom Documentation: The presence and severity of the following common symptoms of an acute AIP attack are recorded:
-
Gastrointestinal: Severe, diffuse abdominal pain is the most common symptom.[13] Nausea, vomiting, and constipation are also frequent.[9]
-
Neurological: Peripheral neuropathy, which can mimic Guillain-Barré syndrome, may present as weakness, typically starting in the lower limbs.[9] Seizures and cortical blindness can also occur.[3]
-
Psychiatric: A wide range of psychiatric symptoms can manifest, including anxiety, depression, confusion, and hallucinations.[9]
-
Cardiovascular: Tachycardia and hypertension are common due to autonomic neuropathy.[9]
-
Urinary: Dark or reddish-brown urine that darkens on exposure to light is a characteristic sign.[10][13]
-
Visualizing the Diagnostic and Clinical Landscape of AIP
The following diagrams illustrate the diagnostic workflow and the relationship between urinary PBG levels and the clinical classification of AIP.
Caption: Diagnostic workflow for Acute Intermittent Porphyria.
References
- 1. Acute Intermittent Porphyria (AIP) - American Porphyria Foundation [porphyriafoundation.org]
- 2. Acute Intermittent Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acute Intermittent Porphyria Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 5. Porphyrins & this compound [healthcare.uiowa.edu]
- 6. Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AI Porphyria Differential Diagnosis │ Healthcare Professionals [isitaip.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute Intermittent Porphyria Clinical Presentation: History, Physical Examination [emedicine.medscape.com]
- 10. isitaip.com [isitaip.com]
- 11. Normal reference ranges for urinary δ‐aminolevulinic acid and this compound levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Normal reference ranges for urinary δ-aminolevulinic acid and this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isitaip.com [isitaip.com]
A Comparative Guide to Porphobilinogen (PBG) Assays for the Diagnosis of Acute Intermittent Porphyria
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely diagnosis of Acute Intermittent Porphyria (AIP) is critical for patient management and the prevention of severe neurological complications. The cornerstone of AIP diagnosis during an acute attack is the detection of elevated levels of urinary Porphobilinogen (PBG). A variety of assays with differing methodologies, sensitivities, and specificities are available for the measurement of PBG. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate assay for their needs.
Comparison of Diagnostic Performance
The diagnostic utility of a PBG assay is determined by its sensitivity (the ability to correctly identify patients with the disease) and its specificity (the ability to correctly identify patients without the disease). The following table summarizes the reported diagnostic sensitivity and specificity of various PBG assay methodologies.
| Assay Type | Methodology | Reported Sensitivity | Reported Specificity | Key Advantages | Limitations |
| Qualitative | |||||
| Watson-Schwartz Test | Colorimetric reaction with Ehrlich's reagent | 40-69%[1] | ~95% | Simple, rapid, and inexpensive. | Low sensitivity, prone to false positives from urobilinogen and other interfering substances.[2][3] |
| Hoesch Test | Modified Ehrlich's reaction | Similar to Watson-Schwartz | Higher than Watson-Schwartz | Less interference from urobilinogen compared to Watson-Schwartz.[2][4] | Lacks quantitative measurement, can miss small but significant PBG elevations.[5] |
| Semi-Quantitative | |||||
| Trace™ PBG Kit | Ion-exchange chromatography and colorimetry | >95% | High | More sensitive and specific than qualitative tests, convenient kit format.[6] | Provides a range rather than a precise quantification. |
| Quantitative | |||||
| Spectrophotometry / Ion-Exchange | Anion-exchange chromatography followed by spectrophotometric quantification | High | High | Widely available, provides quantitative results. | Can be affected by interfering substances, may lack the analytical specificity of newer methods.[1] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Very High | Very High | Considered the gold standard; high analytical specificity and sensitivity.[1] | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the key PBG assays are outlined below.
Watson-Schwartz Test
This qualitative test is a rapid screening method based on the reaction of PBG with Ehrlich's reagent.
-
To 1 mL of fresh urine, add 1 mL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in 6N HCl).
-
Mix thoroughly and observe for the development of a cherry-red color, which indicates a positive reaction.
-
To differentiate PBG from urobilinogen, add 2 mL of a saturated sodium acetate solution, followed by 3 mL of chloroform.
-
Shake the tube vigorously and allow the layers to separate.
-
A positive result for PBG is indicated by the persistence of the red color in the upper aqueous layer. If the color moves to the lower chloroform layer, the initial reaction was likely due to urobilinogen.
Hoesch Test
This is another qualitative screening test, noted for its reduced interference from urobilinogen.
-
Add 2 drops of fresh urine to 1 mL of Hoesch reagent (2 g of p-dimethylaminobenzaldehyde in 100 mL of 6M HCl).
-
An immediate formation of a cherry-red color at the top of the solution indicates a positive result for PBG.
Quantitative Ion-Exchange Chromatography
This method provides a quantitative measure of PBG concentration and involves the separation of PBG from interfering substances.
-
Apply a known volume of urine to an anion-exchange column (e.g., Bio-Rad column).
-
Wash the column with deionized water to remove interfering substances.
-
Elute the bound PBG from the column using an appropriate acidic solution (e.g., 1 M acetic acid).
-
Add Ehrlich's reagent to the eluate and measure the absorbance of the resulting colored product using a spectrophotometer at a specific wavelength (typically around 555 nm).
-
Calculate the PBG concentration by comparing the absorbance to that of a known standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of PBG.
-
Prepare urine samples by adding a stable isotope-labeled internal standard of PBG.
-
Perform solid-phase extraction to purify and concentrate the PBG from the urine matrix.
-
Inject the extracted sample into a liquid chromatography system to separate PBG from other components.
-
The separated PBG is then introduced into a tandem mass spectrometer for detection and quantification based on its specific mass-to-charge ratio.
Diagnostic Workflow and Signaling Pathway
The following diagrams illustrate the diagnostic workflow for Acute Intermittent Porphyria and the underlying heme synthesis pathway.
Caption: Diagnostic workflow for Acute Intermittent Porphyria.
Caption: Heme synthesis pathway and the enzymatic defect in AIP.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologyonline.com [biologyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. altmeyers.org [altmeyers.org]
- 6. Identification of acute porphyria: evaluation of a commercial screening test for urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple screening test for the Acute Attack | Porphyria for Professionals [porphyria.uct.ac.za]
- 8. Acute Porphyria Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound (PBG) | Synnovis [synnovis.co.uk]
- 11. Development and validation of an LC-MS/MS method for measurement of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative In Vitro Study of Porphobilinogen Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various in vitro inhibitors of Porphobilinogen Synthase (PBGS), also known as 5-aminolevulinate dehydratase (ALAD). PBGS is a crucial enzyme in the heme biosynthesis pathway, catalyzing the condensation of two molecules of 5-aminolevulinic acid (ALA) to form this compound. Inhibition of this enzyme can have significant physiological effects and is a key area of study in toxicology and drug development. This document presents quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of these inhibitors.
Data Presentation: Quantitative Comparison of PBGS Inhibitors
The following table summarizes the in vitro inhibitory characteristics of selected this compound Synthase inhibitors. The data has been compiled from various studies to provide a comparative overview of their potency and mechanism of action.
| Inhibitor | Target Species | Type of Inhibition | IC50 | Ki | Key Findings |
| Lead (Pb²⁺) | Human | Non-competitive | Not explicitly found | Not explicitly found | A primary target in lead poisoning. Pb²⁺ displaces the essential zinc cofactor, leading to enzyme inactivation[1][2][3][4]. The inhibition is non-competitive with respect to the substrate, ALA[1]. |
| ML-3A9 | Human | Allosteric | 58 ± 6 µM[5] | Not Reported | Stabilizes the low-activity hexameric form of PBGS, shifting the oligomeric equilibrium away from the active octamer[5]. |
| ML-3H2 | Human | Allosteric | 10 ± 1 µM[5] | Not Reported | A more potent allosteric inhibitor than ML-3A9 that also functions by stabilizing the hexameric state of the enzyme[5]. |
| 4,7-Dioxosebacic Acid (4,7-DOSA) | Human, E. coli, and others | Active-site directed, Irreversible | 1 µM to 2.4 mM (species-dependent) | Not Applicable | A reaction intermediate analog that acts as a suicide inhibitor. Its potency varies significantly across different species[5]. |
| 4-Oxosebacic Acid (4-OSA) | E. coli | Active-site directed, Irreversible | Not explicitly found | Not Applicable | Exhibits high species specificity, potently inhibiting E. coli PBGS while having little effect on the human enzyme. |
Experimental Protocols
In Vitro this compound Synthase (PBGS) Activity Assay (Colorimetric Method)
This protocol describes a colorimetric assay to determine the activity of PBGS by measuring the formation of this compound (PBG) using Ehrlich's reagent.
Materials:
-
Purified PBGS enzyme
-
5-aminolevulinic acid (ALA) solution (substrate)
-
Assay Buffer: 0.1 M Bis-Tris propane-HCl, pH 8.0, 10 mM β-mercaptoethanol, 10 μM ZnCl₂
-
Modified Ehrlich's Reagent: Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 30 mL of glacial acetic acid. Add 8.0 mL of 70% perchloric acid and bring the final volume to 50 mL with glacial acetic acid. Store in the dark at 4°C.[6]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 555 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified PBGS in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup:
-
In a 96-well microplate, add a defined volume of the assay buffer.
-
Add the test inhibitor solution to the appropriate wells. Include a vehicle control (solvent only).
-
Add the PBGS enzyme solution to all wells and pre-incubate with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the ALA substrate solution to all wells. The final concentration of ALA should be close to its Km value for the enzyme, unless investigating competitive inhibition.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination and Color Development:
-
Stop the reaction by adding an equal volume of modified Ehrlich's reagent to each well.[6]
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance of each well at 555 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Native Polyacrylamide Gel Electrophoresis (PAGE) for PBGS Oligomerization
This protocol is used to analyze the oligomeric state of PBGS (octamer vs. hexamer) and to assess the effect of allosteric inhibitors on the equilibrium between these states.
Materials:
-
Purified PBGS enzyme
-
Allosteric inhibitors (e.g., ML-3A9, ML-3H2)
-
Native PAGE gel casting reagents (acrylamide/bis-acrylamide solution, Tris-HCl buffer, ammonium persulfate, TEMED)
-
Native PAGE running buffer
-
Sample loading buffer (non-denaturing, non-reducing)
-
Gel electrophoresis apparatus
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Gel Preparation: Cast a native polyacrylamide gel of an appropriate percentage (e.g., 4-15% gradient) to resolve the different oligomeric forms of PBGS.[7]
-
Sample Preparation:
-
Incubate a fixed concentration of purified PBGS with varying concentrations of the allosteric inhibitor in a suitable buffer for a specific duration (e.g., 6 hours) to allow the oligomeric equilibrium to be reached.[5]
-
Include a control sample of PBGS without any inhibitor.
-
-
Electrophoresis:
-
Mix the incubated samples with a non-denaturing, non-reducing sample loading buffer.
-
Load the samples onto the native PAGE gel.
-
Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.[7]
-
-
Staining and Visualization:
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
-
Analysis:
-
Identify the bands corresponding to the octameric and hexameric forms of PBGS based on their different migration rates (the larger octamer will migrate slower than the smaller hexamer).
-
Quantify the intensity of the bands for the octamer and hexamer in each lane using densitometry software.
-
Determine the percentage of hexamer formation at each inhibitor concentration and plot this against the inhibitor concentration to assess the inhibitor's effect on the oligomeric equilibrium.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of this compound Synthase inhibition.
Caption: Workflow for PBGS colorimetric inhibition assay.
Caption: Workflow for Native PAGE analysis of PBGS oligomerization.
References
- 1. The molecular mechanism of lead inhibition of human this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reevaluation of a sensitive indicator of early lead exposure. Measurement of this compound synthase in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Remarkable Character of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Synthase: An equilibrium of different assemblies in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Human this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric PBG Assay... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 7. Native-PAGE [assay-protocol.com]
A Comparative Guide to Porphobilinogen (PBG) Quantification: Benchmarking a New Method Against the Reference Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Porphobilinogen (PBG) is crucial in the study and diagnosis of porphyrias, a group of genetic disorders affecting the heme synthesis pathway. This guide provides an objective comparison of a new, advanced method for PBG quantification against the established reference standard, supported by experimental data and detailed protocols.
This publication outlines the methodologies and performance characteristics of the traditional ion-exchange chromatography (IEC) coupled with spectrophotometry, which has long been considered a reference method, and the more recent liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The data presented herein aims to assist laboratories in making informed decisions regarding the adoption of new technologies for improved diagnostic accuracy and efficiency.
Introduction to this compound and its Clinical Significance
This compound is a pyrrole intermediate in the biosynthesis of heme.[1] The accumulation of PBG and other heme precursors, due to deficiencies in specific enzymes of the heme synthesis pathway, is a hallmark of acute porphyrias.[2][3] Therefore, the precise measurement of urinary PBG is a cornerstone in the diagnosis and management of these metabolic disorders.[4]
Methods Under Comparison
This guide focuses on the comparative analysis of two distinct methods for the quantification of urinary PBG:
-
Reference Standard: Ion-Exchange Chromatography (IEC) with Spectrophotometry: This method, often based on the Mauzerall-Granick procedure, involves the separation of PBG from interfering substances in urine using an ion-exchange resin, followed by a colorimetric reaction with Ehrlich's reagent and spectrophotometric quantification.[5][6][7]
-
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This advanced technique offers high analytical sensitivity and specificity by separating PBG from the sample matrix using liquid chromatography and then detecting and quantifying it based on its unique mass-to-charge ratio.[8][9][10][11]
Performance Data: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the IEC-spectrophotometry and LC-MS/MS methods for PBG quantification, based on published experimental data.
| Performance Metric | Ion-Exchange Chromatography with Spectrophotometry | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by ion exchange, colorimetric reaction, and light absorbance measurement.[5] | Chromatographic separation followed by mass-based detection and quantification.[8][9][10] |
| Sensitivity | Lower, with detection limits that may not be sufficient for latent or mild cases.[12][13] | High, with lower limits of quantification allowing for detection of subtle elevations.[8][10][11] |
| Specificity | Prone to interference from other urinary compounds, potentially leading to false positives.[5] | Highly specific due to detection based on molecular mass, minimizing interferences.[8][9][13] |
| Accuracy | Can be affected by interfering substances. | High accuracy and precision.[8][11][13] |
| Throughput | Generally lower throughput and more labor-intensive. | Amenable to automation, allowing for higher throughput. |
| Sample Volume | Typically requires a larger volume of urine. | Requires a smaller sample volume.[8][11] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Experimental Protocols
Reference Standard: Ion-Exchange Chromatography with Spectrophotometry (Based on Mauzerall-Granick Method)
1. Sample Preparation:
-
A fresh random or 24-hour urine specimen is collected and protected from light.[14]
-
The urine sample is applied to a Dowex 2 ion-exchange resin column (acetate form).[5]
2. Analyte Separation:
-
PBG is retained on the column, while interfering substances like urea and δ-aminolevulinic acid (ALA) are washed out.[5]
-
PBG is then eluted from the column using acetic acid.[5]
3. Detection and Quantification:
-
The eluate containing PBG is reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution) to form a colored product.[5]
-
The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength (typically around 555 nm).[12]
-
The concentration of PBG is calculated by comparing the absorbance to that of a known standard.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
A small aliquot of urine (e.g., 50 µL) is spiked with a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-PBG).[11]
-
PBG is extracted from the urine matrix using solid-phase extraction (SPE) with an anion exchange sorbent.[8][11] Some methods may involve a simple dilution and filtration step.[15]
2. Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatograph.
-
PBG and the internal standard are separated from other components on a reverse-phase chromatographic column.[8][11]
3. Mass Spectrometric Detection and Quantification:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
PBG and the internal standard are ionized (e.g., by electrospray ionization) and detected in multiple reaction monitoring (MRM) mode.[13]
-
Specific precursor-to-product ion transitions for both PBG (e.g., m/z 227 to 210) and its internal standard are monitored for highly specific detection.[13][16]
-
The ratio of the peak area of PBG to that of the internal standard is used to calculate the concentration of PBG in the sample, providing accurate quantification.[8][13]
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the heme biosynthesis pathway and the experimental workflows of the two quantification methods.
Caption: The Heme Biosynthesis Pathway, highlighting this compound (PBG).
Caption: Comparison of experimental workflows for PBG quantification.
Conclusion
The advancement from traditional ion-exchange chromatography with spectrophotometry to liquid chromatography-tandem mass spectrometry represents a significant leap forward in the clinical diagnosis of porphyrias. While the reference standard has served its purpose, the superior sensitivity, specificity, and accuracy of LC-MS/MS make it the new benchmark for this compound quantification.[11][13] The adoption of this newer technology can lead to more reliable and timely diagnosis, ultimately improving patient outcomes. This guide provides the necessary information for laboratories to evaluate and potentially implement this advanced methodology.
References
- 1. microbenotes.com [microbenotes.com]
- 2. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 3. Overview of Porphyrias - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bilirubin.co.uk [bilirubin.co.uk]
- 6. A Simplified Procedure for the Determination of Urinary δ-Aminolaevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Development and validation of an LC-MS/MS method for measurement of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid-chromatographic assay of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simple screening test for the Acute Attack | Porphyria for Professionals [porphyria.uct.ac.za]
- 15. A Simple Method for Quantification of Five Urinary Porphyrins, this compound and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative measurement of this compound in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Porphobilinogen Disposal for Laboratory Professionals
Researchers, scientists, and drug development professionals handling porphobilinogen must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety data and general chemical waste management principles.
Immediate Safety and Handling Precautions
This compound is classified as an irritant and requires careful handling. It can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Hazard Classification & PPE | Data |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Recommended PPE | NIOSH-approved respirator, chemical safety goggles, chemical-resistant gloves, lab coat |
Step-by-Step Disposal Protocol for this compound Waste
As a non-acutely toxic but irritant chemical, this compound waste must be managed as hazardous chemical waste. It should not be disposed of in regular trash or down the sanitary sewer.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a securely sealable plastic bag).
-
Labeling: Immediately label the waste container as "Hazardous Waste - this compound" and include the date when the first waste is added. The label should also include the primary hazard (Irritant).
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents and acids.
-
Collection of Solid Waste: Carefully place all solid this compound waste, including contaminated items such as weighing paper, gloves, and disposable labware, into the designated waste container.
-
Minimize Dust: When handling powdered this compound, perform all manipulations in a chemical fume hood to minimize the generation of airborne dust.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, as this compound has some water solubility, followed by a rinse with a solvent like ethanol or acetone). The rinsate should be collected as hazardous liquid waste in a separate, appropriately labeled container.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of the waste yourself.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Porphobilinogen
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Porphobilinogen, a pyrrole derivative instrumental in the biosynthesis of porphyrins. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of experimental procedures.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. Double gloving is recommended for extended handling periods. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Respiratory | N95-rated dust mask | Minimizes inhalation of the powdered compound, which may cause respiratory irritation.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol details the necessary steps for safely handling this compound throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store this compound at -20°C under an inert atmosphere, such as Argon, to prevent degradation.[2][3]
2. Preparation for Handling:
-
Before handling the compound, ensure that the designated work area, typically a chemical fume hood or a ventilated enclosure, is clean and uncluttered.
-
Don the appropriate Personal Protective Equipment (PPE) as specified in the table above. This includes a lab coat, nitrile gloves, and safety glasses. An N95 dust mask is required when handling the powder.
3. Weighing and Solution Preparation:
-
Perform all weighing and handling of the powdered this compound within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weigh boats) for transferring the powder.
-
To prepare a solution, slowly add the weighed this compound to the solvent (e.g., 1 M NH4OH) while stirring to ensure complete dissolution.
4. Experimental Use:
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Keep containers with this compound solutions covered when not in use.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust and then wipe clean.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
6. Waste Disposal:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
7. Decontamination:
-
After completing the experimental work, thoroughly clean and decontaminate all work surfaces and equipment used for handling this compound.
-
Remove and dispose of PPE in the appropriate waste stream before leaving the laboratory.
-
Wash hands thoroughly with soap and water after removing gloves.
References
Retrosynthesis Analysis
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
